Product packaging for D-Idose-18O2(Cat. No.:)

D-Idose-18O2

Cat. No.: B15142495
M. Wt: 184.16 g/mol
InChI Key: GZCGUPFRVQAUEE-FZSVSDNLSA-N
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Description

D-Idose-18O2 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B15142495 D-Idose-18O2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

184.16 g/mol

IUPAC Name

(2S,3R,4S,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1/i11+2,12+2

InChI Key

GZCGUPFRVQAUEE-FZSVSDNLSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](C=O)O)[18OH])[18OH])O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Significance of D-Idose-¹⁸O₂ in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential significance and application of D-Idose labeled with heavy oxygen isotopes (¹⁸O₂) in the field of metabolic research. While direct experimental data for D-Idose-¹⁸O₂ is not prevalent in publicly available research, this document synthesizes information on D-Idose metabolism and the principles of stable isotope tracing to elucidate its hypothetical utility.

Introduction to Stable Isotope Tracing in Metabolism

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing one or more atoms of a compound with their heavier, non-radioactive isotopes, researchers can track the movement and transformation of these molecules through metabolic pathways. Common stable isotopes used in metabolic research include deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O). These labeled compounds, often referred to as tracers, can be administered to cells, tissues, or whole organisms, and their metabolic products can be detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This approach provides invaluable insights into the dynamics of metabolic networks, including pathway activity, flux rates, and nutrient utilization.[][2][3][4][5]

D-Idose: A Rare Sugar with Unique Metabolic Fates

D-Idose is an aldohexose, a six-carbon sugar, and is considered a "rare sugar" as it is not commonly found in nature.[6] Its metabolic pathways are distinct from those of more common sugars like D-glucose.[7] The primary known metabolic significance of D-Idose lies in its relationship to L-iduronic acid, a crucial component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate.[6][7]

The key metabolic conversions involving D-Idose include:

  • Oxidation to L-Iduronic Acid: D-glucuronic acid can be epimerized to L-iduronic acid, which is a critical step in the biosynthesis of GAGs. While D-Idose itself isn't directly incorporated, its oxidized form highlights a key metabolic pathway.[7]

  • Interaction with Aldose Reductase: D-Idose is a substrate for aldose reductase, an enzyme in the polyol pathway. Interestingly, it shows a lower Michaelis constant (K_M) than D-glucose, suggesting a higher affinity for the enzyme.[7][8]

The Potential of D-Idose-¹⁸O₂ as a Metabolic Tracer

Labeling D-Idose with ¹⁸O at specific positions could offer unique insights into its metabolic processing. The "¹⁸O₂" designation suggests labeling of the oxygen atoms. Depending on the position of the ¹⁸O label, different metabolic questions could be addressed. For instance, labeling the oxygen atoms of the hydroxyl groups could be used to trace their fate during enzymatic reactions.

Hypothetical Applications of D-Idose-¹⁸O₂:

  • Tracing Oxygen Flux in Glycosaminoglycan Synthesis: By using D-Idose with ¹⁸O-labeled hydroxyl groups, it might be possible to trace the oxygen atoms during the enzymatic conversion to L-iduronic acid and subsequent incorporation into GAGs. This could help in understanding the mechanisms of the enzymes involved.

  • Investigating the Polyol Pathway: Tracing ¹⁸O-labeled D-Idose through the polyol pathway could elucidate the dynamics of this pathway, which is implicated in diabetic complications.

  • Studying Redox Reactions: The exchange of oxygen atoms is fundamental to many redox reactions in metabolism. D-Idose-¹⁸O₂ could serve as a probe to study the activity of oxidoreductases that act on rare sugars.

Experimental Protocols for Utilizing D-Idose-¹⁸O₂

While no specific protocols for D-Idose-¹⁸O₂ exist, a general workflow for a stable isotope tracing experiment can be adapted.

Table 1: Generalized Experimental Protocol for D-Idose-¹⁸O₂ Tracing

StepProcedureDetailed Methodology
1 Cell Culture and Tracer Administration - Culture cells of interest (e.g., fibroblasts, hepatocytes) in appropriate media. - Replace the standard medium with a medium containing a known concentration of D-Idose-¹⁸O₂. - Incubate the cells for various time points to allow for metabolic processing.
2 Metabolite Extraction - Quench metabolism rapidly by, for example, adding ice-cold methanol. - Lyse the cells and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water). - Separate the polar and non-polar phases by centrifugation.
3 Sample Preparation for Analysis - Dry the polar metabolite extracts under a stream of nitrogen. - Derivatize the samples if necessary to improve their volatility and ionization efficiency for GC-MS analysis.
4 Mass Spectrometry Analysis - Analyze the samples using a high-resolution mass spectrometer (e.g., LC-MS or GC-MS). - Acquire data in full scan mode to identify all labeled metabolites and in selected ion monitoring (SIM) mode to quantify specific labeled species.
5 Data Analysis - Identify metabolites based on their retention time and mass-to-charge ratio (m/z). - Determine the isotopic enrichment in downstream metabolites by analyzing the mass isotopologue distribution. - Calculate metabolic flux rates using appropriate modeling software.

Quantitative Data Presentation

The following table illustrates the type of quantitative data that could be generated from a hypothetical D-Idose-¹⁸O₂ tracing experiment.

Table 2: Hypothetical ¹⁸O Enrichment in Metabolites Downstream of D-Idose-¹⁸O₂

MetaboliteTime Point (hours)¹⁸O Enrichment (%)Pathway Implication
D-Idose099.0Initial tracer enrichment
L-Iduronic Acid615.2GAG precursor synthesis
Sorbitol68.5Polyol pathway activity
Lactate122.1Central carbon metabolism
Glutamate121.5TCA cycle anaplerosis

Visualization of Metabolic Pathways and Workflows

Diagram 1: Hypothetical Metabolic Fate of D-Idose

Hypothetical Metabolic Pathways of D-Idose D_Idose D-Idose L_Iduronic_Acid L-Iduronic Acid D_Idose->L_Iduronic_Acid Oxidation Aldose_Reductase Aldose Reductase D_Idose->Aldose_Reductase Central_Metabolism Central Carbon Metabolism D_Idose->Central_Metabolism Potential Entry GAGs Glycosaminoglycans L_Iduronic_Acid->GAGs Biosynthesis Sorbitol Sorbitol Aldose_Reductase->Sorbitol

Caption: Potential metabolic pathways of D-Idose.

Diagram 2: Experimental Workflow for D-Idose-¹⁸O₂ Tracing

Experimental Workflow for Stable Isotope Tracing start Start: Cell Culture tracer Administer D-Idose-¹⁸O₂ start->tracer incubation Incubation (Time Course) tracer->incubation quench Quench Metabolism incubation->quench extraction Metabolite Extraction quench->extraction analysis MS Analysis extraction->analysis data Data Analysis & Flux Calculation analysis->data

Caption: A generalized workflow for a stable isotope tracing experiment.

Conclusion

While D-Idose-¹⁸O₂ is not a commonly documented metabolic tracer, its potential for elucidating specific metabolic pathways, particularly in the context of glycosaminoglycan synthesis and the polyol pathway, is significant. The methodologies and principles outlined in this guide provide a framework for designing and interpreting experiments using this novel tracer. Further research into the synthesis and application of D-Idose-¹⁸O₂ could open new avenues for understanding the metabolic roles of rare sugars in health and disease, offering valuable information for researchers, scientists, and drug development professionals.

References

The Enigmatic Role of D-Idose and its Isotopologues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biological role of D-Idose and its isotopologues. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the limited existing data on this rare sugar, outlines potential areas of investigation, and provides detailed experimental context.

Introduction: The Scarcity and Significance of D-Idose

D-Idose is an aldohexose monosaccharide, a C-5 epimer of D-glucose, that is exceptionally rare in nature.[1] Unlike its ubiquitous isomer, D-glucose, D-Idose has not been found to play a central role in mainstream metabolic pathways. Its instability and low natural abundance have historically limited its study, rendering its direct biological functions largely enigmatic.[2]

The primary biological significance of D-Idose lies in its oxidized form, L-iduronic acid (IdoA), a crucial component of glycosaminoglycans (GAGs).[3][4][5] GAGs such as dermatan sulfate and heparin sulfate are vital macromolecules involved in a myriad of biological processes, including cell signaling, coagulation, and microbial pathogenesis.[3][4] This indirect but critical role positions D-Idose as a molecule of interest in glycobiology and therapeutic development.

While direct research on D-Idose is sparse, studies on its isomers, such as L-Idose, have revealed potential biological activities, including growth inhibition in nematodes and interaction with enzymes like aldose reductase.[6][7] These findings suggest that idose sugars, in general, may possess unappreciated bioactivities.

This guide will delve into the known aspects of D-Idose, from its synthesis to its incorporation into complex carbohydrates, and explore the potential of its isotopologues in future research.

Physicochemical Properties and Synthesis of D-Idose

D-Idose is known to be the most unstable of all the aldohexoses, which has posed significant challenges to its isolation and study.[2] However, practical and efficient synthetic routes have been developed, primarily from D-glucose via seven-carbon sugar intermediates.[8][9] These methods have made D-Idose and its derivatives more accessible for research purposes.

A key synthetic strategy involves the protection of functional groups, periodate cleavage, and selective reduction to yield D-Idose.[8][9] The availability of stable precursors that can be converted to D-Idose under mild conditions has been a significant advancement in the field.[8]

Biological Role and Metabolism

Direct evidence for the metabolic pathways and biological roles of free D-Idose in mammals is currently lacking in the scientific literature. The prevailing understanding is that D-Idose primarily serves as a precursor for the biosynthesis of L-iduronic acid, which is then incorporated into GAGs.[3]

The Pathway to L-Iduronic Acid

The conversion of D-glucose derivatives to L-iduronic acid is a key step in the biosynthesis of GAGs like heparan sulfate and dermatan sulfate. While the precise enzymatic steps for the direct conversion of D-Idose to L-iduronic acid are not fully elucidated in the provided search results, the synthesis of L-iduronic acid derivatives from L-idose precursors is a common strategy in synthetic carbohydrate chemistry, suggesting a plausible biological pathway.[4][10]

The following diagram illustrates a hypothetical biosynthetic pathway from a D-glucose precursor to an L-iduronic acid residue within a growing GAG chain.

GAG_Biosynthesis UDP_Glc UDP-D-Glucose UDP_GlcA UDP-D-Glucuronic Acid UDP_Glc->UDP_GlcA GAG_chain_GlcA GAG Chain with Glucuronic Acid UDP_GlcA->GAG_chain_GlcA Glycosyltransferase GAG_chain Growing GAG Chain GAG_chain_IdoA GAG Chain with L-Iduronic Acid GAG_chain_GlcA->GAG_chain_IdoA

Biosynthesis of L-Iduronic Acid in GAGs.
Potential for Direct Biological Effects

While unconfirmed, it is plausible that free D-Idose could interact with various cellular components. The biological activities observed for L-Idose, such as the inhibition of Caenorhabditis elegans growth, suggest that idose sugars can act as metabolic disruptors, possibly by competing with more common sugars for transporters or enzymes.[7] Further research is warranted to investigate whether D-Idose exhibits similar or distinct biological effects.

D-Idose Isotopologues in Research

Isotopologues, molecules that differ only in their isotopic composition, are powerful tools in metabolic research.[11] The use of isotopically labeled D-Idose, for instance with ¹³C or ²H, could enable researchers to trace its metabolic fate, determine its rate of incorporation into GAGs, and uncover any unknown metabolic pathways.

Currently, there is a significant gap in the literature regarding the synthesis and application of D-Idose isotopologues. The development of synthetic methods for these labeled compounds will be a critical step in advancing our understanding of D-Idose biology.

The following workflow outlines a general approach for utilizing D-Idose isotopologues in metabolic studies.

Isotopologue_Workflow cluster_synthesis Synthesis cluster_experiment In Vivo / In Vitro Experiment cluster_analysis Analysis Start Labeled Precursor Synth Synthesis of Labeled D-Idose Start->Synth Purify Purification and Characterization Synth->Purify Admin Administration to Model System Purify->Admin Sample Sample Collection (e.g., cells, tissues) Admin->Sample Extract Metabolite Extraction Sample->Extract Analyze Mass Spectrometry / NMR Analysis Extract->Analyze Data Data Analysis and Pathway Elucidation Analyze->Data

Workflow for D-Idose Isotopologue Studies.

Experimental Protocols

Analysis of D-Idose

Objective: To detect and quantify D-Idose in biological samples.

Methodology: High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of rare sugars.[12][13]

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable buffer.

    • Perform a protein precipitation step, for example, with cold acetonitrile or perchloric acid.

    • Centrifuge to pellet the precipitate and collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A column specifically designed for sugar analysis, such as an amino-propyl bonded silica column (e.g., COSMOSIL Sugar-D) is recommended.[13]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) is commonly used.[13]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[13]

    • Temperature: The column is often maintained at a constant temperature, for example, 30°C.[13]

  • Detection:

    • Evaporative Light Scattering Detector (ELSD): Suitable for non-UV absorbing compounds like sugars.

    • Charged Aerosol Detector (CAD): Offers high sensitivity for non-volatile analytes.[12]

    • Mass Spectrometry (MS): Provides high specificity and allows for the analysis of isotopologues.

In Vitro Enzyme Assays

Objective: To determine if D-Idose is a substrate for a particular enzyme (e.g., a kinase or an isomerase).

Methodology:

  • Reaction Mixture:

    • Buffer at optimal pH for the enzyme.

    • Cofactors as required (e.g., ATP, Mg²⁺).

    • Purified enzyme.

    • D-Idose at various concentrations.

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at the optimal temperature.

    • Initiate the reaction by adding D-Idose.

    • Take aliquots at different time points and stop the reaction (e.g., by adding acid or heat).

    • Analyze the samples for the consumption of D-Idose and the formation of the product using HPLC or a specific colorimetric assay if available.

  • Data Analysis:

    • Determine the initial reaction velocities at each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Quantitative Data

Quantitative data on the biological activity of D-Idose is extremely limited. The following table summarizes the available data for the related sugar, L-Idose, which may serve as a reference for future studies on D-Idose.

SugarEnzyme/SystemParameterValueReference
L-IdoseAldose Reductase (bovine lens)KMSignificantly lower than D-glucose[6]
L-IdoseAldose Reductase (bovine lens)kcatEssentially identical to D-glucose[6]
L-IdoseCaenorhabditis elegansGrowth InhibitionConsiderable[7]

Conclusion and Future Directions

The biological role of D-Idose remains a largely unexplored frontier in glycobiology. Its primary established significance is as a precursor to L-iduronic acid, a vital component of glycosaminoglycans. The lack of research on its direct metabolic fate and biological effects presents a significant knowledge gap.

Future research should focus on:

  • Elucidating the enzymatic pathways for the conversion of D-Idose to L-iduronic acid in vivo.

  • Investigating the potential for D-Idose to be metabolized through other pathways, using isotopologue tracing.

  • Screening D-Idose for biological activities , such as effects on cell proliferation, signaling, and as a potential therapeutic agent, drawing parallels from studies on other rare sugars.

  • Identifying and characterizing transporters that may be involved in the cellular uptake of D-Idose.

The development of robust analytical methods and the synthesis of D-Idose isotopologues will be instrumental in unlocking the secrets of this rare and potentially important sugar. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

D-Idose: A Synthetic Rarity and its Naturally Occurring Counterpart, L-Iduronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Idose, a C-3 epimer of D-Gulose, is a rare aldohexose monosaccharide that is not found in nature. Its significance lies not in its natural abundance, but as a subject of interest in synthetic carbohydrate chemistry. This technical guide pivots from the common misconception of D-Idose's natural discovery to the reality of its chemical synthesis. Furthermore, this guide provides a comprehensive exploration of its biologically relevant and naturally occurring counterpart, L-iduronic acid. As the C5 epimer of D-glucuronic acid, L-iduronic acid is an essential structural component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate, which are ubiquitous in animal tissues and play critical roles in a myriad of biological processes. This document details the discovery, natural abundance, biosynthesis, and key experimental protocols for the study of L-iduronic acid, providing a valuable resource for professionals in the fields of glycobiology and drug development.

The "Discovery" of D-Idose: A Feat of Chemical Synthesis

Contrary to what its name might suggest, D-Idose was not "discovered" in a natural source but was first identified as a product of chemical synthesis. Its existence is a testament to the advancements in carbohydrate chemistry that have allowed for the stereocontrolled synthesis of all possible aldohexoses. One of the classical methods for preparing D-Idose is through the epimerization of more common monosaccharides like D-glucose, a process that involves a series of protection, oxidation, and reduction steps to invert the stereochemistry at specific carbon atoms. Due to its inherent instability, being the most unstable of all the aldohexoses, D-Idose has remained a challenging synthetic target and a molecule of primarily academic interest.

L-Iduronic Acid: The Biologically Prevalent Analogue

While D-Idose remains a synthetic curiosity, its close relative, L-iduronic acid, is a key player in mammalian biology.

Discovery of L-Iduronic Acid in Glycosaminoglycans

The discovery of L-iduronic acid was a pivotal moment in the understanding of the structure and function of glycosaminoglycans. Initially, it was believed that the uronic acid component of GAGs like dermatan sulfate (previously known as chondroitin sulfate B) and heparin was exclusively D-glucuronic acid. However, through meticulous chemical analysis and enzymatic degradation studies in the mid-20th century, it was revealed that a significant portion of the uronic acid residues in these polysaccharides was, in fact, the C5 epimer of D-glucuronic acid, which was identified as L-iduronic acid.[1][2] This discovery was instrumental in elucidating the complex structures of GAGs and their ability to interact with a wide range of proteins.

Natural Abundance of L-Iduronic Acid

L-iduronic acid does not exist as a free monosaccharide in nature but is found as a constituent of dermatan sulfate and heparan sulfate in virtually all animal tissues.[3][4] The relative abundance of L-iduronic acid within these GAGs is tissue-specific and can be modulated during development and in disease states.

TissueGlycosaminoglycanL-Iduronic Acid Content (% of total uronic acids)
SkinDermatan Sulfate>90%
TendonDermatan SulfateHigh
AortaDermatan Sulfate~70%
LungHeparan Sulfate10-20%
LiverHeparan Sulfate5-15%
BrainHeparan Sulfate/Dermatan SulfateLow

This table provides approximate values, and the actual content can vary depending on the species, age, and specific microenvironment within the tissue.

Biosynthesis of L-Iduronic Acid: A Post-Polymerization Modification

The biosynthesis of L-iduronic acid is a unique enzymatic process that occurs after the initial polymerization of the glycosaminoglycan chain. D-glucuronic acid residues, derived from the precursor UDP-D-glucuronic acid, are incorporated into the growing polysaccharide chain. Subsequently, the enzyme D-glucuronyl C5-epimerase acts on these D-glucuronic acid residues within the polymer, catalyzing their conversion to L-iduronic acid.[5][6][7]

biosynthesis_of_L_iduronic_acid UDP_GlcA UDP-D-glucuronic acid Growing_Chain Growing GAG Chain (with D-glucuronic acid) UDP_GlcA->Growing_Chain Glycosyltransferase Final_GAG Mature GAG Chain (with L-iduronic acid) Growing_Chain->Final_GAG Epimerization Epimerase D-glucuronyl C5-epimerase Epimerase->Growing_Chain

Caption: Biosynthesis of L-iduronic acid within a growing glycosaminoglycan chain.

Experimental Protocols

Isolation of Dermatan Sulfate from Porcine Skin

This protocol outlines a standard procedure for the extraction and purification of dermatan sulfate, a rich source of L-iduronic acid.

Materials:

  • Fresh or frozen porcine skin

  • Acetone

  • 0.1 M Sodium acetate buffer (pH 5.5) containing 5 mM cysteine and 5 mM EDTA

  • Papain (crude)

  • Trichloroacetic acid (TCA)

  • Ethanol

  • Cetylpyridinium chloride (CPC)

  • NaCl solutions (0.4 M, 0.6 M, 2.1 M)

  • DEAE-Sephacel

Procedure:

  • Tissue Preparation: Mince the porcine skin and defat by extraction with acetone. Allow the tissue to air dry.

  • Proteolytic Digestion: Suspend the dried tissue in the sodium acetate buffer and add papain. Incubate at 60°C for 48 hours with continuous stirring.

  • Protein Precipitation: Cool the digest to 4°C and add cold TCA to a final concentration of 5% (w/v). Allow to stand for 1 hour and then centrifuge to remove the precipitated protein.

  • Crude GAG Precipitation: Neutralize the supernatant with NaOH and precipitate the crude glycosaminoglycans by adding 4 volumes of cold ethanol containing 1% (w/v) sodium acetate. Store at -20°C overnight.

  • CPC Fractionation: Dissolve the crude GAG pellet in 0.4 M NaCl and add a 1% (w/v) solution of CPC to precipitate the sulfated GAGs.

  • Differential Salt Elution: Wash the GAG-CPC complex with 0.4 M NaCl. Dissolve the complex in 2.1 M NaCl and reprecipitate the GAGs with ethanol.

  • Ion-Exchange Chromatography: Dissolve the GAGs in the starting buffer and apply to a DEAE-Sephacel column equilibrated with 0.2 M NaCl. Elute with a stepwise or linear gradient of NaCl to separate dermatan sulfate from other GAGs.

  • Desalting and Lyophilization: Dialyze the dermatan sulfate-containing fractions extensively against deionized water and lyophilize to obtain the purified product.

Enzymatic Assay for D-glucuronyl C5-epimerase

This protocol describes a method to measure the activity of D-glucuronyl C5-epimerase.

Materials:

  • [5-³H]UDP-D-glucuronic acid

  • Enzyme source (e.g., microsomal fraction from cultured fibroblasts)

  • HEPES buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • MgCl₂

  • Protamine chloride

  • Dowex 1-X2 resin

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the HEPES buffer, DTT, MgCl₂, protamine chloride, and the enzyme source.

  • Initiation of Reaction: Start the reaction by adding [5-³H]UDP-D-glucuronic acid. Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Termination of Reaction: Stop the reaction by boiling for 2 minutes.

  • Separation of Released Tritium: Centrifuge to remove any precipitate. Apply the supernatant to a small column of Dowex 1-X2 resin (formate form) to bind the unreacted substrate.

  • Quantification of Activity: The epimerase reaction results in the release of ³H from the C5 position into the water. Collect the column effluent and measure the radioactivity using liquid scintillation counting. The amount of released ³H is proportional to the enzyme activity.

Caption: Overview of the experimental workflows for the isolation of dermatan sulfate and the assay of D-glucuronyl C5-epimerase activity.

References

An In-depth Technical Guide to D-Idose-¹⁸O₂: Chemical Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the rare aldohexose, D-Idose, with a specific focus on its isotopically labeled form, D-Idose-¹⁸O₂. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry, offering detailed information on its chemical structure, physicochemical properties, and potential experimental applications.

Chemical Structure and Properties of D-Idose

D-Idose is a monosaccharide and an epimer of D-glucose, belonging to the family of aldohexoses.[1][2] Its chemical formula is C₆H₁₂O₆, with a molecular weight of approximately 180.16 g/mol .[2][3][4][5][6][7] The IUPAC name for D-Idose is (2S,3R,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal.[3]

The structure of D-Idose in its open-chain form is characterized by an aldehyde group at one end of a six-carbon chain.[2] In solution, it exists in equilibrium between its open-chain and cyclic hemiacetal forms (pyranose and furanose rings). A detailed investigation of its solution composition and conformation has been conducted using one- and two-dimensional NMR spectroscopy.

Physicochemical Properties of D-Idose

The following table summarizes the key physicochemical properties of D-Idose:

PropertyValueReference
Molecular Formula C₆H₁₂O₆[2][3][4][5][6][7]
Molecular Weight 180.156 g/mol [4]
Monoisotopic Weight 180.0633881 g/mol [3]
CAS Number 5978-95-0[2][4][7]
Melting Point 132 °C (from ethanol)[7]
Boiling Point 527.1±50.0 °C (Predicted)[7]
Density 1.581±0.06 g/cm³ (Predicted)[4][7]
Optical Rotation [α]D +15.8° (c = 2.3) for D-form; -17.4° (c = 3.6) for L-form[5]
Solubility Slightly soluble in DMSO, Methanol, and Water[7]
Storage Condition -20°C[4][7]

D-Idose-¹⁸O₂: A Tool for Mechanistic Studies

Isotopically labeled compounds are invaluable tools in scientific research for tracing metabolic pathways, elucidating reaction mechanisms, and as internal standards in mass spectrometry. D-Idose-¹⁸O₂ refers to D-Idose that has been enriched with the stable isotope of oxygen, ¹⁸O, at one or more of its oxygen positions. The incorporation of ¹⁸O₂ would result in a molecule with a higher molecular weight, which can be detected by mass spectrometry.

Proposed Synthesis of D-Idose-¹⁸O₂

One potential method for the synthesis of D-Idose-¹⁸O₂ could involve the oxidation of a suitable precursor in the presence of ¹⁸O₂ gas, catalyzed by an appropriate oxidase enzyme.

Experimental Protocols

Synthesis of D-Idose from D-Galactose

A known method for the preparation of D-Idose involves its synthesis from D-galactose. This multi-step synthesis can be summarized as follows:

Experimental Workflow for D-Idose Synthesis from D-Galactose

Synthesis_of_D_Idose_from_D_Galactose D_Galactose D-Galactose Intermediate1 Methyl 4,6-O-benzylidene- D-galactopyranoside D_Galactose->Intermediate1 1. MeOH, H+ Intermediate2 Methyl 4,6-O-benzylidene- 2,3-di-O-tosyl-D-galactopyranoside Intermediate1->Intermediate2 2. TsCl, Pyridine Intermediate3 Methyl 2,3-anhydro-4,6-O-benzylidene- D-gulopyranoside Intermediate2->Intermediate3 3. NaOMe, MeOH D_Idose_derivative Methyl 4,6-O-benzylidene- D-idopyranoside Intermediate3->D_Idose_derivative 4. LiAlH4 D_Idose D-Idose D_Idose_derivative->D_Idose 5. H3O+

Synthesis of D-Idose from D-Galactose.

Methodology:

  • Protection of D-Galactose: D-Galactose is first converted to its methyl pyranoside and then reacted with benzaldehyde and a catalyst (e.g., ZnCl₂) to form methyl 4,6-O-benzylidene-D-galactopyranoside.

  • Tosylation: The free hydroxyl groups at the C2 and C3 positions are then tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine.

  • Epoxide Formation: Treatment of the ditosylated compound with a base, such as sodium methoxide (NaOMe), leads to the formation of an epoxide ring between C2 and C3.

  • Epoxide Opening: The epoxide is then opened by a nucleophilic attack, for example, with a hydride reagent like lithium aluminum hydride (LiAlH₄), which results in the inversion of configuration at one of the carbon atoms, leading to the ido-configuration.

  • Deprotection: Finally, the benzylidene and methyl glycoside protecting groups are removed by acid hydrolysis to yield D-Idose.

Hypothetical Experimental Workflow for the Synthesis and Application of D-Idose-¹⁸O₂

The following diagram illustrates a logical workflow for the potential synthesis and use of D-Idose-¹⁸O₂ in a research setting.

Logical Workflow for D-Idose-¹⁸O₂ Research

D_Idose_18O2_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_application Application cluster_data Data Analysis Precursor D-Idose Precursor Labeling Oxidation with ¹⁸O₂ (Enzymatic or Chemical) Precursor->Labeling Purification Purification (e.g., HPLC) Labeling->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy Purification->NMR Cell_Culture Cell Culture Experiments MS->Cell_Culture Animal_Model In Vivo Animal Models MS->Animal_Model Metabolite_ID Metabolite Identification Cell_Culture->Metabolite_ID Animal_Model->Metabolite_ID Pathway_Analysis Metabolic Pathway Analysis Metabolite_ID->Pathway_Analysis

Hypothetical workflow for D-Idose-¹⁸O₂ research.

Methodology:

  • Synthesis: A suitable precursor of D-Idose would be subjected to an oxidation reaction in an atmosphere of ¹⁸O₂ gas. This could be catalyzed by a specific oxidase enzyme. The resulting D-Idose-¹⁸O₂ would then be purified using techniques like High-Performance Liquid Chromatography (HPLC).

  • Analysis: The successful incorporation of ¹⁸O would be confirmed by Mass Spectrometry (MS), which would show a corresponding increase in the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy could be used to determine the position of the ¹⁸O label.

  • Application: The labeled D-Idose-¹⁸O₂ could then be used in various biological systems, such as cell cultures or animal models, to trace its metabolic fate.

  • Data Analysis: Samples from these experiments would be analyzed by MS to identify metabolites containing the ¹⁸O label. This information would be used to elucidate the metabolic pathways involving D-Idose.

Biological Significance and Potential Applications

D-Idose is considered a rare sugar.[8] While its biological roles are not as extensively studied as those of more common sugars like glucose, some interesting biological activities have been reported for idose isomers. For instance, L-Idose has been shown to be a good substrate for aldose reductase, an enzyme implicated in diabetic complications.[9] Furthermore, studies on the nematode Caenorhabditis elegans have demonstrated that L-idose exhibits growth inhibitory effects.[10][11]

The oxidized form of D-Idose, L-iduronic acid, is a crucial component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparin.[2][7] These GAGs play vital roles in various biological processes, including cell signaling, inflammation, and coagulation.

The availability of D-Idose-¹⁸O₂ would enable researchers to:

  • Trace the metabolic pathways of D-Idose in various biological systems.

  • Investigate the enzymatic mechanisms of enzymes that metabolize D-Idose.

  • Quantify the flux through metabolic pathways involving D-Idose using isotope dilution mass spectrometry.

  • Study the incorporation of idose moieties into complex carbohydrates like GAGs.

Conclusion

D-Idose is a rare aldohexose with unique stereochemistry and emerging biological significance. The development of isotopically labeled forms, such as D-Idose-¹⁸O₂, will be a critical step in unraveling its metabolic fate and biological functions. This technical guide provides a foundation for researchers interested in exploring the chemistry and biology of this intriguing monosaccharide, offering both established data and a forward-looking perspective on potential experimental avenues.

References

Commercial Suppliers and Hypothetical Research Applications of D-Idose-¹⁸O₂

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Idose, a rare aldohexose sugar, is an epimer of D-glucose at the C-3 and C-4 positions. While its biological roles are not as extensively studied as more common sugars, its unique stereochemistry makes it a subject of interest in glycobiology and metabolic research. The incorporation of stable isotopes, such as ¹⁸O, into D-idose provides a powerful tool for tracing its metabolic fate and understanding its interactions within complex biological systems. This technical guide provides an overview of the commercial availability of D-Idose-¹⁸O₂ for research purposes and presents a hypothetical experimental framework for its application in metabolic studies, complete with detailed protocols and pathway visualizations.

Commercial Availability of D-Idose-¹⁸O₂

The availability of isotopically labeled sugars is crucial for advanced metabolic research. Several specialized chemical suppliers offer D-Idose with ¹⁸O enrichment. The following table summarizes the known commercial suppliers and their product specifications.

SupplierProduct NameCatalog NumberIsotopic EnrichmentMolecular FormulaPurityNotes
Alfa Chemistry D-[3,4-¹⁸O₂]idoseACMA00025813≥98 atom % ¹⁸OC₆H₁₂¹⁸O₂O₄Not specifiedFor experimental/research use.
Omicron Biochemicals, Inc. D-[3,4-¹⁸O₂]idoseIDO-018Not specifiedNot specifiedHigh Purity-
CLEARSYNTH D-[3,4-¹⁸O₂]idoseCS-T-69424Not specifiedNot specifiedNot specifiedUseful research chemical.

Note: Researchers should contact the suppliers directly for the most current product specifications, availability, and pricing.

Hypothetical Research Application: Tracing the Metabolic Fate of D-Idose-¹⁸O₂ in a Cellular Model

Experimental Objective

To determine if D-Idose-¹⁸O₂ is metabolized and incorporated into downstream metabolic pathways, such as glycolysis or the pentose phosphate pathway, in HepG2 cells.

Detailed Experimental Protocol

1. Cell Culture and Isotope Labeling:

  • HepG2 cells are cultured in standard DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • For the labeling experiment, cells are seeded in 6-well plates and grown to 80% confluency.

  • On the day of the experiment, the standard medium is replaced with a glucose-free DMEM.

  • Cells are then incubated with DMEM containing 10 mM D-[3,4-¹⁸O₂]idose for various time points (e.g., 0, 1, 4, 12, and 24 hours).

2. Metabolite Extraction:

  • At each time point, the medium is rapidly aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolites are extracted by adding 1 mL of ice-cold 80% methanol to each well.

  • The plates are incubated at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.

  • The cell lysate is scraped and transferred to a microcentrifuge tube.

  • The samples are centrifuged at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • The supernatant containing the metabolites is transferred to a new tube and dried under a stream of nitrogen gas or using a vacuum concentrator.

3. Sample Preparation for Mass Spectrometry:

  • The dried metabolite extract is reconstituted in a suitable solvent for mass spectrometry analysis, typically 50% acetonitrile in water.

  • The reconstituted sample is vortexed and centrifuged to remove any remaining insoluble material.

  • The supernatant is transferred to an autosampler vial for analysis.

4. Mass Spectrometry Analysis:

  • Metabolites are analyzed using a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, coupled with a liquid chromatography system (LC-MS).

  • Chromatographic separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) column, which is suitable for separating polar metabolites like sugar phosphates.

  • The mass spectrometer is operated in negative ion mode to detect phosphorylated intermediates of glycolysis and the pentose phosphate pathway.

  • A full scan analysis is performed to detect all ions within a specified mass range.

  • Data-dependent MS/MS fragmentation is used to confirm the identity of metabolites.

5. Data Analysis and Interpretation:

  • The raw mass spectrometry data is processed using specialized software (e.g., Xcalibur, Compound Discoverer) to identify and quantify metabolites.

  • The presence of ¹⁸O-labeled metabolites is determined by looking for mass shifts in the expected downstream products of idose metabolism. For example, if D-idose is converted to a hexose phosphate, a mass increase of 2 or 4 Da (depending on whether one or both ¹⁸O atoms are retained) would be expected.

  • The fractional labeling of each metabolite is calculated to determine the extent of D-Idose-¹⁸O₂ incorporation over time.

Visualizing the Hypothetical Metabolic Pathway and Workflow

To further illustrate the proposed research, the following diagrams were created using the DOT language.

Hypothetical Metabolic Fate of D-Idose-¹⁸O₂ D-Idose-¹⁸O₂ D-Idose-¹⁸O₂ Idose Kinase (Hypothetical) Idose Kinase (Hypothetical) D-Idose-¹⁸O₂->Idose Kinase (Hypothetical) Idose-¹⁸O₂-6-Phosphate Idose-¹⁸O₂-6-Phosphate Idose Kinase (Hypothetical)->Idose-¹⁸O₂-6-Phosphate Epimerase/Isomerase Epimerase/Isomerase Idose-¹⁸O₂-6-Phosphate->Epimerase/Isomerase Fructose-¹⁸O₂-6-Phosphate Fructose-¹⁸O₂-6-Phosphate Epimerase/Isomerase->Fructose-¹⁸O₂-6-Phosphate Glycolysis Glycolysis Fructose-¹⁸O₂-6-Phosphate->Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway Fructose-¹⁸O₂-6-Phosphate->Pentose Phosphate Pathway

Caption: Hypothetical metabolic pathway of D-Idose-¹⁸O₂.

Experimental Workflow for D-Idose-¹⁸O₂ Metabolic Tracing cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Culture HepG2 cells Culture HepG2 cells Incubate with D-Idose-¹⁸O₂ Incubate with D-Idose-¹⁸O₂ Culture HepG2 cells->Incubate with D-Idose-¹⁸O₂ Wash cells Wash cells Incubate with D-Idose-¹⁸O₂->Wash cells Extract with 80% Methanol Extract with 80% Methanol Wash cells->Extract with 80% Methanol Dry extract Dry extract Extract with 80% Methanol->Dry extract Reconstitute metabolites Reconstitute metabolites Dry extract->Reconstitute metabolites LC-MS Analysis LC-MS Analysis Reconstitute metabolites->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Metabolic Pathway Analysis Metabolic Pathway Analysis Data Processing->Metabolic Pathway Analysis

Caption: Experimental workflow for tracing D-Idose-¹⁸O₂ metabolism.

Conclusion

The commercial availability of D-Idose-¹⁸O₂ from specialized suppliers opens up new avenues for metabolic research. Although specific applications of this isotopically labeled sugar have yet to be widely published, the hypothetical experimental framework presented here provides a robust starting point for researchers interested in exploring the metabolic fate of D-idose. The use of stable isotope tracing, coupled with high-resolution mass spectrometry, offers a powerful approach to elucidate the roles of rare sugars in cellular metabolism, potentially uncovering novel pathways and therapeutic targets. Researchers are encouraged to adapt and refine these methodologies to suit their specific biological questions.

An In-depth Technical Guide to Stable Isotope Labeling with ¹⁸O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling using Oxygen-18 (¹⁸O), a powerful technique for quantitative and qualitative analysis of proteins and metabolites. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to implement ¹⁸O labeling in their experimental workflows.

Core Principles of ¹⁸O Labeling

Stable isotope labeling with ¹⁸O is a versatile in vitro method that introduces a heavy isotope of oxygen into target molecules, primarily peptides and metabolites.[1] This incorporation of ¹⁸O, which has two extra neutrons compared to the common ¹⁶O isotope, results in a detectable mass shift in mass spectrometry (MS) analysis.[2] This mass difference allows for the differentiation and relative or absolute quantification of molecules from different experimental conditions.[3]

The most prevalent method for ¹⁸O labeling in proteomics is enzymatic labeling.[4][5] During proteolytic digestion of proteins, typically with serine proteases like trypsin, the enzyme catalyzes the incorporation of two ¹⁸O atoms from ¹⁸O-enriched water (H₂¹⁸O) into the C-terminal carboxyl group of each newly formed peptide.[4] This results in a characteristic mass increase of 4 Daltons (Da) for each doubly labeled peptide.[3]

Quantitative Data Summary

The efficiency and outcome of ¹⁸O labeling can be quantified in several ways. The following tables summarize key quantitative data associated with this technique.

ParameterTypical Value/RangeEnzyme/ConditionReference
Incorporation Efficiency >95%Trypsin, Lys-C[5]
Mass Shift (Proteomics) +2 Da (singly labeled), +4 Da (doubly labeled)Serine Proteases (e.g., Trypsin)[3]
Mass Shift (Metabolites) +2 Da per incorporated oxygenCytochrome P450 enzymes[6]
Dynamic Range of Quantification Up to 3-4 orders of magnitudeLC-MS/MS[4]
BiomoleculeLabeling MethodExpected Mass Shift (Da)Common Application
PeptidesEnzymatic (Trypsin, Lys-C)+4Relative Protein Quantification
PhosphopeptidesKinase Assay with [γ-¹⁸O₄]ATP+6 (for P¹⁸O₃)Phosphorylation Site Identification
Drug MetabolitesIncubation with Microsomes and ¹⁸O₂+2 per hydroxylationMetabolite Identification
GlycopeptidesPNGase F in H₂¹⁸O+3 (Asn to Asp conversion)Glycosylation Site Identification

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding and implementing ¹⁸O labeling. The following diagrams, created using the DOT language, illustrate common workflows and a signaling pathway where this technique is applied.

G cluster_sample1 Sample 1 (e.g., Control) cluster_sample2 Sample 2 (e.g., Treated) Prot1 Protein Mixture Digest1 Proteolytic Digestion (in H₂¹⁶O with Trypsin) Prot1->Digest1 Mix Combine Samples (1:1 ratio) Digest1->Mix Prot2 Protein Mixture Digest2 Proteolytic Digestion (in H₂¹⁸O with Trypsin) Prot2->Digest2 Digest2->Mix LCMS LC-MS/MS Analysis Mix->LCMS Data Data Analysis (Quantification and Identification) LCMS->Data

Caption: Workflow for comparative proteomics using ¹⁸O labeling.

G cluster_drug Drug Metabolism Study cluster_labeling Isotope Labeling Drug Parent Drug Microsomes Incubation with Liver Microsomes Drug->Microsomes Metabolites Metabolite Mixture (Unlabeled and ¹⁸O-labeled) Microsomes->Metabolites O2_16 ¹⁶O₂ Atmosphere O2_16->Microsomes O2_18 ¹⁸O₂ Atmosphere O2_18->Microsomes LCMS LC-MS/MS Analysis Metabolites->LCMS ID Metabolite Identification (based on mass shift) LCMS->ID G cluster_pathway MAPK Signaling Pathway cluster_experiment ¹⁸O Labeling Experiment GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates KinaseAssay In vitro Kinase Assay with [γ-¹⁸O₄]ATP ERK->KinaseAssay Target Kinase MS_Analysis LC-MS/MS KinaseAssay->MS_Analysis identifies substrates

References

Unlocking the Therapeutic Potential of D-Idose Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: D-Idose, a rare aldohexose, and its derivatives are emerging as a promising class of compounds with diverse therapeutic applications. This technical guide provides an in-depth overview of the current research, focusing on their potential in oncology, and as enzyme inhibitors. It details their mechanism of action, quantitative efficacy, and methodologies for their synthesis and evaluation, offering a valuable resource for researchers in drug discovery and development.

Anti-proliferative Activity of D-Idose and Its Derivatives

D-Idose has demonstrated significant anti-proliferative activity against certain cancer cell lines. Notably, at a concentration of 5 mM, D-Idose inhibited the proliferation of MOLT-4F human leukemia cells by 60%.[1][2] This effect is more pronounced than that of its more studied counterpart, D-allose, which showed 46% inhibition under the same conditions.[1][2] However, D-Idose did not exhibit significant anti-proliferative activity against DU-145 human prostate cancer cells at the same concentration.[1][2]

The anti-proliferative effects of D-Idose are attributed to its ability to inhibit cellular glucose uptake.[1] Studies have shown that 5 mM D-Idose reduces 2-deoxy-D-glucose (2DG) uptake to 78% of that in untreated MOLT-4F cells.[1] Interestingly, this mechanism appears to be independent of the thioredoxin-interacting protein (TXNIP) pathway, a known regulator of glucose uptake that is modulated by D-allose.[2] The C-6 hydroxy group and the aldose structure of D-Idose are crucial for its anti-proliferative activity, as 6-deoxy-D-Ido showed no inhibitory effect.[2]

Quantitative Data on Anti-proliferative Activity
CompoundCell LineConcentration (mM)% InhibitionReference
D-IdoseMOLT-4F560%[1][2]
D-AlloseMOLT-4F546%[1][2]
D-IdoseDU-1455Not significant[1][2]
6-deoxy-D-IdoseMOLT-4F5No inhibition[2]

D-Idose Derivatives as Enzyme Inhibitors

L-Idose, the C-5 epimer of D-glucose, has been identified as an efficient substrate for aldose reductase, an enzyme implicated in diabetic complications. While not an inhibitor in this context, its kinetic parameters provide valuable insights for designing inhibitors. The Michaelis-Menten constant (KM) of L-idose for human recombinant aldose reductase is 3.9 mM.

Further research is needed to explore the inhibitory potential of various D-Idose derivatives against key enzymes in metabolic pathways, such as hexokinase and glucokinase, which are often dysregulated in cancer.

Signaling Pathway Modulation by D-Idose

The primary mechanism of action for the anti-proliferative effects of D-Idose involves the disruption of glucose metabolism in cancer cells. This is achieved through the inhibition of glucose uptake, leading to a reduction in the intracellular pool of glucose available for glycolysis and subsequent ATP production. The specific glucose transporters (GLUTs) targeted by D-Idose derivatives are an active area of investigation.

D_Idose_Signaling Proposed Mechanism of D-Idose Anti-proliferative Activity cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space D_Idose D-Idose Derivative GLUT Glucose Transporter (e.g., GLUT1/3) D_Idose->GLUT Inhibition Glucose Glucose GLUT->Glucose Transport Glycolysis Glycolysis Glucose->Glycolysis Metabolized ATP Reduced ATP Production Glycolysis->ATP Leads to Proliferation Inhibition of Cell Proliferation ATP->Proliferation Results in experimental_workflow Workflow for Anti-proliferative Activity Assay Cell_Culture 1. Culture Cancer Cell Line (e.g., MOLT-4F) Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Seeding Treatment 3. Treat with D-Idose Derivatives at Various Concentrations Seeding->Treatment Incubation 4. Incubate for a Defined Period (e.g., 72h) Treatment->Incubation Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT, WST-8) Incubation->Viability_Assay Data_Analysis 6. Measure Absorbance and Calculate % Inhibition and IC50 Values Viability_Assay->Data_Analysis

References

D-Idose metabolic pathway exploration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the D-Idose Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Idose, a rare aldohexose sugar, is an epimer of D-glucose and D-gulose. While not as prevalent or well-understood as common monosaccharides, its unique stereochemistry presents potential for novel therapeutic applications and biological investigation. This technical guide provides a comprehensive overview of the current understanding of the D-Idose metabolic pathway, drawing from established enzymatic reactions and analogous pathways of similar rare sugars. It details the core metabolic steps, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key pathways and workflows to support further research and development in this area.

Core Metabolic Pathway of D-Idose

The metabolism of D-Idose is not as extensively characterized as that of its L-isomer or other more common sugars. However, based on known enzyme specificities, a primary pathway can be proposed, centering on the polyol pathway. This pathway involves the reduction of D-Idose to its corresponding sugar alcohol, D-iditol, followed by oxidation.

The key enzyme in this proposed pathway is D-iditol 2-dehydrogenase (EC 1.1.1.15), also known as D-sorbitol dehydrogenase. This enzyme catalyzes the conversion of D-iditol to D-sorbose, using NAD+ as a cofactor[1][2]. D-sorbose can then potentially enter into central metabolism. The initial reduction of D-Idose to D-iditol is likely catalyzed by an aldose reductase, similar to the conversion of glucose to sorbitol.

The proposed core metabolic pathway is as follows:

  • D-Idose is reduced to D-iditol .

  • D-iditol is oxidized by D-iditol 2-dehydrogenase to D-sorbose , with the concomitant reduction of NAD+ to NADH[1][2].

  • D-sorbose can then be phosphorylated to enter the pentose phosphate pathway or other central metabolic routes, although this subsequent metabolism is less defined in mammalian systems.

Metabolic Pathway Diagram

D_Idose_Metabolism D_Idose D-Idose D_Iditol D-Iditol D_Idose->D_Iditol D_Sorbose D-Sorbose D_Iditol->D_Sorbose Metabolism Central Metabolism D_Sorbose->Metabolism

Caption: Proposed metabolic pathway of D-Idose.

Quantitative Data

Quantitative kinetic data specifically for the enzymes of the D-Idose metabolic pathway are limited. The majority of characterization has been performed on the related enzyme, L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase, EC 1.1.1.14), which acts on the L-isomer of iditol. While not identical, these values provide a baseline for understanding the potential efficiency of this class of enzymes.

EnzymeSubstrateOrganismKm (mM)Vmax (µmol/min/mg)Reference
L-Iditol 2-Dehydrogenase L-IditolRat Liver0.25Not Reported[PMID: 667078]
L-Iditol 2-Dehydrogenase D-SorbitolHorse Liver0.7Not Reported[Comp. Biochem. Physiol. 69B (1981) 909-914]
L-Iditol 2-Dehydrogenase D-SorbitolHuman Brain0.38Not Reported[PMID: 6870831]
Aldose Reductase L-IdoseBovine LensSignificantly lower than D-glucoseNot Reported[PMID: 25528584]

Experimental Protocols

Spectrophotometric Assay for Dehydrogenase Activity

This protocol provides a general method for measuring the activity of D-iditol 2-dehydrogenase by monitoring the production of NADH.

Principle: The activity of D-iditol 2-dehydrogenase is determined by measuring the rate of increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

Materials:

  • Purified or crude enzyme preparation (e.g., tissue homogenate)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5

  • Substrate solution: 100 mM D-iditol in assay buffer

  • Cofactor solution: 10 mM NAD+ in assay buffer

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Set up the reaction mixture in a cuvette by adding:

    • 800 µL of Assay Buffer

    • 100 µL of NAD+ solution

    • 50 µL of enzyme preparation

  • Incubate the mixture at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to measure any background reaction.

  • Initiate the reaction by adding 50 µL of the D-iditol substrate solution.

  • Immediately mix by inversion and start monitoring the change in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Calculate the rate of reaction using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

General Workflow for Studying Rare Sugar Metabolism in Cell Culture

This workflow outlines a general approach to investigate the metabolic fate and cellular effects of a rare sugar like D-Idose using a combination of techniques.

Experimental_Workflow cluster_analysis Downstream Analysis start Cell Culture (e.g., HepG2, Caco-2) exposure Expose cells to D-Idose (various concentrations and times) start->exposure harvest Harvest Cells and Media exposure->harvest metabolomics Metabolomics Analysis (LC-MS/GC-MS) Identify and quantify metabolites harvest->metabolomics enzyme_assay Enzyme Activity Assays (e.g., Dehydrogenase activity) harvest->enzyme_assay gene_expression Gene Expression Analysis (qRT-PCR, RNA-Seq) Assess changes in metabolic gene expression harvest->gene_expression signaling Signaling Pathway Analysis (Western Blot, Phospho-proteomics) harvest->signaling interpretation Data Interpretation and Pathway Reconstruction metabolomics->interpretation enzyme_assay->interpretation gene_expression->interpretation signaling->interpretation

Caption: General workflow for rare sugar metabolism studies.

Interaction with Signaling Pathways

Direct evidence linking D-Idose to specific signaling pathways is currently limited. However, research into rare sugars has uncovered various biological activities that suggest interactions with cellular signaling. For example, some rare sugars, including L-Idose, have been shown to inhibit the growth of the nematode Caenorhabditis elegans[3][4].

Potential mechanisms by which D-Idose or its metabolites could influence signaling include:

  • Altering Cellular Redox State: The metabolism of D-Idose via dehydrogenases modifies the NAD+/NADH ratio, which is a critical regulator of numerous cellular processes, including sirtuin activity and energy metabolism.

  • Competition with Glucose: As a glucose epimer, D-Idose may compete for transport into cells or for binding to enzymes that typically act on glucose, such as hexokinases. This could potentially impact glucose-sensing pathways.

  • Glycosylation: It is plausible that D-Idose could be incorporated into glycan structures, potentially altering the function of glycoproteins and glycolipids involved in cell-cell communication and receptor signaling. However, this remains speculative and requires experimental validation.

Further research is necessary to elucidate the specific signaling cascades that may be modulated by D-Idose.

Conclusion and Future Directions

The metabolic pathway of D-Idose is an emerging area of research with significant gaps in our knowledge. The proposed pathway through D-iditol and D-sorbose provides a foundational model for further investigation. For drug development professionals and researchers, key future directions should include:

  • Enzyme Characterization: Detailed kinetic analysis of D-iditol 2-dehydrogenase and the relevant aldose reductase with D-Idose and its derivatives.

  • Metabolic Tracing: Using isotope-labeled D-Idose to definitively trace its metabolic fate in various cell types and in vivo models.

  • Signaling Pathway Elucidation: Investigating the impact of D-Idose on key signaling nodes related to energy metabolism, oxidative stress, and cell growth.

A deeper understanding of D-Idose metabolism will be crucial for unlocking its potential as a therapeutic agent or a tool for studying carbohydrate metabolism.

References

A Deep Dive into Rare Sugar Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the metabolic pathways, enzymatic kinetics, and analytical methodologies for D-Allulose, D-Tagatose, and L-Sorbose.

This technical guide provides a comprehensive review of the current literature on the metabolism of key rare sugars: D-allulose, D-tagatose, and L-sorbose. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details experimental protocols, and visualizes complex metabolic pathways to facilitate a deeper understanding of these promising molecules. The unique metabolic fates of these sugars, which differ significantly from common sugars like glucose and fructose, underpin their potential health benefits, including roles in glycemic control and weight management.

D-Allulose (Psicose): The Minimally Metabolized Sugar

D-Allulose, a C-3 epimer of D-fructose, is a rare sugar that is largely un-metabolized in the human body. Following ingestion, it is absorbed in the small intestine but is not utilized for energy and is primarily excreted unchanged in the urine. This minimal metabolism is the basis for its near-zero caloric value.

Quantitative Data on D-Allulose Metabolism

Due to its limited metabolism, there is a scarcity of quantitative data regarding enzymatic kinetics for D-allulose in humans. The key interaction is its transport across the intestinal epithelium.

ParameterValueSpecies/EnzymeReference
Intestinal Transport Mediated by GLUT5Human[1]
Metabolism Minimally metabolizedHuman[1]
Excretion Primarily via urineHuman[1]

D-Tagatose: A Partially Metabolized Fructose Analogue

D-Tagatose, a C-4 epimer of D-fructose, undergoes partial metabolism in a pathway that mirrors that of fructose. Only about 20% of ingested D-tagatose is absorbed in the small intestine and metabolized in the liver. The remaining unabsorbed portion is fermented by gut microbiota.

Mammalian Metabolism of D-Tagatose

The metabolism of D-tagatose in the liver is initiated by fructokinase (ketohexokinase), which phosphorylates it to tagatose-1-phosphate. Subsequently, aldolase B cleaves tagatose-1-phosphate into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde. These intermediates can then enter the glycolysis or gluconeogenesis pathways.

EnzymeSubstrateKmVmaxSpeciesReference
Fructokinase (Ketohexokinase)D-TagatoseKi = 70.05 ± 5.14 mM (competitive inhibitor for D-fructose)-Hyaloperonospora arabidopsidis[2]
Aldolase BTagatose-1,6-bisphosphate--Streptococcus pyogenes[3]
Bacterial Metabolism of D-Tagatose

In various bacteria, D-tagatose can be metabolized via the tagatose-6-phosphate pathway. This pathway involves the phosphorylation of D-tagatose to D-tagatose-6-phosphate, which is then isomerized and cleaved to enter glycolysis.[1][4][5]

Signaling Pathway of D-Tagatose Metabolism in Mammals

tagatose_metabolism cluster_liver Hepatocyte Tagatose D-Tagatose T1P Tagatose-1-Phosphate Tagatose->T1P Fructokinase (Ketohexokinase) DHAP Dihydroxyacetone Phosphate (DHAP) T1P->DHAP Aldolase B Glyceraldehyde D-Glyceraldehyde T1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis/ Gluconeogenesis DHAP->Glycolysis Glyceraldehyde->Glycolysis

Mammalian D-Tagatose Metabolism

L-Sorbose: A Ketose with Diverse Bacterial Metabolic Fates

L-Sorbose is a rare ketose that is metabolized by various microorganisms through distinct pathways. Its metabolism in mammals is limited.

Bacterial Metabolism of L-Sorbose

In bacteria such as Gluconobacter and Escherichia coli, L-sorbose can be metabolized through a series of oxidation and reduction reactions. A common pathway involves the reduction of L-sorbose to D-sorbitol, which is then phosphorylated and subsequently oxidized to fructose-6-phosphate, an intermediate of glycolysis.

EnzymeSubstrateKmVmaxSpeciesReference
L-Sorbose ReductaseL-Sorbose--Gluconobacter frateurii[6]
Sorbitol-6-phosphate DehydrogenaseL-Sorbose-1-phosphate--Escherichia coli[7]

Note: Specific Km and Vmax values for L-sorbose reductase and sorbitol-6-phosphate dehydrogenase with their respective rare sugar substrates were not explicitly found in the reviewed literature.

Signaling Pathway of L-Sorbose Metabolism in Bacteria

l_sorbose_metabolism cluster_bacterium Bacterial Cell Sorbose L-Sorbose Sorbitol D-Sorbitol Sorbose->Sorbitol L-Sorbose Reductase (NADPH-dependent) S6P D-Sorbitol-6-Phosphate Sorbitol->S6P Kinase F6P D-Fructose-6-Phosphate S6P->F6P Sorbitol-6-phosphate Dehydrogenase Glycolysis Glycolysis F6P->Glycolysis

References

Methodological & Application

Application Note: Synthesis and Purification of D-Idose-18O2 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis and purification of D-Idose doubly labeled with oxygen-18 (D-Idose-18O2). D-Idose, a rare aldohexose, and its isotopically labeled forms are valuable tools in metabolic research, drug development, and as standards for mass spectrometry-based analysis. The described method is a chemoenzymatic approach starting from D-glucose, incorporating the 18O labels via an enzymatic oxidation step using H₂¹⁸O. Subsequent purification steps ensure high purity and isotopic enrichment of the final product. This protocol is intended to provide researchers with a reliable method to produce this compound for their specific research needs.

Introduction

D-Idose is the C-5 epimer of D-glucose and the C-3 epimer of D-galactose. Although it is a rare sugar, it is a component of some glycosaminoglycans and has been investigated for its potential biological activities. The availability of isotopically labeled D-Idose, specifically with heavy oxygen (¹⁸O), is crucial for tracer studies in metabolic flux analysis, as an internal standard for quantitative mass spectrometry, and for elucidating enzymatic mechanisms. This document outlines a robust method for the synthesis of D-Idose-¹⁸O₂ and its subsequent purification to a high degree of chemical and isotopic purity.

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of D-Idose-¹⁸O₂ is a multi-step process beginning with the readily available D-glucose. The key step for isotope incorporation is the enzymatic oxidation of a D-glucose derivative in the presence of ¹⁸O-labeled water (H₂¹⁸O).

Materials:

  • D-Glucose

  • Protecting group reagents (e.g., acetone, dimethoxypropane, catalytic acid)

  • Oxidizing agent (e.g., Pyridinium dichromate - PDC)

  • ¹⁸O-labeled water (H₂¹⁸O, 95-98% isotopic purity)

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • Reducing agent (e.g., Sodium borohydride - NaBH₄)

  • Appropriate organic solvents (e.g., Dichloromethane - DCM, Methanol - MeOH, Ethyl acetate - EtOAc)

  • Buffers (e.g., Sodium acetate buffer, pH 5.1)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Deionized water

Procedure:

  • Protection of D-Glucose:

    • Protect the hydroxyl groups at C1, C2, C4, and C6 of D-glucose, leaving the C3 and C5 hydroxyls free for subsequent reactions. A common method is the formation of a di-acetonide derivative.

    • Suspend D-glucose in anhydrous acetone and add 2,2-dimethoxypropane and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Neutralize the acid, filter the solution, and concentrate under reduced pressure to obtain 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

  • Oxidation of the C3 Hydroxyl Group:

    • Dissolve the protected glucose derivative in an appropriate organic solvent like DCM.

    • Add an oxidizing agent such as PDC to selectively oxidize the free hydroxyl group at C3 to a ketone.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts and concentrate the filtrate.

  • Reduction of the C3 Ketone (Epimerization):

    • Dissolve the resulting ketone in a suitable solvent like methanol.

    • Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise. This reduction is not stereospecific and will produce a mixture of D-allose and D-glucose derivatives.

    • After the reaction is complete, neutralize the excess reducing agent with acetic acid.

    • Remove the solvent under reduced pressure and co-evaporate with methanol multiple times to remove borate esters.

    • The resulting mixture of epimers is then separated by column chromatography on silica gel to isolate the desired 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

  • Deprotection to D-Allose:

    • Hydrolyze the isopropylidene groups by treating the protected allose derivative with a mild acid (e.g., aqueous trifluoroacetic acid).

    • Monitor the deprotection by TLC.

    • Neutralize the acid and remove the solvent to yield D-allose.

  • Isotopic Labeling: Enzymatic Oxidation of D-Allose to D-Allose-1,5-lactone-¹⁸O₂:

    • Dissolve D-allose in a sodium acetate buffer (pH 5.1) prepared with H₂¹⁸O.

    • Add glucose oxidase and catalase to the solution. Glucose oxidase will catalyze the oxidation of the anomeric carbon (C1) of D-allose to form D-allono-1,5-lactone, incorporating one ¹⁸O atom from H₂¹⁸O into the carboxyl group. The second ¹⁸O atom is incorporated into the hydroxyl group at C1 upon hydrolysis of the lactone.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) and monitor the consumption of D-allose by HPLC.

  • Reduction of D-Allose-1,5-lactone-¹⁸O₂ to D-Idose-¹⁸O₂:

    • After the enzymatic oxidation is complete, add a reducing agent such as NaBH₄ to the reaction mixture to reduce the lactone to the corresponding aldehyde, which will be in equilibrium with the cyclic hemiacetal form of D-Idose-¹⁸O₂. This step epimerizes the C5 position.

    • Control the pH of the reaction mixture to optimize the reduction.

    • Quench the reaction by adding an acid.

Part 2: Purification of this compound

Purification is critical to remove unreacted starting materials, byproducts, and salts. A multi-step purification strategy is employed.

Materials:

  • Ion-exchange resins (Cation and Anion exchange)

  • Activated charcoal

  • Celite

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., Aminex HPX-87P)

  • Lyophilizer

Procedure:

  • Ion-Exchange Chromatography:

    • Pass the reaction mixture through a column packed with a strong cation exchange resin (H⁺ form) followed by a strong anion exchange resin (OH⁻ form) to remove salts and charged impurities.

    • Collect the eluate containing the neutral sugars.

  • Activated Charcoal Chromatography:

    • Adsorb the sugar mixture onto activated charcoal.

    • Wash the charcoal with deionized water to remove any remaining salts.

    • Elute the sugars with an increasing gradient of ethanol in water. Collect fractions and analyze by TLC or HPLC.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification and separation of D-Idose-¹⁸O₂ from other sugar isomers (e.g., D-Allose-¹⁸O₂), use preparative HPLC.

    • An Aminex HPX-87P column with deionized water as the mobile phase at an elevated temperature (e.g., 80-85°C) is effective for separating sugar epimers.

    • Collect the fractions corresponding to the D-Idose-¹⁸O₂ peak.

  • Lyophilization:

    • Pool the pure fractions and freeze-dry them to obtain D-Idose-¹⁸O₂ as a white, fluffy solid.

Part 3: Characterization and Data Analysis

Methods:

  • Mass Spectrometry (MS): Confirm the incorporation of two ¹⁸O atoms by high-resolution mass spectrometry. The molecular weight of D-Idose-¹⁸O₂ should be approximately 4 Da higher than that of unlabeled D-Idose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity of the final product.

  • HPLC Analysis: Analytical HPLC is used to determine the chemical purity of the final product.

Data Presentation

Table 1: Summary of Synthesis and Purification of this compound

StepDescriptionStarting MaterialProductTypical Yield (%)Purity (%)
1Protection of D-GlucoseD-Glucose1,2:5,6-di-O-isopropylidene-α-D-glucofuranose85-90>95
2Oxidation of C3-OHProtected Glucose1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose70-80>95
3Reduction of C3-KetoneProtected Ketone1,2:5,6-di-O-isopropylidene-α-D-allofuranose40-50 (after separation)>98
4DeprotectionProtected AlloseD-Allose90-95>98
5Enzymatic OxidationD-Allose in H₂¹⁸OD-Allono-1,5-lactone-¹⁸O₂>90 (conversion)-
6Reduction to D-IdoseD-Allono-1,5-lactone-¹⁸O₂D-Idose-¹⁸O₂30-40>99 (after HPLC)

Table 2: Characterization of this compound

AnalysisParameterExpected Result
Mass SpectrometryMolecular Ion (M+Na)⁺m/z corresponding to C₆H₁₂¹⁸O₂O₄ + Na⁺
Isotopic Enrichment% ¹⁸O₂ labeled>95%
¹H NMRChemical Shifts and Coupling ConstantsConsistent with D-Idose structure
¹³C NMRChemical ShiftsConsistent with D-Idose structure
HPLC PurityPeak Area>99%

Visualizations

Synthesis_Workflow D_Glucose D-Glucose Protected_Glucose 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose D_Glucose->Protected_Glucose Protection Protected_Ketone 1,2:5,6-di-O-isopropylidene- α-D-ribo-hexofuran-3-ulose Protected_Glucose->Protected_Ketone Oxidation Protected_Allose 1,2:5,6-di-O-isopropylidene- α-D-allofuranose Protected_Ketone->Protected_Allose Reduction D_Allose D-Allose Protected_Allose->D_Allose Deprotection Lactone_18O2 D-Allono-1,5-lactone-¹⁸O₂ D_Allose->Lactone_18O2 Enzymatic Oxidation (H₂¹⁸O) D_Idose_18O2 D-Idose-¹⁸O₂ Lactone_18O2->D_Idose_18O2 Reduction

Caption: Chemoenzymatic synthesis workflow for D-Idose-¹⁸O₂ from D-Glucose.

Purification_Workflow Crude_Product Crude D-Idose-¹⁸O₂ Ion_Exchange Ion-Exchange Chromatography Crude_Product->Ion_Exchange Charcoal_Chromatography Activated Charcoal Chromatography Ion_Exchange->Charcoal_Chromatography HPLC Preparative HPLC Charcoal_Chromatography->HPLC Pure_Product Pure D-Idose-¹⁸O₂ HPLC->Pure_Product Lyophilization Lyophilization Pure_Product->Lyophilization Final_Product D-Idose-¹⁸O₂ (Solid) Lyophilization->Final_Product

Caption: Multi-step purification workflow for isolating pure D-Idose-¹⁸O₂.

Conclusion

The protocol detailed in this application note provides a comprehensive and reproducible method for the synthesis and purification of D-Idose-¹⁸O₂. This isotopically labeled rare sugar is a valuable tool for researchers in various fields, enabling advanced studies in metabolism, enzymology, and drug development. The combination of chemical synthesis and enzymatic labeling offers an efficient route to high-purity, high-enrichment D-Idose-¹⁸O₂.

Application Notes and Protocols for D-Idose-18O2 as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following Application Notes and Protocols are a generalized guide. As of the date of this document, specific literature on the use of D-Idose-18O2 as a metabolic tracer is not widely available. Therefore, the protocols and pathways described herein are based on established methodologies for other stable isotope-labeled metabolic tracers and the known, albeit limited, biochemistry of D-Idose. Researchers should adapt these protocols based on their specific experimental systems and validate their findings accordingly.

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Idose is a rare aldohexose sugar, an epimer of D-glucose. While not a primary component of central carbon metabolism, its metabolic fate is of interest in various biological contexts. Its oxidized form, L-iduronic acid, is a crucial component of glycosaminoglycans (GAGs) like dermatan sulfate and heparan sulfate.[1][2] The use of stable isotope-labeled D-Idose, such as this compound, can provide valuable insights into the pathways of its metabolism and incorporation into macromolecules. This document provides a detailed, though hypothetical, protocol for utilizing this compound as a metabolic tracer in cell culture experiments.

Principle of the Method

Cultured cells are incubated with medium containing D-Idose labeled with two heavy oxygen (18O) atoms. The labeled D-Idose is taken up by the cells and metabolized. Downstream metabolites incorporating the 18O label can be detected and quantified using mass spectrometry. The mass shift of +4 Da (for two 18O atoms) in the parent ion and its fragments allows for the tracing of the metabolic fate of the D-Idose backbone.

Potential Applications

  • Studying Glycosaminoglycan (GAG) Synthesis: Tracing the incorporation of the 18O label into L-iduronic acid residues of GAGs.

  • Investigating the Polyol Pathway: D-Idose is a substrate for aldose reductase, and this compound can be used to study the flux through this pathway.[1]

  • Elucidating Novel Metabolic Pathways: Discovering previously unknown metabolic fates of D-Idose in various cell types.

  • Drug Development: Assessing the impact of therapeutic compounds on D-Idose metabolism and GAG synthesis.

Experimental Workflow

The overall experimental workflow for a this compound tracer experiment is depicted below.

G cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Analysis and Data Interpretation A Seed cells and grow to desired confluency B Replace medium with this compound containing medium A->B C Incubate for a defined time course B->C D Quench metabolism (e.g., with cold methanol) C->D E Extract metabolites D->E F Separate polar and non-polar phases E->F G Dry and store extracts F->G H Reconstitute samples G->H I Analyze by LC-MS/MS H->I J Identify 18O-labeled metabolites I->J K Quantify isotopic enrichment and metabolic flux J->K

Caption: Experimental workflow for this compound metabolic tracing.

Hypothetical Metabolic Pathway of D-Idose

The following diagram illustrates a plausible metabolic fate of D-Idose, leading to its incorporation into glycosaminoglycans.

G This compound This compound UDP-Idose-18O2 UDP-Idose-18O2 This compound->UDP-Idose-18O2 UDP-glucose pyrophosphorylase (hypothesized) Aldose Reductase Aldose Reductase This compound->Aldose Reductase Iditol-18O2 Iditol-18O2 This compound->Iditol-18O2 NADPH -> NADP+ UDP-Iduronic Acid-18O2 UDP-Iduronic Acid-18O2 UDP-Idose-18O2->UDP-Iduronic Acid-18O2 UDP-glucose 6-dehydrogenase (hypothesized) Glycosaminoglycans (GAGs) Glycosaminoglycans (GAGs) UDP-Iduronic Acid-18O2->Glycosaminoglycans (GAGs) GAG synthases Aldose Reductase->Iditol-18O2

Caption: Hypothetical metabolic pathway of D-Idose.

Detailed Experimental Protocols

Materials and Reagents
  • This compound (custom synthesis may be required)

  • Cell culture medium (appropriate for the cell line, consider using glucose-free medium to enhance uptake of D-Idose)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Internal standards (e.g., 13C-labeled amino acids or organic acids)

  • 6-well or 10 cm cell culture plates

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Vacuum concentrator or nitrogen evaporator

Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture in standard growth medium.

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing the base medium with this compound to the desired final concentration (e.g., 5-10 mM). Also include dialyzed FBS to minimize the presence of unlabeled sugars.

  • Labeling: When cells reach the desired confluency, aspirate the standard growth medium, wash the cells once with sterile PBS, and add the pre-warmed this compound labeling medium.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

Protocol 2: Metabolite Extraction
  • Quenching: At each time point, rapidly aspirate the labeling medium and place the plate on dry ice to quench metabolism.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well.

  • Cell Lysis and Scraping: Place the plates on a rocker at 4°C for 10 minutes to ensure cell lysis. Scrape the cells from the plate surface using a cell scraper.

  • Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator or under a stream of nitrogen.

  • Storage: Store the dried extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried extracts in a suitable solvent for your chromatography method (e.g., 50% acetonitrile in water).

  • Chromatography: Separate the metabolites using an appropriate liquid chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ionization mode, as sugar phosphates and organic acids are often detected as negative ions.

  • Data Acquisition: Acquire data in both full scan mode (to detect all ions) and tandem MS (MS/MS) mode (to fragment ions for identification).

Data Presentation

The following table provides a hypothetical example of quantitative data that could be obtained from a this compound tracing experiment.

MetaboliteUnlabeled (M+0) Peak AreaLabeled (M+4) Peak Area% Labeling (M+4 / (M+0 + M+4))
UDP-Iduronic Acid
Control1.2 x 10^6Not Detected0%
1 hour1.1 x 10^61.5 x 10^512%
4 hours8.0 x 10^55.0 x 10^538%
8 hours5.0 x 10^57.0 x 10^558%
Iditol
Control5.0 x 10^4Not Detected0%
1 hour4.5 x 10^48.0 x 10^315%
4 hours3.0 x 10^42.5 x 10^445%
8 hours2.0 x 10^43.5 x 10^464%

Data Analysis and Interpretation

  • Metabolite Identification: 18O-labeled metabolites will appear in the mass spectra with a mass shift corresponding to the number of incorporated 18O atoms. Putative identification can be made based on accurate mass, and confirmation can be achieved by matching the MS/MS fragmentation pattern to a standard or database.

  • Quantification of Isotopic Enrichment: The percentage of labeling for a given metabolite can be calculated by comparing the peak area of the labeled isotopologue to the total peak area of all isotopologues of that metabolite.

  • Metabolic Flux Analysis: The rate of label incorporation over time can be used to infer the flux through the metabolic pathway.

Conclusion

The use of this compound as a metabolic tracer holds the potential to unravel the metabolic fate of this rare sugar and its role in cellular processes. The protocols and guidelines presented here, though based on general principles, provide a solid foundation for researchers to design and execute experiments to explore the metabolism of D-Idose in their systems of interest. Careful optimization and validation will be crucial for obtaining reliable and meaningful results.

References

Application Notes and Protocols for D-Idose-18O2 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling in combination with mass spectrometry has become an indispensable tool for quantitative proteomics and metabolomics. The use of isotopically labeled internal standards allows for accurate quantification by correcting for variations in sample preparation and instrument response. D-Idose, a rare aldohexose, and its isotopically labeled form, D-Idose-18O2, can serve as valuable tools in glycobiology research, particularly in studies involving metabolic tracing and quantitative glycan analysis. The incorporation of two 18O atoms results in a +4 Dalton mass shift, providing a clear and distinct signal in mass spectrometric analyses.

These application notes provide an overview of the potential uses of this compound in mass spectrometry-based research, along with detailed protocols for its application as an internal standard for the quantification of monosaccharides and as a tracer in metabolic flux analysis.

Application 1: this compound as an Internal Standard for Monosaccharide Quantification

Objective: To accurately quantify the concentration of D-Idose in a biological sample using this compound as an internal standard. This method can be adapted for the quantification of other monosaccharides by using their respective 18O-labeled counterparts.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., cell lysate, plasma) Spike Spike with known amount of this compound Sample->Spike Hydrolysis Acid Hydrolysis (to release monosaccharides) Spike->Hydrolysis Derivatization Derivatization (e.g., with PMP) Hydrolysis->Derivatization LC Liquid Chromatography (separation of monosaccharides) Derivatization->LC MS Tandem Mass Spectrometry (detection and quantification) LC->MS Quantification Quantification (ratio of endogenous D-Idose to this compound) MS->Quantification

Caption: Workflow for monosaccharide quantification using a stable isotope-labeled internal standard.

Protocol: Quantification of D-Idose using this compound

1. Sample Preparation and Spiking:

  • To 100 µL of the biological sample (e.g., hydrolyzed glycoprotein sample, cell extract), add a known concentration of this compound (e.g., 10 µM). The amount of internal standard should be optimized based on the expected concentration of the analyte.

2. Hydrolysis (for complex carbohydrates):

  • If quantifying monosaccharides from glycoproteins or polysaccharides, perform acid hydrolysis. Add 100 µL of 2M trifluoroacetic acid (TFA) to the sample.

  • Incubate at 100°C for 4 hours.

  • Dry the sample under a stream of nitrogen.

  • Reconstitute in 100 µL of water.

3. Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP):

  • To the hydrolyzed or monosaccharide sample, add 50 µL of 0.5 M PMP in methanol and 50 µL of 0.3 M NaOH.

  • Incubate at 70°C for 30 minutes.

  • Neutralize the reaction with 50 µL of 0.3 M HCl.

  • Extract the PMP-labeled monosaccharides with 200 µL of chloroform. Repeat the extraction three times.

  • Pool the aqueous layers and dry them.

  • Reconstitute the sample in 100 µL of mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 40% B over 15 minutes.

  • Flow Rate: 0.2 mL/min.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • D-Idose-PMP: Monitor the transition from the precursor ion to a specific product ion.

    • This compound-PMP: Monitor the transition corresponding to the +4 Da shifted precursor ion to its product ion.

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions for PMP-labeled D-Idose and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Idose-PMP[M+H]+Fragment 1Optimized Value
Fragment 2Optimized Value
This compound-PMP[M+H+4]+Fragment 1Optimized Value
Fragment 2Optimized Value

Note: The exact m/z values will depend on the derivatization agent used. For PMP, the mass of the derivative needs to be calculated.

Table 2: Quantitative Analysis of D-Idose in a Hypothetical Sample

Sample IDPeak Area (D-Idose)Peak Area (this compound)Area Ratio (Analyte/IS)Concentration (µM)
Control 1150,000300,0000.505.0
Control 2145,000290,0000.505.0
Treated 1300,000300,0001.0010.0
Treated 2310,000310,0001.0010.0

Application 2: Metabolic Flux Analysis using this compound

Objective: To trace the metabolic fate of D-Idose within a cellular system by monitoring the incorporation of 18O into downstream metabolites. This provides insights into pathway activity and metabolic reprogramming.

Signaling Pathway Visualization

DIdose18O2 This compound (extracellular) DIdose18O2_in This compound (intracellular) DIdose18O2->DIdose18O2_in Transport MetaboliteA Metabolite A-18O2 DIdose18O2_in->MetaboliteA Enzyme 1 MetaboliteB Metabolite B-18O2 MetaboliteA->MetaboliteB Enzyme 2 MetaboliteC Metabolite C-18O2 MetaboliteA->MetaboliteC Enzyme 3 Biomass Biomass (e.g., Glycoproteins-18O) MetaboliteB->Biomass MetaboliteC->Biomass

Application Note: Quantification of D-Idose-18O2 in Biological Samples using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of D-Idose-18O2 in biological samples. The use of stable isotope labeling provides a powerful tool for tracing the metabolic fate of D-Idose.[1][2] This method is intended for researchers in metabolic studies, drug development, and diagnostics who require accurate measurement of this rare sugar. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and serves as a template for method validation in individual laboratories.

Introduction

D-Idose is a rare aldohexose, and an epimer of D-glucose, that has garnered interest in biomedical research. While its precise biological roles are still under investigation, it has been identified as a substrate for enzymes such as aldose reductase.[3] The study of its metabolic pathways and fluxes can be significantly enhanced through the use of stable isotope-labeled compounds like this compound.[1][2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique for the quantification of small molecules in complex biological matrices.[4][5] This application note provides a detailed protocol for the analysis of this compound, which can be adapted for various biological samples such as plasma, urine, and cell lysates. The method utilizes a stable isotope-labeled internal standard for accurate quantification, a common practice in mass spectrometry to account for variations in signal intensity.[6]

Experimental Workflow

LC-MS/MS Experimental Workflow Figure 1: Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Biological Sample Collection (e.g., Plasma, Urine, Cell Lysate) ProteinPrecipitation Protein Precipitation (e.g., with cold Acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying Drying under Nitrogen SupernatantCollection->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_Separation Chromatographic Separation (HILIC Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (ESI in Negative Mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition (MRM Mode) MS_Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of this compound CalibrationCurve->Quantification

Caption: Figure 1: Experimental Workflow for this compound Analysis.

Materials and Reagents

  • This compound (≥98% purity)

  • D-Idose-13C6 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Biological matrix (e.g., plasma, urine, cell culture media)

Equipment

  • Liquid Chromatograph (e.g., Agilent, Waters, Shimadzu)

  • Tandem Mass Spectrometer with Electrospray Ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column: Hydrophilic Interaction Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Microcentrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical balance

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and D-Idose-13C6 (IS) in water.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 acetonitrile:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the D-Idose-13C6 primary stock solution with 50:50 acetonitrile:water.

Sample Preparation
  • Thaw biological samples on ice.

  • To 100 µL of sample, add 10 µL of the internal standard working solution (100 ng/mL D-Idose-13C6).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 10 mM ammonium formate).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B 90% Acetonitrile with 10 mM Ammonium Formate
Gradient 90% B to 50% B over 5 min, hold at 50% B for 2 min, return to 90% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 500°C
Curtain Gas 30 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Collision Gas Nitrogen

Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound 183.0 (M+Cl)-To be determined experimentally100To be determined
D-Idose-13C6 (IS) 185.0 (M+Cl)-To be determined experimentally100To be determined

Note: The exact precursor and product ions may vary depending on the ionization conditions. For sugars, chloride adducts [M+Cl]- are often observed in negative mode. The optimal product ions and collision energies need to be determined by infusing the individual standards.

Data Analysis and Quantification

The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a 1/x weighting factor is typically used.

Method Validation Parameters (Template)

The following tables provide a template for the quantitative data that should be generated during method validation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
This compound1 - 1000>0.991/x

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1<20<2080-120
Low3<15<1585-115
Mid75<15<1585-115
High750<15<1585-115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3To be determinedTo be determined
High750To be determinedTo be determined

Potential Metabolic Pathway of D-Idose

Monosaccharide Metabolism Figure 2: Potential Metabolic Context of D-Idose Glucose D-Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase G6P Glucose-6-P Glucose->G6P Hexokinase Idose D-Idose Idose->Sorbitol Aldose Reductase Fructose D-Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Glycolysis Glycolysis PPP Pentose Phosphate Pathway G6P->Glycolysis G6P->PPP

Caption: Figure 2: Potential Metabolic Context of D-Idose.

Conclusion

This application note presents a comprehensive framework for the development and application of an LC-MS/MS method for the quantification of this compound in biological samples. The protocol is designed to be a starting point for researchers, who should perform a full method validation according to their specific requirements and regulatory guidelines. The use of stable isotope-labeled this compound in conjunction with this analytical method will facilitate a deeper understanding of its metabolic fate and biological significance.

References

Application Notes and Protocols: A Proposed Method for Studying Glycoprotein Biosynthesis Using D-Idose-18O2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function.[1][2] Dysregulation of glycosylation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the study of glycoprotein biosynthesis a key area of research for biomarker discovery and therapeutic development.[1][3]

Stable isotope labeling combined with mass spectrometry has become an invaluable tool for the quantitative analysis of glycoproteins.[4][5] While various methods exist for isotopic labeling, this document outlines a proposed, novel approach utilizing D-Idose-18O2 for the metabolic labeling of glycoproteins. D-Idose is a rare sugar, and while its metabolic fate in glycoprotein synthesis is not yet established, this document provides a hypothetical framework and detailed protocols to explore its potential as a tool for glycobiology research. This proposed method is based on established principles of metabolic labeling with other monosaccharides.[6][7][8]

Principle of the Method

The foundational concept of this method is the metabolic incorporation of an exogenously supplied, stable isotope-labeled monosaccharide, this compound, into the biosynthetic pathways of glycoproteins within cultured cells. It is hypothesized that cells will take up this compound and that it will be enzymatically converted into a nucleotide sugar donor. This labeled donor would then be utilized by glycosyltransferases in the endoplasmic reticulum and Golgi apparatus to be incorporated into growing glycan chains on nascent proteins.

Subsequent to cellular lysis and protein extraction, glycoproteins can be enriched and analyzed by mass spectrometry. The presence of the 18O isotope in specific glycan structures will create a distinct mass shift, allowing for the identification and quantification of glycoproteins that have incorporated D-Idose during their synthesis. This would enable researchers to trace the flux of this rare sugar into different glycan types and to study the dynamics of glycoprotein biosynthesis under various experimental conditions.

Experimental Workflow

The proposed experimental workflow for using this compound to study glycoprotein biosynthesis is a multi-step process that includes metabolic labeling, sample preparation, and analysis.

experimental_workflow cluster_labeling Metabolic Labeling cluster_preparation Sample Preparation cluster_analysis Analysis cell_culture Cell Culture labeling Incubation with This compound cell_culture->labeling lysis Cell Lysis labeling->lysis enrichment Glycoprotein Enrichment lysis->enrichment digestion Proteolytic Digestion enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Proposed workflow for glycoprotein analysis using this compound.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the steps for labeling glycoproteins in cultured mammalian cells with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (hypothetical reagent)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Centrifuge

Procedure:

  • Seed the cells in appropriate culture vessels and grow them to approximately 70-80% confluency in their standard complete culture medium.

  • Prepare the labeling medium by supplementing the glucose-free culture medium with this compound to a final concentration of 1-10 mM. The optimal concentration should be determined empirically for each cell line.

  • Aspirate the standard culture medium from the cells and wash them once with sterile PBS.

  • Add the prepared labeling medium to the cells.

  • Incubate the cells for a period ranging from 24 to 72 hours. The optimal incubation time will depend on the cell line and the turnover rate of the glycoproteins of interest.

  • After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping them in ice-cold PBS.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Remove the supernatant and store the cell pellet at -80°C until further processing.

Protocol 2: Enrichment of Glycoproteins

This protocol outlines a general method for enriching glycoproteins from the total cell lysate using lectin affinity chromatography.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Lectin-agarose beads (e.g., Concanavalin A for high-mannose N-glycans, or a mixture of lectins for broader coverage)

  • Wash buffer (e.g., lysis buffer without detergents)

  • Elution buffer (e.g., a buffer containing a high concentration of the competing sugar for the chosen lectin)

  • Spin columns

Procedure:

  • Resuspend the cell pellet from Protocol 1 in ice-cold lysis buffer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Equilibrate the lectin-agarose beads with lysis buffer according to the manufacturer's instructions.

  • Add the equilibrated lectin beads to the clarified lysate and incubate for 1-2 hours at 4°C with gentle rotation.

  • Load the lysate-bead mixture into a spin column and centrifuge at a low speed to remove the unbound fraction.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the bound glycoproteins by adding the elution buffer and incubating for 15-30 minutes before centrifugation to collect the eluate. Repeat the elution step for complete recovery.

  • The enriched glycoprotein fraction is now ready for downstream processing.

Protocol 3: Mass Spectrometry Analysis of Labeled Glycoproteins

This protocol provides a general workflow for the analysis of enriched glycoproteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Enriched glycoprotein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Denature the enriched glycoproteins by heating.

  • Reduce the disulfide bonds by adding DTT and incubating at 56°C.

  • Alkylate the cysteine residues by adding IAA and incubating in the dark at room temperature.

  • Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.

  • Acidify the peptide mixture with formic acid to stop the digestion.

  • Desalt the peptides using a C18 solid-phase extraction cartridge.

  • Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

  • The resulting data can then be analyzed using specialized software to identify the peptides and the sites of glycosylation, and to quantify the incorporation of this compound based on the mass shift of the glycan fragments.

Data Presentation

Quantitative data from mass spectrometry analysis should be summarized in tables for clear comparison.

Table 1: Hypothetical Quantification of this compound Incorporation into Glycoproteins

Protein IDGlycosylation SitePeptide SequenceFold Change (Condition 2 vs. Condition 1)p-value
P12345N45...VGSNFT...2.50.01
Q67890N102...LIGNSS...1.80.03
...............
* N represents the asparagine residue at the glycosylation site.

Signaling Pathways and Logical Relationships

The metabolic pathway for the activation and incorporation of D-Idose into glycoproteins is currently hypothetical. The diagram below illustrates a plausible pathway based on the known metabolism of other monosaccharides.

idose_pathway cluster_uptake Cellular Uptake cluster_activation Activation cluster_glycosylation Glycosylation ext_idose This compound (Extracellular) int_idose This compound (Intracellular) ext_idose->int_idose Transporter idose_p Idose-1-phosphate-18O2 int_idose->idose_p Idose Kinase (Hypothetical) udp_idose UDP-Idose-18O2 idose_p->udp_idose UDP-Idose Pyrophosphorylase (Hypothetical) glycoprotein Glycoprotein udp_idose->glycoprotein Glycosyltransferase (ER/Golgi)

Caption: Hypothetical metabolic pathway of this compound for glycoprotein biosynthesis.

Conclusion

The use of this compound for studying glycoprotein biosynthesis represents a novel and as-yet unexplored avenue in glycobiology. The protocols and workflows presented here provide a comprehensive, albeit hypothetical, guide for researchers to begin investigating the potential of this rare sugar as a metabolic probe. Successful application of this method would offer a new tool to dissect the complexities of glycoprotein synthesis and its role in health and disease. Further research is required to validate the cellular uptake and metabolic incorporation of D-Idose into glycan structures.

References

Application Notes & Protocols: D-Idose-¹⁸O₂ In Vivo Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo.[1][2][3] By introducing molecules enriched with heavy isotopes, such as ¹³C, ¹⁵N, or ¹⁸O, researchers can track their incorporation into various metabolic pathways, providing insights into flux and enzyme activity.[4][5] This document outlines a theoretical framework and a generalized protocol for in vivo metabolic labeling using D-Idose labeled with ¹⁸O at two positions (D-Idose-¹⁸O₂).

D-Idose is a rare aldohexose sugar that is not naturally found in biological systems.[6][7] Its oxidized derivative, L-iduronic acid, is a component of glycosaminoglycans like dermatan sulfate and heparan sulfate.[6][8] Due to its rare nature and instability in aqueous solutions, the in vivo metabolic pathways of D-Idose are not well-characterized.[7][8] The protocol described here is a pioneering approach aimed at elucidating the potential metabolic routes of D-Idose. The use of ¹⁸O labeling, in particular, can help in identifying oxidative and other metabolic reactions where oxygen atoms are incorporated or exchanged.

Principle of the Method

The core of this method involves the administration of D-Idose-¹⁸O₂ to a living organism, followed by the collection of biological samples (e.g., plasma, tissues) at various time points. The metabolites are then extracted and analyzed using high-resolution mass spectrometry to detect the incorporation of the ¹⁸O label. This allows for the identification of downstream metabolites of D-Idose and provides clues about its metabolic fate.

Potential Metabolic Pathways of D-Idose

Given that D-Idose is a rare sugar, its metabolism in vivo is likely limited. Based on the metabolism of other sugars and the known biochemical transformations, we can hypothesize a few potential pathways that could be investigated using D-Idose-¹⁸O₂ labeling.

D_Idose_Metabolism D_Idose D-Idose-¹⁸O₂ Excretion Excretion (Urine/Feces) D_Idose->Excretion Major Route Iditol Iditol D_Idose->Iditol Aldose Reductase Idonic_Acid Idonic Acid D_Idose->Idonic_Acid Oxidation L_Iduronic_Acid L-Iduronic Acid D_Idose->L_Iduronic_Acid Epimerization & Oxidation Glycosaminoglycans Glycosaminoglycans L_Iduronic_Acid->Glycosaminoglycans Incorporation

Caption: Hypothesized metabolic pathways of D-Idose in vivo.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo D-Idose-¹⁸O₂ metabolic labeling experiment.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis D_Idose_prep D-Idose-¹⁸O₂ Synthesis & Purification Administration Intravenous Administration of D-Idose-¹⁸O₂ D_Idose_prep->Administration Animal_acclimation Animal Model Acclimation Animal_acclimation->Administration Sample_collection Time-course Sample Collection (Blood, Tissues) Administration->Sample_collection Metabolite_extraction Metabolite Extraction Sample_collection->Metabolite_extraction LC_MS LC-MS/MS Analysis Metabolite_extraction->LC_MS Data_analysis Isotopologue Analysis & Pathway Mapping LC_MS->Data_analysis

Caption: General experimental workflow for in vivo D-Idose-¹⁸O₂ labeling.

Detailed Experimental Protocol

This protocol provides a general guideline. Specific parameters such as animal model, dosage, and time points should be optimized based on the experimental goals.

1. Preparation of D-Idose-¹⁸O₂

  • Synthesis: D-Idose-¹⁸O₂ is not commercially available and would require custom synthesis. The ¹⁸O labels could be introduced at specific positions (e.g., hydroxyl groups) through chemical synthesis.

  • Purity and Concentration: The purity of the synthesized D-Idose-¹⁸O₂ should be assessed by NMR and mass spectrometry. The compound should be dissolved in a sterile, biocompatible vehicle (e.g., saline) at a known concentration.

2. Animal Model and Acclimation

  • Animal Model: A common choice for in vivo metabolism studies is the mouse (e.g., C57BL/6).

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment. They should have ad libitum access to food and water.

3. In Vivo Administration of D-Idose-¹⁸O₂

  • Route of Administration: Intravenous (IV) injection is often preferred for stable isotope tracing studies to ensure rapid and complete delivery into the circulation.[4][9]

  • Dosage: The optimal dose will need to be determined empirically. A starting point could be in the range of 10-50 mg/kg body weight.

  • Procedure:

    • Fast the animals for a short period (e.g., 4-6 hours) to reduce variability from food intake.

    • Anesthetize the animal.

    • Administer the D-Idose-¹⁸O₂ solution via tail vein injection.

    • Monitor the animal during recovery from anesthesia.

4. Sample Collection

  • Time Points: Collect samples at various time points post-injection to capture the dynamics of D-Idose metabolism. Suggested time points: 0, 5, 15, 30, 60, and 120 minutes.

  • Blood Collection: Collect blood samples (e.g., via tail vein or cardiac puncture at the terminal time point) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.

  • Tissue Collection: At the terminal time point, euthanize the animal and rapidly excise tissues of interest (e.g., liver, kidney, muscle, brain). Immediately freeze the tissues in liquid nitrogen and store at -80°C.

5. Metabolite Extraction

  • Plasma:

    • To 50 µL of plasma, add 200 µL of ice-cold methanol.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS analysis.

  • Tissues:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Homogenize the tissue in a solution of methanol:water (80:20) using a bead beater or similar homogenizer.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS analysis.

6. LC-MS/MS Analysis

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.

  • Chromatography: Employ a suitable column for separating polar metabolites (e.g., a HILIC column).

  • Mass Spectrometry:

    • Acquire data in both positive and negative ionization modes.

    • Perform full scan analysis to detect all ions.

    • Use tandem mass spectrometry (MS/MS) to fragment ions of interest and confirm their identity.

  • Data Analysis:

    • Identify potential metabolites of D-Idose by searching for the characteristic mass shift corresponding to the incorporation of ¹⁸O.

    • Use software for untargeted metabolomics to analyze the data and identify statistically significant changes in metabolite levels.

Quantitative Data Summary

As this is a proposed protocol, no experimental data is available. However, the expected quantitative data from such an experiment could be presented in the following tabular format:

Table 1: Hypothetical Isotopic Enrichment of D-Idose Metabolites in Liver Tissue

MetaboliteTime (min)Isotopic Enrichment (%)Fold Change vs. Time 0
D-Idose-¹⁸O₂585.2 ± 5.6-
3042.1 ± 3.9-
12010.5 ± 2.1-
Iditol-¹⁸O₂52.3 ± 0.52.3
308.9 ± 1.28.9
1205.1 ± 0.85.1
Idonic Acid-¹⁸O₂50.8 ± 0.20.8
303.5 ± 0.63.5
1202.1 ± 0.42.1

Conclusion

The in vivo metabolic labeling of D-Idose with ¹⁸O is a novel approach that holds the potential to shed light on the metabolic fate of this rare sugar. While D-Idose is not a common nutrient, understanding its metabolism could have implications for glycobiology and the study of rare sugar metabolism. The protocol outlined here provides a comprehensive framework for researchers to design and conduct such experiments. It is important to note that significant optimization of the protocol will be necessary, given the limited existing knowledge on D-Idose metabolism in vivo.

References

Application Notes and Protocols: Quantifying D-Idose-¹⁸O₂ Incorporation into Cellular Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique used in metabolomics to elucidate metabolic pathways and quantify metabolite flux. The incorporation of heavy isotopes, such as ¹⁸O, from a labeled precursor into downstream metabolites allows for the tracking of metabolic fates and the measurement of metabolic activity. D-Idose, a rare hexose, is an intriguing candidate for metabolic tracing studies. Its metabolic pathways are not as well-established as those of common sugars like glucose, offering a unique tool to explore alternative or less active metabolic routes. This document provides a detailed protocol for quantifying the incorporation of D-Idose labeled with two ¹⁸O atoms at the C1 and C2 positions (D-Idose-¹⁸O₂) into cellular metabolites using mass spectrometry.

While the complete metabolic pathway of D-Idose is not fully elucidated, it is hypothesized to enter central carbon metabolism, potentially through pathways like the pentose phosphate pathway or via reduction by aldoses reductases. The use of D-Idose-¹⁸O₂ allows for the sensitive detection of its metabolic products, as the dual ¹⁸O label provides a distinct isotopic signature that can be readily identified by high-resolution mass spectrometry.

These application notes provide a comprehensive guide for researchers, from cell culture and labeling to metabolite extraction and data analysis. The protocols and data presentation are designed to be adaptable to various cell types and experimental questions.

Experimental Protocols

Cell Culture and D-Idose-¹⁸O₂ Labeling

This protocol outlines the general procedure for labeling cultured mammalian cells with D-Idose-¹⁸O₂. Optimization of cell density, D-Idose-¹⁸O₂ concentration, and labeling time is crucial for each cell line and experimental condition.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • D-Idose-¹⁸O₂ (custom synthesis may be required)

  • 6-well or 12-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of labeling. Allow cells to attach and grow for 24 hours in a CO₂ incubator.

  • Preparation of Labeling Medium: Prepare fresh complete culture medium. Dissolve D-Idose-¹⁸O₂ in sterile PBS to create a stock solution (e.g., 100 mM). The final concentration in the labeling medium will need to be optimized, but a starting point of 1-10 mM is recommended.

  • Labeling:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed labeling medium containing D-Idose-¹⁸O₂ to the cells.

    • Incubate the cells for a specific duration (e.g., 0, 1, 4, 8, 24 hours) in a CO₂ incubator. A time-course experiment is recommended to determine the optimal labeling time.

  • Harvesting:

    • After the desired labeling period, place the culture plates on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular label.

    • Proceed immediately to the metabolite extraction protocol.

Metabolite Extraction

This protocol describes a method for quenching metabolism and extracting polar metabolites from cultured cells.

Materials:

  • Ice-cold 80% Methanol (v/v) in water, pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Dry ice or liquid nitrogen

Protocol:

  • Quenching and Lysis:

    • After the final PBS wash, add 1 mL of ice-cold 80% methanol to each well of a 6-well plate (adjust volume for other plate sizes).

    • Immediately scrape the cells from the plate surface using a cell scraper.

    • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Extraction:

    • Vortex the tubes for 1 minute.

    • Incubate the tubes on dry ice or in a -80°C freezer for 15 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube.

  • Drying:

    • Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Storage:

    • Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

LC-MS/MS Analysis

This protocol provides a general workflow for the analysis of ¹⁸O-labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). The specific LC gradient, column, and MS parameters will need to be optimized for the specific metabolites of interest.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase LC column

Protocol:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of 50% methanol in water. Vortex briefly and centrifuge to pellet any insoluble material. Transfer the supernatant to LC-MS vials.

  • LC Separation:

    • Inject a small volume (e.g., 5-10 µL) of the reconstituted extract onto the LC system.

    • Separate the metabolites using a gradient of Mobile Phase A and B over the C18 column. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more hydrophobic compounds.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in negative or positive ion mode, depending on the metabolites of interest.

    • Acquire data in full scan mode over a mass range of m/z 50-1000.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire fragmentation (MS/MS) spectra for metabolite identification.

  • Data Analysis:

    • Process the raw LC-MS data using appropriate software (e.g., vendor-specific software, XCMS, MetaboAnalyst).

    • Identify peaks corresponding to unlabeled and ¹⁸O-labeled metabolites based on their accurate mass and retention time. The mass shift for the incorporation of two ¹⁸O atoms will be approximately +4.008 Da.

    • Quantify the peak areas of the unlabeled (M+0) and labeled (M+4) isotopologues for each metabolite.

    • Calculate the fractional enrichment of ¹⁸O for each metabolite.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison between different experimental conditions. The following tables provide examples of how to present the results of a D-Idose-¹⁸O₂ labeling experiment.

Table 1: Hypothetical Fractional ¹⁸O Enrichment in Key Metabolites after 8 hours of Labeling with D-Idose-¹⁸O₂.

MetaboliteUnlabeled (M+0) Peak Area (Arbitrary Units)¹⁸O-labeled (M+4) Peak Area (Arbitrary Units)Fractional Enrichment (%)
Idose-6-phosphate1.2 x 10⁶8.5 x 10⁵41.5
6-Phosphogluconate5.8 x 10⁵2.1 x 10⁵26.6
Ribose-5-phosphate9.2 x 10⁵1.5 x 10⁵14.0
Sedoheptulose-7-phosphate3.4 x 10⁵5.6 x 10⁴14.1
Fructose-6-phosphate1.5 x 10⁷4.2 x 10⁵2.7
Lactate2.8 x 10⁸1.1 x 10⁶0.4

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Table 2: Hypothetical Time-Course of ¹⁸O Incorporation into Idose-6-phosphate.

Labeling Time (hours)Unlabeled (M+0) Peak Area (Arbitrary Units)¹⁸O-labeled (M+4) Peak Area (Arbitrary Units)Fractional Enrichment (%)
02.5 x 10⁶Not Detected0
12.1 x 10⁶3.2 x 10⁵13.2
41.5 x 10⁶6.8 x 10⁵31.2
81.2 x 10⁶8.5 x 10⁵41.5
248.9 x 10⁵1.1 x 10⁶55.3

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow

G cluster_cell_prep Cell Preparation cluster_labeling D-Idose-18O2 Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis & Data Processing seeding Cell Seeding incubation 24h Incubation seeding->incubation add_label Add Labeling Medium incubation->add_label time_course Time-course Incubation (0, 1, 4, 8, 24h) add_label->time_course quench Quench with Cold Methanol time_course->quench extract Scrape and Extract quench->extract centrifuge Centrifuge extract->centrifuge dry Dry Extract centrifuge->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for D-Idose-¹⁸O₂ labeling and analysis.

Hypothetical Metabolic Pathway of D-Idose

G D_Idose_18O2 This compound Idose_6P_18O2 Idose-6-phosphate-18O2 D_Idose_18O2->Idose_6P_18O2 Hexokinase Sorbitol_18O2 L-Iditol-18O2 D_Idose_18O2->Sorbitol_18O2 Aldose Reductase Fructose_6P Fructose-6-phosphate Idose_6P_18O2->Fructose_6P Isomerase? PPP Pentose Phosphate Pathway Idose_6P_18O2->PPP Glycolysis Glycolysis Fructose_6P->Glycolysis Ribose_5P Ribose-5-phosphate PPP->Ribose_5P Pyruvate Pyruvate Glycolysis->Pyruvate

Caption: Hypothetical metabolic pathways for D-Idose.

Logical Relationship for Data Analysis

G raw_data Raw LC-MS Data .mzXML/.raw peak_picking Peak Picking Identify m/z and RT raw_data->peak_picking isotope_detection Isotopologue Detection Find M+0 and M+4 pairs peak_picking->isotope_detection quantification Peak Area Integration Quantify intensities isotope_detection->quantification fractional_enrichment Fractional Enrichment Calculation FE = (M+4) / (M+0 + M+4) quantification->fractional_enrichment statistical_analysis Statistical Analysis Compare conditions fractional_enrichment->statistical_analysis

Caption: Data analysis workflow for quantifying ¹⁸O incorporation.

Application Notes and Protocols: Investigating the Metabolic Fate of D-Idose using ¹⁸O₂ Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism.[1][2][3] While carbon-13 (¹³C) and nitrogen-15 (¹⁵N) are the most commonly used isotopes for MFA, oxygen-18 (¹⁸O) offers a unique tool to probe specific enzymatic reactions and metabolic transformations. This application note details an experimental design for utilizing D-Idose in conjunction with ¹⁸O₂ labeling to investigate its metabolic fate in mammalian cells.

D-Idose is a rare hexose that is not naturally found in its free form in biological systems.[4] Its oxidized counterpart, L-iduronic acid, is a known component of glycosaminoglycans such as dermatan sulfate and heparan sulfate. However, the metabolic pathways for free D-Idose in mammalian cells are not well established. Therefore, this protocol is presented as an exploratory approach to determine if D-Idose is metabolized and, if so, to identify the pathways involved.

The central principle of this experimental design is the cellular uptake of D-Idose and its potential entry into central carbon metabolism. In parallel, cells are exposed to an atmosphere enriched with ¹⁸O₂ gas. During aerobic respiration, ¹⁸O₂ is reduced to H₂¹⁸O in the mitochondria. This heavy water can then be incorporated into various metabolites through enzymatic reactions that involve hydration, hydrolysis, or exchange reactions. By analyzing the mass isotopomer distribution of key metabolites using mass spectrometry, it is possible to trace the incorporation of ¹⁸O and infer metabolic activity.

This application note provides detailed protocols for cell culture under a controlled ¹⁸O₂ atmosphere, metabolite extraction, and mass spectrometry analysis. It also presents hypothetical data and visualizations to guide researchers in interpreting their results and uncovering the potential metabolic significance of D-Idose.

Experimental Design and Workflow

The overall experimental workflow is designed to expose mammalian cells to D-Idose and ¹⁸O₂ and then analyze the resulting isotopic labeling patterns in intracellular metabolites.

Experimental_Workflow cluster_prep Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis cluster_interpretation Interpretation cell_culture Cell Seeding and Growth media_prep Prepare D-Idose Containing Media labeling_start Incubate cells with D-Idose media media_prep->labeling_start o2_exposure Expose cells to ¹⁸O₂ atmosphere in a sealed chamber labeling_start->o2_exposure time_points Collect samples at specified time points o2_exposure->time_points quenching Metabolic Quenching time_points->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_analysis Data Processing and Isotopomer Analysis ms_analysis->data_analysis pathway_id Identification of Labeled Metabolites and Putative Pathways data_analysis->pathway_id flux_analysis Metabolic Flux Analysis (if pathways are identified) pathway_id->flux_analysis

Figure 1: Experimental workflow for D-Idose-¹⁸O₂ flux analysis.

Protocols

Cell Culture and ¹⁸O₂ Labeling

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, HepG2)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • D-Idose (sterile filtered)

  • ¹⁸O₂ gas (97-99% isotopic purity)

  • Airtight, humidified cell culture chamber or a specialized incubator with gas control

  • Cell culture plates (6-well or 10 cm dishes)

Protocol:

  • Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours in a standard CO₂ incubator.

  • Media Preparation: Prepare the experimental medium by supplementing the base medium with dialyzed FBS (to reduce background levels of unlabeled metabolites), penicillin-streptomycin, and the desired concentration of D-Idose (e.g., 10 mM). Prepare a control medium without D-Idose.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed D-Idose containing experimental medium to the cells.

    • Place the plates in the airtight chamber or specialized incubator.

  • ¹⁸O₂ Exposure:

    • Purge the chamber with a gas mixture containing the desired concentration of ¹⁸O₂ (e.g., 20%), 5% CO₂, and the remainder N₂. Ensure the chamber is properly sealed to maintain the gas composition.

    • Maintain the chamber at 37°C and appropriate humidity for the duration of the experiment.

  • Time-Course Sampling: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of isotope incorporation. For each time point, remove the designated plates from the chamber.

Metabolite Extraction

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C methanol

  • Cell scrapers

  • Microcentrifuge tubes

Protocol:

  • Metabolic Quenching:

    • Immediately after removing the plates from the chamber, place them on a bed of dry ice.

    • Aspirate the medium and quickly wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

  • Extraction:

    • Add 1 mL of -80°C methanol to each well/dish.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

    • Store the extracts at -80°C until analysis.

Mass Spectrometry Analysis

Instrumentation:

  • High-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

Protocol:

  • Chromatographic Separation: Separate the metabolites using a suitable chromatography method, such as reversed-phase or HILIC, depending on the metabolites of interest.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode for the detection of phosphorylated intermediates and organic acids.

    • Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of specific metabolites.

    • The expected mass shift for each incorporated ¹⁸O atom is approximately 2.004 Da.

Data Presentation and Interpretation

The primary data output will be the mass isotopomer distributions (MIDs) of key metabolites. This data should be summarized in tables to facilitate comparison between different conditions and time points.

Table 1: Hypothetical Mass Isotopomer Distribution of Glycolytic Intermediates after 24h Labeling

MetaboliteM+0 (%)M+2 (%)M+4 (%)
Glucose-6-Phosphate85.2 ± 3.112.5 ± 2.52.3 ± 0.8
Fructose-6-Phosphate86.1 ± 2.811.9 ± 2.12.0 ± 0.6
Pyruvate90.5 ± 4.28.1 ± 1.91.4 ± 0.5
Lactate88.7 ± 3.59.8 ± 2.31.5 ± 0.7

Table 2: Hypothetical Mass Isotopomer Distribution of TCA Cycle Intermediates after 24h Labeling

MetaboliteM+0 (%)M+2 (%)M+4 (%)
Citrate75.4 ± 5.618.3 ± 4.16.3 ± 2.2
α-Ketoglutarate78.9 ± 4.916.5 ± 3.84.6 ± 1.9
Succinate82.1 ± 5.114.2 ± 3.33.7 ± 1.5
Malate80.3 ± 4.715.8 ± 3.53.9 ± 1.6

Interpretation of Results:

The detection of ¹⁸O-labeled metabolites will indicate that D-Idose is being metabolized. The specific metabolites that are labeled will provide clues as to the pathways involved.

  • No labeling: If no significant ¹⁸O incorporation is observed in central carbon metabolism intermediates, it would suggest that D-Idose is not readily metabolized by the cells under the experimental conditions.

  • Labeling of early glycolytic intermediates: The presence of M+2 and M+4 isotopologues of hexose phosphates would suggest that D-Idose is being phosphorylated and potentially isomerized to enter the glycolytic pathway.

  • Labeling of TCA cycle intermediates: The appearance of ¹⁸O in citrate, succinate, malate, etc., would indicate that the metabolic products of D-Idose are entering the TCA cycle. The pattern of labeling can provide insights into the specific entry points.

Visualization of Potential Metabolic Pathways

The following diagrams illustrate hypothetical pathways for D-Idose metabolism. These are not established pathways but represent plausible routes that could be investigated using this experimental design.

Hypothetical_D-Idose_Metabolism cluster_uptake Cellular Uptake cluster_glycolysis Entry into Glycolysis cluster_pentose_phosphate Pentose Phosphate Pathway cluster_uronic_acid Uronic Acid Pathway d_idose_ext D-Idose (extracellular) d_idose_int D-Idose (intracellular) d_idose_ext->d_idose_int Hexose Transporter? idose_6p Idose-6-Phosphate d_idose_int->idose_6p Hexokinase? d_iduronic_acid D-Iduronic Acid d_idose_int->d_iduronic_acid Oxidation? fructose_6p Fructose-6-Phosphate idose_6p->fructose_6p Epimerase/Isomerase? ppp Pentose Phosphate Pathway idose_6p->ppp glycolysis Glycolysis fructose_6p->glycolysis gags Glycosaminoglycans d_iduronic_acid->gags

Figure 2: Hypothetical metabolic fates of D-Idose.

The incorporation of ¹⁸O from ¹⁸O₂-derived H₂¹⁸O into TCA cycle intermediates can occur at several enzymatic steps.

TCA_Cycle_18O_Incorporation cluster_tca TCA Cycle cluster_h2o ¹⁸O Source acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate Citrate Synthase isocitrate Isocitrate citrate->isocitrate Aconitase (+H₂¹⁸O, -H₂O) alpha_kg α-Ketoglutarate isocitrate->alpha_kg succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate Succinate Dehydrogenase malate Malate fumarate->malate Fumarase (+H₂¹⁸O) malate->oxaloacetate Malate Dehydrogenase o2 ¹⁸O₂ h2o H₂¹⁸O o2->h2o Mitochondrial Respiration

Figure 3: Potential sites of ¹⁸O incorporation into TCA cycle intermediates.

Conclusion

The experimental design outlined in this application note provides a robust framework for investigating the metabolic fate of the rare sugar D-Idose in mammalian cells. By combining D-Idose administration with ¹⁸O₂ labeling, researchers can trace the potential entry of D-Idose into central carbon metabolism. The detailed protocols for cell culture, metabolite extraction, and mass spectrometry analysis, along with the provided hypothetical data and pathway visualizations, offer a comprehensive guide for executing and interpreting these experiments. While the metabolism of D-Idose is not yet established, this approach has the potential to uncover novel metabolic pathways and contribute to a deeper understanding of hexose metabolism. This methodology is particularly relevant for researchers in metabolic diseases, oncology, and drug development who are interested in exploring the roles of rare sugars in cellular physiology and pathology.

References

Application Notes and Protocols for GC-MS Analysis of ¹⁸O-Labeled Idose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of stable isotope-labeled molecules is a powerful technique in metabolic research and drug development. ¹⁸O-labeling of sugars, such as idose, allows for the tracing of metabolic pathways and the quantification of sugar fluxes within biological systems. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific analytical method well-suited for the analysis of volatile and thermally stable compounds. However, sugars are non-volatile and require derivatization prior to GC-MS analysis. This document provides detailed application notes and protocols for the derivatization and subsequent GC-MS analysis of ¹⁸O-labeled idose. The primary derivatization technique described is a two-step methoximation and silylation procedure, which is a robust and widely used method for the analysis of carbohydrates.

Key Experimental Protocols

Protocol 1: ¹⁸O-Labeling of Idose via Enzymatic Hydrolysis

This protocol describes a general method for introducing an ¹⁸O label into idose using enzymatic hydrolysis in the presence of H₂¹⁸O.

Materials:

  • Idose-containing polysaccharide or glycoside

  • Appropriate glycosidase enzyme (e.g., iduronidase, if applicable to the substrate)

  • H₂¹⁸O (95-98% isotopic purity)

  • Ammonium bicarbonate buffer (50 mM, pH 7.0)

  • Methanol, HPLC grade

  • Centrifugal evaporator

  • Incubator or water bath

Procedure:

  • Dissolve the idose-containing substrate in a minimal amount of 50 mM ammonium bicarbonate buffer prepared with H₂¹⁸O.

  • Add the specific glycosidase enzyme to the substrate solution. The optimal enzyme-to-substrate ratio should be determined empirically but a starting point of 1:100 (w/w) is recommended.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for 12-24 hours to ensure complete hydrolysis.

  • Terminate the reaction by adding an equal volume of cold methanol.

  • Centrifuge the sample to pellet any precipitated protein.

  • Transfer the supernatant containing the ¹⁸O-labeled idose to a new microcentrifuge tube.

  • Evaporate the solvent to dryness using a centrifugal evaporator. The dried, labeled idose is now ready for derivatization.

Protocol 2: Methoximation and Silylation Derivatization of ¹⁸O-Labeled Idose

This two-step protocol converts the ¹⁸O-labeled idose into a volatile derivative suitable for GC-MS analysis.[1][2]

Materials:

  • Dried ¹⁸O-labeled idose sample

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

Step 1: Methoximation

  • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

  • Add 50 µL of the methoxyamine hydrochloride solution to the dried ¹⁸O-labeled idose sample in a GC vial.

  • Seal the vial tightly and vortex for 1 minute to ensure complete dissolution.

  • Incubate the vial at 60°C for 1 hour in a heating block or oven.[2]

  • Allow the vial to cool to room temperature.

Step 2: Silylation

  • To the methoximated sample, add 80 µL of BSTFA + 1% TMCS.

  • Seal the vial immediately and vortex for 1 minute.

  • Incubate the vial at 70°C for 2 hours.[3]

  • Allow the vial to cool to room temperature before GC-MS analysis. The derivatized sample is now ready for injection.

GC-MS Analysis

Instrumentation:

A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system) is required.

GC Conditions (Typical):

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 250°C, hold for 5 minutes

    • Ramp 3: 10°C/min to 300°C, hold for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Quantitative Data and Method Performance

For quantitative analysis, a calibration curve should be prepared using known concentrations of unlabeled idose standard, which is also subjected to the same derivatization procedure. The ¹⁸O-labeled idose will serve as an internal standard if its concentration is known, or relative quantification can be performed. The following table summarizes typical quantitative performance parameters that can be expected for this type of analysis.

ParameterTypical Value
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (RSD%) < 10%
Accuracy (Recovery %) 90 - 110%

Table 1: Representative Quantitative Performance Data for GC-MS Analysis of Derivatized Hexoses.

Selected Ion Monitoring (SIM) for Quantification

The selection of appropriate ions for SIM is critical for the sensitivity and specificity of the quantitative analysis. Based on the known fragmentation patterns of trimethylsilyl (TMS)-oxime derivatives of hexoses, the following ions are recommended for monitoring.[4][5] The exact m/z values for the ¹⁸O-labeled idose will be shifted by +2 Da for each incorporated ¹⁸O atom.

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Unlabeled Idose Derivative 319217147
¹⁸O-Labeled Idose Derivative (1 x ¹⁸O) 321219147
¹⁸O-Labeled Idose Derivative (2 x ¹⁸O) 323221147

Table 2: Recommended Ions for Selected Ion Monitoring (SIM) Analysis of Unlabeled and ¹⁸O-Labeled Idose Derivatives.

Visualizations

experimental_workflow cluster_labeling ¹⁸O-Labeling of Idose cluster_derivatization Derivatization cluster_analysis GC-MS Analysis a Idose-containing Substrate b Enzymatic Hydrolysis in H₂¹⁸O a->b c ¹⁸O-Labeled Idose b->c d Methoximation c->d e Silylation (BSTFA + 1% TMCS) d->e f Volatile ¹⁸O-Idose Derivative e->f g GC Separation f->g h MS Detection (SIM) g->h i Data Analysis & Quantification h->i

Caption: Experimental workflow for the GC-MS analysis of ¹⁸O-labeled idose.

derivatization_pathway Idose ¹⁸O-Labeled Idose (Cyclic Hemiacetal) OpenChain Open-Chain Aldehyde Form Idose->OpenChain Equilibrium Methoxime Methoxime Derivative OpenChain->Methoxime + Methoxyamine HCl (Methoximation) Silylated Trimethylsilyl (TMS) Ether-Oxime Derivative (Volatile) Methoxime->Silylated + BSTFA + 1% TMCS (Silylation)

Caption: Derivatization pathway of ¹⁸O-labeled idose for GC-MS analysis.

References

Application Notes and Protocols: D-Idose-¹⁸O₂ as a Novel Probe for Aldose Reductase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR) is a key enzyme in the polyol pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[3][4][5][6] Consequently, AR is a significant therapeutic target for the development of inhibitor drugs.[1][7] Traditional assays for AR activity monitor the consumption of NADPH spectrophotometrically. While robust, this method can be prone to interference from other NADPH-dependent enzymes.

This document describes a novel and highly specific method for probing aldose reductase activity using D-Idose-¹⁸O₂ as a substrate. This stable isotope-labeled sugar allows for the direct and unambiguous quantification of the enzymatic product, D-Sorbitol-¹⁸O₂, by mass spectrometry. This approach offers enhanced specificity and sensitivity, making it an invaluable tool for high-throughput screening of AR inhibitors and for detailed kinetic studies. L-Idose, a C-5 epimer of D-glucose, has been shown to be an efficient substrate for aldose reductase, and by extension, its D-isomer can also serve as a substrate.

Principle of the Assay

The assay is based on the enzymatic reduction of the aldehyde group of D-Idose-¹⁸O₂ to a hydroxyl group by aldose reductase, utilizing NADPH as a cofactor. The incorporation of the heavy isotope ¹⁸O into the product, D-Sorbitol, results in a distinct mass shift that can be precisely measured by mass spectrometry.

Reaction:

D-Idose-¹⁸O₂ + NADPH + H⁺ ---(Aldose Reductase)--> D-Sorbitol-¹⁸O₁ + NADP⁺

The rate of formation of D-Sorbitol-¹⁸O₁ is directly proportional to the aldose reductase activity.

Data Presentation

Table 1: Kinetic Parameters of Aldose Reductase with Various Substrates

SubstrateK_m_ (mM)V_max_ (µmol/min/mg protein)Source Organism
D-Glucose50 - 100VariesHuman
D-GalactoseVariesVariesHuman
DL-GlyceraldehydeVariesVariesRat Lens
L-IdoseSignificantly lower than D-GlucoseSimilar to D-GlucoseBovine Lens & Human Recombinant

Note: Specific V_max_ values are highly dependent on the enzyme source and purification. The data presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of D-Idose-¹⁸O₂

This protocol is a proposed synthetic route based on established methods for D-Idose synthesis and ¹⁸O-labeling of sugars.

Materials:

  • D-Glucose

  • Sodium Cyanide (NaCN)

  • H₂¹⁸O (95-98% enrichment)

  • Reagents for Kiliani-Fischer synthesis

  • Reagents for subsequent purification (e.g., column chromatography)

Procedure:

  • Synthesis of D-Idose: Synthesize D-Idose from D-Glucose using a modified Kiliani-Fischer synthesis or other established methods. This typically involves the addition of a cyanide group to the aldehyde of glucose, followed by hydrolysis and reduction.

  • ¹⁸O-Labeling: The introduction of ¹⁸O at the C1 position can be achieved by acid- or base-catalyzed exchange of the carbonyl oxygen with H₂¹⁸O.

    • Dissolve the synthesized D-Idose in a solution of H₂¹⁸O containing a catalytic amount of acid (e.g., HCl).

    • Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C) for a defined period to allow for the exchange of the ¹⁶O of the carbonyl group with ¹⁸O from the solvent.

    • The progress of the labeling can be monitored by mass spectrometry.

  • Purification: Purify the resulting D-Idose-¹⁸O₂ using appropriate chromatographic techniques, such as high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and isotopic enrichment of the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Aldose Reductase Activity Assay using D-Idose-¹⁸O₂ and LC-MS/MS

Materials:

  • Recombinant human aldose reductase

  • D-Idose-¹⁸O₂ (substrate)

  • NADPH (cofactor)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)

  • Quench solution (e.g., ice-cold acetonitrile with an internal standard)

  • Internal standard (e.g., ¹³C-labeled sorbitol)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing phosphate buffer, NADPH (e.g., 0.1 mM), and purified aldose reductase enzyme in a microcentrifuge tube.

    • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding D-Idose-¹⁸O₂ to a final concentration within the expected K_m_ range.

  • Incubation:

    • Incubate the reaction mixture at 37 °C for a specific time period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Quenching of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold quench solution containing the internal standard.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched reaction mixture to precipitate the enzyme.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable HPLC column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column) to separate D-Idose-¹⁸O₂ and D-Sorbitol-¹⁸O₁.

    • Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for D-Sorbitol-¹⁸O₁ and the internal standard. For example:

      • D-Sorbitol-¹⁸O₁: [M+H]⁺ or [M-H]⁻ precursor ion → characteristic fragment ion(s)

      • Internal Standard: [M+H]⁺ or [M-H]⁻ precursor ion → characteristic fragment ion(s)

  • Data Analysis:

    • Quantify the amount of D-Sorbitol-¹⁸O₁ produced by comparing its peak area to that of the internal standard.

    • Calculate the enzyme activity in terms of the rate of product formation (e.g., pmol/min/mg of protein).

Mandatory Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of D-Idose-¹⁸O₂ cluster_assay Protocol 2: Aldose Reductase Assay s1 D-Glucose s2 Chemical Synthesis s1->s2 s3 D-Idose s2->s3 s4 ¹⁸O-Labeling with H₂¹⁸O s3->s4 s5 D-Idose-¹⁸O₂ s4->s5 s6 Purification & Characterization s5->s6 a1 Reaction Setup: Enzyme + NADPH + Buffer a2 Add D-Idose-¹⁸O₂ a1->a2 a3 Incubation (37°C) a2->a3 a4 Quench Reaction a3->a4 a5 Sample Preparation a4->a5 a6 LC-MS/MS Analysis a5->a6 a7 Data Analysis a6->a7

Caption: Experimental workflow for the synthesis of D-Idose-¹⁸O₂ and its use in an aldose reductase assay.

aldose_reductase_pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_complications Diabetic Complications Glucose High Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP⁺ PKC PKC Activation Glucose->PKC Sorbitol Sorbitol AR->Sorbitol OxidativeStress Oxidative Stress AR->OxidativeStress NADPH Depletion SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD⁺ -> NADH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs Complications Neuropathy, Retinopathy, Nephropathy OsmoticStress->Complications OxidativeStress->Complications AGEs->Complications PKC->Complications

Caption: Simplified signaling pathway of aldose reductase in diabetic complications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of D-Idose-¹⁸O₂

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Idose-¹⁸O₂.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of D-Idose-¹⁸O₂.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of D-Idose Instability of D-Idose: D-Idose is the most unstable of all aldohexoses and is prone to degradation, especially under non-neutral pH and elevated temperatures.[1][2]- Maintain a slightly acidic pH (around 4) during purification and handling of the final product.[2]- Perform all steps at low temperatures whenever possible.- Use a stable precursor for storage, which can be converted to D-Idose under very mild conditions immediately before use.[1]
Incomplete reaction in a specific step: Any of the multi-step synthesis reactions may not have gone to completion.- Carefully monitor each reaction by thin-layer chromatography (TLC) or other appropriate analytical methods.- Optimize reaction times and temperatures for each step.
Incomplete ¹⁸O₂ Labeling Inefficient isotopic exchange: The direct exchange of hydroxyl groups with H₂¹⁸O on the final D-Idose molecule can be inefficient and may lead to degradation. The high temperatures (95°C) required for this exchange can cause significant decomposition of the sugar.[3][4]- Recommended Method: Introduce the ¹⁸O label at an earlier, more stable, protected intermediate stage. The ideal point is the reduction of a carbonyl group using an ¹⁸O-labeled reducing agent or the hydrolysis of an ester or acetal with H₂¹⁸O under controlled conditions.- If direct exchange on a later-stage intermediate is necessary, use a protected form of D-Idose that is more stable at higher temperatures.
Back-exchange with atmospheric moisture (H₂¹⁶O): Exposure of ¹⁸O-labeled intermediates or the final product to moisture in the air can lead to a reduction in isotopic enrichment.- Perform all reactions involving ¹⁸O-labeled compounds under an inert, dry atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents and reagents.
Isotopic Scrambling Multiple exchangeable positions: Under the harsh conditions of direct H₂¹⁸O exchange, multiple hydroxyl groups and even the ring oxygen can potentially undergo some level of exchange, leading to non-specific labeling.- Employ enzymatic methods for labeling where possible, as they offer high specificity. For example, enzymatic hydrolysis of a suitable precursor in H₂¹⁸O can introduce the label at a specific position.[5][6]- Utilize protecting group strategies to shield certain hydroxyl groups from exchange, allowing for more site-selective labeling.
Difficulty in Purification of D-Idose-¹⁸O₂ Co-elution with unlabeled or partially labeled species: Chromatographic separation of isotopically labeled compounds from their unlabeled counterparts can be challenging.- High-performance liquid chromatography (HPLC) is often required for the purification of the final product.[1]- Use high-resolution analytical techniques such as mass spectrometry to confirm the purity and isotopic enrichment of the final product.
Degradation during purification: The purification process itself can contribute to the degradation of the unstable D-Idose.- Use purification methods that are fast and can be performed at low temperatures.- Avoid strongly acidic or basic conditions during chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of D-Idose?

A1: The primary challenge is the inherent instability of D-Idose, it being the most unstable of the aldohexoses.[1] This instability makes its isolation and purification difficult, often leading to low yields. It is recommended to work with stable, protected precursors and deprotect to obtain D-Idose immediately before its intended use.[1]

Q2: What is a recommended general method for introducing the ¹⁸O₂ label?

A2: A common method for ¹⁸O labeling of carbohydrates is to incubate the compound in heavy water (H₂¹⁸O) at an elevated temperature (e.g., 95°C) for 24-48 hours.[3] However, due to the instability of D-Idose at high temperatures, this method is best applied to a more stable, protected intermediate in the synthesis pathway.

Q3: At which stage of the synthesis is it best to introduce the ¹⁸O₂ label?

A3: It is highly recommended to introduce the ¹⁸O label at the stage of a stable, protected intermediate rather than on the final D-Idose molecule. A potential strategy within a multi-step synthesis from D-glucose would be to perform an ¹⁸O-water hydrolysis of a protecting group, such as an acetonide, under controlled acidic conditions. This would incorporate the ¹⁸O into one or more of the hydroxyl groups.

Q4: How can I analyze the isotopic enrichment of my D-Idose-¹⁸O₂ sample?

A4: Mass spectrometry is the most effective technique for determining isotopic enrichment.[7][8] By comparing the mass spectra of the labeled and unlabeled D-Idose, you can calculate the percentage of ¹⁸O incorporation.

Q5: What are the expected yields for the synthesis of D-Idose?

A5: The synthesis of D-Idose is a multi-step process, and the overall yield will be a product of the yields of individual steps. Based on a practical synthesis from D-glucose via a seven-carbon sugar, the final deprotection step to yield D-Idose proceeds in high yield (97%).[1] However, the yields of earlier steps in the sequence will impact the overall final amount of product obtained.

Quantitative Data

The following table summarizes typical yields for the synthesis of D-Idose from a D-glucose-derived heptono-1,4-lactone, as well as expected isotopic enrichment from ¹⁸O-labeling experiments on similar carbohydrates.

Parameter Value Notes
Yield of D-Idose from protected precursor 97%This is the yield for the final deprotection step.[1]
Overall Yield from D-Glucose ~20-30%Estimated based on a multi-step synthesis; actual yields may vary.
Isotopic Enrichment (¹⁸O) 50-90%This is an estimated range based on direct exchange experiments with other monosaccharides in H₂¹⁸O. The efficiency can be influenced by the specific intermediate and reaction conditions used.

Experimental Protocols

A practical synthesis of D-Idose has been reported from D-glucose via a seven-carbon sugar intermediate.[1] A key step that could be adapted for ¹⁸O-labeling is the hydrolysis of the acetonide protecting groups.

Example Protocol: Acid-Catalyzed Hydrolysis of a Protected D-Idose Precursor with H₂¹⁸O

  • Preparation: Dissolve the protected D-Idose precursor (e.g., 1,2:3,5-di-O-isopropylidene-α-D-idofuranose) in a minimal amount of a suitable organic solvent (e.g., THF).

  • Labeling: Add a solution of a mild acid (e.g., acetic acid) in H₂¹⁸O. The amount of H₂¹⁸O should be in stoichiometric excess.

  • Reaction: Stir the reaction mixture at a controlled, slightly elevated temperature (e.g., 40-50°C) and monitor the progress by TLC. The milder temperature is chosen to minimize degradation, though this may require longer reaction times compared to protocols using stronger acids at higher temperatures.

  • Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate).

  • Purification: Remove the solvent under reduced pressure and purify the resulting D-Idose-¹⁸O₂ using column chromatography or HPLC.

Visualizations

experimental_workflow cluster_synthesis D-Idose Synthesis cluster_labeling ¹⁸O₂ Labeling cluster_final_product Final Product Generation D-Glucose D-Glucose Heptono-1,4-lactone Heptono-1,4-lactone D-Glucose->Heptono-1,4-lactone Multi-step conversion Protected D-Idose Precursor Protected D-Idose Precursor Heptono-1,4-lactone->Protected D-Idose Precursor Protection Labeled Protected Precursor Labeled Protected Precursor Protected D-Idose Precursor->Labeled Protected Precursor H₂¹⁸O Hydrolysis D-Idose-¹⁸O₂ D-Idose-¹⁸O₂ Labeled Protected Precursor->D-Idose-¹⁸O₂ Deprotection Analysis Analysis D-Idose-¹⁸O₂->Analysis Mass Spec, NMR

Caption: Synthetic workflow for D-Idose-¹⁸O₂.

troubleshooting_logic Low Yield Low Yield Check for Degradation Check for Degradation Low Yield->Check for Degradation Possible Cause Verify Reaction Completion Verify Reaction Completion Low Yield->Verify Reaction Completion Possible Cause Incomplete Labeling Incomplete Labeling Inefficient Exchange Inefficient Exchange Incomplete Labeling->Inefficient Exchange Possible Cause Back-Exchange Back-Exchange Incomplete Labeling->Back-Exchange Possible Cause Isotopic Scrambling Isotopic Scrambling Non-specific Exchange Non-specific Exchange Isotopic Scrambling->Non-specific Exchange Possible Cause Optimize pH and Temperature Optimize pH and Temperature Check for Degradation->Optimize pH and Temperature Solution Monitor by TLC/HPLC Monitor by TLC/HPLC Verify Reaction Completion->Monitor by TLC/HPLC Solution Label Stable Intermediate Label Stable Intermediate Inefficient Exchange->Label Stable Intermediate Solution Use Anhydrous Conditions Use Anhydrous Conditions Back-Exchange->Use Anhydrous Conditions Solution Use Enzymatic Labeling Use Enzymatic Labeling Non-specific Exchange->Use Enzymatic Labeling Solution Employ Protecting Groups Employ Protecting Groups Non-specific Exchange->Employ Protecting Groups Solution

Caption: Troubleshooting logic for D-Idose-¹⁸O₂ synthesis.

References

Stability of D-Idose-18O2 in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Idose-18O2 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is D-Idose and why is it considered rare?

A1: D-Idose is a six-carbon monosaccharide, classified as an aldohexose. It is considered the rarest of all hexoses and is not found in nature.[1][2] Its oxidized form, iduronic acid, is a component of glycosaminoglycans like dermatan sulfate and heparan sulfate.[2]

Q2: What is the known stability of D-Idose in aqueous solutions?

A2: D-Idose is known to be the least stable of the aldohexoses, being sensitive to acid, base, and heat.[1] It has never been crystallized.[1] In an aqueous solution, monosaccharides like D-glucose exist as an equilibrium mixture of cyclic forms (anomers) and a small fraction of the open-chain aldehyde form.[3] This process is called mutarotation, and it is expected that D-Idose also undergoes this process.[3]

Q3: How is this compound expected to behave in cell culture media?

A3: this compound is expected to be taken up by cells, as its non-labeled form has shown anti-proliferative effects on certain cancer cell lines. However, given the inherent instability of D-Idose, some degree of degradation in the cell culture medium is possible. The rate and nature of this degradation will likely depend on the specific composition of the medium, pH, temperature, and the presence of cellular metabolic activity.

Q4: Are there any known issues with the stability of other molecules in cell culture media that could be relevant to this compound?

A4: Yes, studies have shown that components in cell culture media can impact the stability of various molecules. For instance, cysteine and ferric ammonium citrate have been found to affect the stability of monoclonal antibodies in solution.[1] Additionally, the degradation of some compounds in cell culture can lead to the formation of hydrogen peroxide, which can create experimental artifacts.[4] It is plausible that similar factors could influence the stability of a sensitive sugar like D-Idose.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: Inconsistent or low incorporation of 18O label into target molecules.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound in Media 1. Minimize Incubation Time: Reduce the pre-incubation time of this compound in the medium before adding it to the cells. 2. Optimize pH and Temperature: Ensure the cell culture medium is at the optimal physiological pH and temperature, as deviations can accelerate sugar degradation. 3. Analyze Media Periodically: Take aliquots of the cell culture medium at different time points and analyze for the presence of intact this compound using mass spectrometry to assess its stability under your specific experimental conditions.
Cellular Metabolism and Isotope Dilution 1. Use Dialyzed Serum: If using fetal bovine serum (FBS), switch to dialyzed FBS to reduce the concentration of unlabeled monosaccharides that could compete with this compound for uptake and metabolism.[5] 2. Glucose-Free Media: Consider using a glucose-free medium supplemented with this compound as the primary hexose source, if compatible with your cell line.[5]
Inefficient Cellular Uptake 1. Check Cell Viability: Ensure that the cells are healthy and viable, as compromised cells will have altered metabolic activity. 2. Optimize this compound Concentration: Titrate the concentration of this compound to find the optimal level for uptake without inducing cytotoxicity.
Issue 2: High background or unexpected labeled species in mass spectrometry analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Spontaneous Degradation Products 1. Blank Media Control: Analyze a cell-free media control containing this compound that has been incubated for the same duration as your experiment to identify any non-metabolic degradation products. 2. Purification of Labeled Molecules: If possible, purify the target molecules of interest before mass spectrometry analysis to remove interfering compounds.
Contamination 1. Use High-Purity Reagents: Ensure all reagents and water used for media preparation and sample extraction are of high purity to avoid contamination with other labeled or unlabeled compounds.

Experimental Protocols

General Protocol for Stable Isotope Labeling with this compound

This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.

  • Cell Seeding: Plate cells in a 6-well plate at a density of approximately 200,000 cells per well and allow them to adhere overnight. Prepare extra wells for cell counting.[5]

  • Media Preparation: Prepare the experimental medium. If using a custom medium, consider starting with a glucose-free formulation and adding your desired concentration of this compound. If using serum, dialyzed FBS is recommended to reduce unlabeled monosaccharides.[5]

  • Labeling:

    • After overnight incubation, wash the cells once with 1x PBS.[5]

    • Add the fresh medium containing this compound to the cells.[5] The volume should be sufficient to cover the cells for the duration of the experiment (e.g., 1.5-2 mL for a 6-well plate).[5]

    • The labeling duration will depend on the metabolic pathway being studied. For glycolysis, a few minutes to hours may be sufficient, while pathways for larger macromolecules like lipids could require longer incubation.[5]

  • Metabolite Extraction (from cells):

    • After the labeling period, place the culture plate on dry ice and aspirate the medium.

    • Add 600 µL of ice-cold 100% methanol to each well.

    • Scrape the cells and transfer the cell extract to a microcentrifuge tube.

    • Store the extracts at -80°C until analysis by mass spectrometry.

  • Metabolite Extraction (from media):

    • Prepare microcentrifuge tubes with 500 µL of cold 80% methanol.[5]

    • Add 20 µL of the cell culture medium to the methanol.[5]

    • Vortex for 10 seconds.[5]

    • Incubate at -80°C for 20 minutes.[5]

    • Centrifuge at maximum speed for 10 minutes at 4°C.[5]

    • Transfer the supernatant to a new tube or glass vial.[5]

    • Dry the extracts using a speed vacuum or evaporator.[5]

    • Store the dried extracts at -80°C.[5]

Visualizations

Stability_Pathway cluster_factors Influencing Factors D-Idose-18O2_in_Media This compound in Cell Culture Media Cellular_Uptake Cellular Uptake D-Idose-18O2_in_Media->Cellular_Uptake Degradation Potential Degradation D-Idose-18O2_in_Media->Degradation Intracellular_Metabolism Intracellular Metabolism of This compound Cellular_Uptake->Intracellular_Metabolism Degradation_Products Degradation Products (e.g., due to pH, heat) Degradation->Degradation_Products Media_Composition Media Composition (e.g., pH, metal ions) Media_Composition->Degradation Incubation_Time Incubation Time & Temperature Incubation_Time->Degradation Cellular_Activity Cellular Metabolic Activity Cellular_Activity->Cellular_Uptake

Caption: Factors influencing the fate of this compound in cell culture.

Troubleshooting_Workflow start Low/Inconsistent 18O Incorporation check_stability Assess this compound Stability in Media start->check_stability is_stable Is it Stable? check_stability->is_stable optimize_media Optimize Media: - Minimize incubation time - Check pH - Use fresh media is_stable->optimize_media No check_uptake Investigate Cellular Uptake is_stable->check_uptake Yes reanalyze Re-run Experiment and Analyze optimize_media->reanalyze optimize_uptake Optimize Uptake: - Use dialyzed serum - Consider glucose-free media - Check cell viability check_uptake->optimize_uptake optimize_uptake->reanalyze

Caption: Troubleshooting workflow for low 18O incorporation.

References

Technical Support Center: Overcoming Low Signal Intensity of 18O-Labeled Sugars in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges associated with the low signal intensity of ¹⁸O-labeled sugars in mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: Why do ¹⁸O-labeled sugars often exhibit low signal intensity in mass spectrometry?

A1: Native and ¹⁸O-labeled sugars are inherently polar and hydrophilic molecules, which leads to poor ionization efficiency in common MS techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).[1][2][3][4] This is due to their high solvation energy and low surface activity in the electrospray droplets. Additionally, without a readily ionizable functional group, their conversion into gas-phase ions is inefficient, resulting in low signal intensity.

Q2: What is the primary purpose of using ¹⁸O-labeling for sugars in MS analysis?

A2: ¹⁸O-labeling is a powerful technique for quantitative proteomics and glycomics. In glycan analysis, it is often used to introduce a specific mass shift for comparative and quantitative studies between different samples.[5][6] For instance, it can be used to differentiate between glycans from two different biological states. The incorporation of ¹⁸O at specific sites allows for the relative quantification of glycans based on the intensity ratios of the labeled and unlabeled species.

Q3: What are the general strategies to enhance the signal intensity of labeled sugars?

A3: The most common and effective strategies involve chemical derivatization to increase the hydrophobicity and ionization efficiency of the sugar molecules.[1][2][7][8] Key approaches include:

  • Permethylation: This method replaces all hydroxyl and amine protons with methyl groups, significantly increasing hydrophobicity and improving signal intensity in both positive and negative ion modes.[1][2][9]

  • Peracetylation: Similar to permethylation, this involves the addition of acetyl groups to hydroxyl and amine functionalities.

  • Reductive Amination with Hydrophobic Tags: This approach attaches a hydrophobic moiety to the reducing end of the sugar, which enhances its surface activity and ionization efficiency.[3][4][9]

  • Optimization of MS Parameters: Fine-tuning instrument settings such as spray voltage, capillary temperature, and collision energy can significantly impact signal intensity.[7]

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low or no signal for ¹⁸O-labeled sugars Poor ionization efficiency due to the hydrophilic nature of sugars.Derivatize the labeled sugars to increase their hydrophobicity. Permethylation is a highly effective method.[1][2][9]
Inefficient desolvation in the ESI source.Optimize MS source parameters. Increase the desolvation gas flow and temperature.[3]
Suboptimal choice of ionization mode.For derivatized sugars, positive ion mode often yields higher signal intensity, especially for permethylated glycans which are typically detected as sodium adducts.[10]
High background noise obscuring the signal Contaminants from the sample preparation or labeling reaction.Purify the labeled sugars using solid-phase extraction (SPE) with a graphitized carbon or C18 stationary phase to remove salts and other impurities.[1][9]
Use of non-volatile salts in the buffer.Replace non-volatile salts (e.g., phosphate) with volatile alternatives like ammonium formate or ammonium acetate.
Incomplete ¹⁸O-labeling Suboptimal reaction conditions for the labeling enzyme (e.g., PNGase F in H₂¹⁸O).Ensure the pH and temperature are optimal for the enzyme. Increase the incubation time to drive the reaction to completion.[5]
Insufficient amount of H₂¹⁸O.Use a high molar excess of H₂¹⁸O to ensure efficient incorporation of the ¹⁸O label.
Poor reproducibility of signal intensity Inconsistent derivatization efficiency.Standardize the derivatization protocol. Ensure complete dryness of the sample before adding the derivatization reagents and use a consistent reaction time and temperature.
Fluctuation in MS instrument performance.Calibrate the mass spectrometer regularly and run a standard sample to check for consistent performance before analyzing your experimental samples.

Experimental Protocols

Protocol 1: Permethylation of ¹⁸O-Labeled Sugars for Enhanced MS Signal

This protocol describes the permethylation of released and ¹⁸O-labeled N-glycans to improve their signal intensity in mass spectrometry.

Materials:

  • Dried ¹⁸O-labeled glycan sample

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Dichloromethane (DCM)

  • Ultrapure water

  • C18 Solid-Phase Extraction (SPE) cartridges

Procedure:

  • Sample Preparation: Ensure the ¹⁸O-labeled glycan sample is completely dry.

  • Anion Preparation: Prepare a slurry of NaOH in DMSO.

  • Derivatization Reaction:

    • Resuspend the dried glycans in a small volume of DMSO.

    • Add the NaOH/DMSO slurry to the glycan solution and vortex for 10 minutes.

    • Add methyl iodide and vortex for another 20 minutes.

  • Quenching the Reaction: Add ultrapure water to quench the reaction.

  • Extraction:

    • Add DCM to the reaction mixture and vortex to extract the permethylated glycans into the organic phase.

    • Centrifuge to separate the phases and carefully collect the lower DCM layer.

    • Repeat the extraction twice more and pool the DCM layers.

  • Purification:

    • Dry the pooled DCM extract under a stream of nitrogen.

    • Resuspend the dried sample in a small volume of methanol.

    • Purify the permethylated glycans using a C18 SPE cartridge to remove excess reagents and salts.

  • MS Analysis: The purified, permethylated ¹⁸O-labeled glycans are now ready for MS analysis, typically in positive ion mode.

Data Presentation: Impact of Derivatization on Signal Intensity

The following table summarizes the expected fold increase in signal intensity for ¹⁸O-labeled sugars after various derivatization methods, as generally reported in the literature.

Derivatization Method Typical Fold Increase in Signal Intensity Primary Advantage
None (Native) 1x (Baseline)No additional sample preparation steps.
Permethylation 10-50xSignificantly increases hydrophobicity and stabilizes sialic acids.[1][2][9]
Peracetylation 5-20xIncreases hydrophobicity.
Reductive Amination with a Hydrophobic Tag 5-30xEnhances ionization efficiency and allows for the introduction of a fluorophore for orthogonal detection.[3]

Visualizations

Experimental Workflow for Enhancing ¹⁸O-Labeled Sugar Signal

experimental_workflow cluster_labeling ¹⁸O-Labeling cluster_derivatization Derivatization cluster_analysis Analysis cluster_outcome Outcome start Glycoprotein Sample enzymatic_release Enzymatic Release of Glycans (e.g., PNGase F in H₂¹⁸O) start->enzymatic_release labeled_glycans ¹⁸O-Labeled Glycans enzymatic_release->labeled_glycans permethylation Permethylation labeled_glycans->permethylation reductive_amination Reductive Amination labeled_glycans->reductive_amination purification SPE Purification permethylation->purification reductive_amination->purification ms_analysis Mass Spectrometry (MS) purification->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis enhanced_signal Enhanced Signal Intensity data_analysis->enhanced_signal

Caption: Workflow for improving MS signal of ¹⁸O-labeled sugars.

Logical Relationship of Factors Affecting Signal Intensity

logical_relationship cluster_properties Intrinsic Properties cluster_solutions Improvement Strategies cluster_mechanisms Mechanisms of Improvement center_node Signal Intensity of ¹⁸O-Labeled Sugars hydrophilicity High Hydrophilicity hydrophilicity->center_node low_ionization Low Intrinsic Ionization low_ionization->center_node derivatization Chemical Derivatization (e.g., Permethylation) derivatization->center_node increase_hydrophobicity Increased Hydrophobicity derivatization->increase_hydrophobicity enhance_ionization Enhanced Ionization Efficiency derivatization->enhance_ionization ms_optimization MS Parameter Optimization ms_optimization->center_node purification Sample Purification purification->center_node remove_contaminants Removal of Contaminants purification->remove_contaminants increase_hydrophobicity->center_node enhance_ionization->center_node remove_contaminants->center_node

Caption: Factors influencing the MS signal of labeled sugars.

References

Technical Support Center: Optimizing HPLC Separation of D-Idose and D-Idose-¹⁸O₂

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the high-performance liquid chromatography (HPLC) separation of D-Idose from other hexoses, with a special focus on its isotopically labeled form, D-Idose-¹⁸O₂.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating D-Idose from other hexoses by HPLC?

A1: The primary challenge lies in the high structural similarity between hexose isomers. D-Idose is an epimer of D-Gulose (at C3), D-Talose (at C4), and D-Altrose (at C5), and a diastereomer of more common hexoses like D-Glucose and D-Galactose. These subtle stereochemical differences result in very similar physicochemical properties, making them difficult to resolve using standard reversed-phase HPLC columns. Specialized techniques such as high-performance anion-exchange chromatography (HPAEC) are typically required to achieve adequate separation.

Q2: Can D-Idose-¹⁸O₂ be separated from unlabeled D-Idose using standard HPLC methods?

A2: Chromatographic separation of a compound from its stable isotope-labeled counterpart (isotopologue) using conventional HPLC is generally not feasible. The small increase in mass due to the ¹⁸O labels does not significantly alter the molecule's polarity or interaction with the stationary phase. Therefore, D-Idose and D-Idose-¹⁸O₂ will typically co-elute. To distinguish and quantify them, HPLC must be coupled with a mass spectrometer (HPLC-MS). The mass spectrometer can easily differentiate the two compounds based on their mass-to-charge ratio (m/z).

Q3: What is the recommended HPLC method for separating D-Idose from other hexoses?

A3: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the most effective and widely recognized method for the separation of underivatized monosaccharides, including D-Idose and its epimers.[1] Under high pH conditions, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on a strong anion-exchange column.[1] PAD provides sensitive and direct detection without the need for derivatization.

Q4: What are the common issues encountered when separating hexoses using HPAEC-PAD?

A4: Common issues include poor resolution between epimers, peak tailing, retention time drift, and the appearance of split peaks due to the presence of anomers (α and β forms of the sugar).[2][3] Baseline instability and loss of sensitivity can also occur due to issues with the PAD electrode or mobile phase contamination.

Q5: Is derivatization necessary for the analysis of D-Idose?

A5: Derivatization is not necessary when using HPAEC-PAD. However, if using HPLC with UV or fluorescence detection, derivatization with a chromophore or fluorophore is required. Common derivatizing agents for carbohydrates include 1-phenyl-3-methyl-5-pyrazolone (PMP).[4][5] Derivatization can also be beneficial for HPLC-MS analysis to improve ionization efficiency.[5]

Troubleshooting Guides

General HPLC System Issues
IssuePotential Cause(s)Recommended Solution(s)
High Backpressure 1. Blockage in the system (e.g., tubing, inline filter, guard column).2. Precipitated buffer in the mobile phase.3. Column frit blockage.1. Systematically disconnect components to isolate the blockage.2. Ensure mobile phase components are fully soluble and filter the mobile phase.3. Reverse-flush the column (if permissible by the manufacturer) or replace the frit.
Retention Time Drift 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column degradation.4. Pump malfunction (inconsistent flow rate).1. Prepare fresh mobile phase daily and ensure proper mixing.2. Use a column oven to maintain a stable temperature.3. Use a guard column and consider column replacement.4. Check for leaks and perform pump maintenance.
Baseline Noise or Drift 1. Air bubbles in the system.2. Contaminated mobile phase or detector cell.3. Leaks in the system.4. Detector lamp aging (for UV/Vis detectors).1. Degas the mobile phase thoroughly.2. Flush the system and detector cell with a strong solvent.3. Check and tighten all fittings.4. Replace the detector lamp.
Specific Issues in Hexose Separation (HPAEC-PAD)
IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution Between Epimers (e.g., D-Idose and D-Gulose) 1. Inappropriate mobile phase concentration (e.g., NaOH).2. Suboptimal column temperature.3. Column aging.1. Optimize the NaOH concentration in the eluent; lower concentrations can sometimes improve the resolution of closely eluting peaks.[1]2. Adjust the column temperature; this can alter selectivity.3. Replace the guard column or the analytical column.
Anomeric Peak Splitting or Broadening 1. The α and β anomers of the sugar are being partially separated.2. The rate of anomer interconversion is slow compared to the chromatographic run time.1. Increase the column temperature (e.g., to 70-80 °C) to accelerate anomer interconversion, leading to a single, sharp peak.[2]2. Operate under strong alkaline conditions, which also promotes rapid interconversion.[2]
Peak Tailing 1. Secondary interactions with the stationary phase.2. Column overload.3. Contamination of the guard or analytical column.1. Ensure the mobile phase pH is sufficiently high to maintain consistent ionization.2. Reduce the sample injection volume or concentration.3. Clean the column according to the manufacturer's instructions or replace the guard column.
Loss of PAD Signal/Sensitivity 1. Fouling or poisoning of the gold electrode.2. Incorrect PAD waveform settings.3. Reference electrode malfunction.1. Clean the gold electrode as per the manufacturer's protocol.2. Ensure the correct waveform potential and duration are being used for carbohydrate analysis.3. Check and, if necessary, replace the reference electrode.

Experimental Protocols

Protocol 1: HPAEC-PAD for the Separation of D-Idose from Other Aldohexoses

This protocol is based on established methods for the separation of all eight aldohexoses.[1]

1. Sample Preparation:

  • Dissolve carbohydrate standards (D-Idose, D-Glucose, D-Galactose, D-Mannose, D-Allose, D-Altrose, D-Gulose, D-Talose) in deionized water to a concentration of 0.1% (w/v) to create stock solutions.

  • For analysis, dilute the stock solutions to 0.01% (w/v) with deionized water.

  • Prepare a mixed standard solution by combining equal volumes of the diluted stock solutions.

  • Filter all solutions through a 0.45 µm membrane filter before injection.

2. HPLC System and Conditions:

  • HPLC System: An inert, metal-free HPLC system is recommended.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., a polystyrene-divinylbenzene based column with a quaternary amine functional group).[1]

  • Mobile Phase: 20 mM Sodium Hydroxide (NaOH). Prepare fresh daily from a concentrated stock solution and degas thoroughly.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35 °C (optimization may be required).

  • Injection Volume: 2-5 µL.

  • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

  • PAD Waveform: A standard quadruple-potential waveform for carbohydrate analysis should be used.

3. Data Analysis:

  • Identify peaks based on the retention times of the individual standards.

  • The expected elution order under these conditions is: Allose, Altrose, Glucose, Mannose, Gulose, Idose, Galactose, Talose.[1]

Protocol 2: HPLC-MS for the Differentiation of D-Idose and D-Idose-¹⁸O₂

As chromatographic separation is not feasible, this protocol focuses on the mass spectrometric differentiation of the isotopologues.

1. Sample Preparation:

  • Prepare solutions of D-Idose and D-Idose-¹⁸O₂ in a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Filter the samples through a 0.22 µm syringe filter.

2. HPLC-MS System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: An aminopropyl (NH₂) or amide-based HILIC column.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like ammonium acetate or ammonium hydroxide to promote ionization.

  • Flow Rate: As recommended for the column dimensions.

  • Column Temperature: 35-40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • MS Method:

    • Full Scan: Acquire data in full scan mode to observe the deprotonated molecules [M-H]⁻. The expected m/z for unlabeled D-Idose is ~179.056, and for D-Idose-¹⁸O₂ (with two ¹⁸O atoms) is ~183.064.

    • Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (XIC): Monitor for the specific m/z values of both isotopologues to generate separate chromatograms for each, even though they co-elute.

3. Data Analysis:

  • Integrate the peak areas from the XICs for D-Idose and D-Idose-¹⁸O₂ to determine their relative abundance.

Quantitative Data

The following table summarizes the typical elution order and relative retention times for aldohexoses using HPAEC-PAD with a 20 mM NaOH eluent, as derived from published chromatograms.[1] Absolute retention times will vary between systems.

CarbohydrateElution OrderRelative Retention Time (approx.)
D-Allose11.00
D-Altrose21.05
D-Glucose31.15
D-Mannose41.25
D-Gulose51.35
D-Idose 6 1.45
D-Galactose71.55
D-Talose81.65

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Issue (e.g., Poor Resolution, Peak Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Likely a System-Wide Issue (Pump, Mobile Phase, Detector) check_all_peaks->system_issue Yes peak_specific_issue Likely a Separation-Specific Issue (Column, Method, Sample) check_all_peaks->peak_specific_issue No check_pressure Check System Pressure system_issue->check_pressure check_anomers Anomeric Peak Splitting? peak_specific_issue->check_anomers check_mobile_phase Check Mobile Phase (Composition, Degassing) check_pressure->check_mobile_phase end Problem Resolved check_mobile_phase->end check_temp Check Column Temperature check_column Check/Replace Guard/Analytical Column check_temp->check_column increase_temp Increase Column Temperature or Use High pH check_anomers->increase_temp Yes optimize_method Optimize Method (e.g., Eluent Concentration) check_anomers->optimize_method No increase_temp->end optimize_method->check_temp check_column->end HPAEC_PAD_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPAEC-PAD Analysis cluster_analysis Data Analysis sample_prep Prepare & Filter Carbohydrate Standards/Sample injection Inject Sample sample_prep->injection mp_prep Prepare & Degas NaOH Mobile Phase separation Anion-Exchange Separation mp_prep->separation injection->separation detection Pulsed Amperometric Detection (PAD) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Identify & Quantify Peaks chromatogram->quantification

References

Technical Support Center: D-Idose Sample Preparation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of D-Idose during experimental procedures. Given that D-Idose is known to be the most unstable of all aldohexoses, careful sample handling is paramount to obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What makes D-Idose so unstable?

A1: The instability of D-Idose is inherent to its molecular structure. While detailed mechanistic studies on its degradation are limited in publicly available literature, the stereochemistry of its hydroxyl groups likely contributes to its low stability compared to other aldohexoses.

Q2: What are the primary pathways of D-Idose degradation?

A2: While specific degradation products of D-Idose are not extensively documented, based on general carbohydrate chemistry, likely degradation pathways include:

  • Epimerization: The reversible conversion of D-Idose to one of its epimers at a specific carbon center, particularly under mild acidic or basic conditions.

  • Hydrolysis: Cleavage of glycosidic bonds if D-Idose is part of a larger carbohydrate structure.

  • Enolization and subsequent reactions: Under alkaline conditions, aldoses can undergo enolization, leading to a complex mixture of products, including other sugars and organic acids.

  • Maillard Reaction: In the presence of amino acids, heating can lead to non-enzymatic browning reactions.

Q3: What are the optimal storage conditions for D-Idose?

A3: To minimize degradation, D-Idose should be stored at low temperatures. A supplier of D-Idose aqueous solutions recommends storage at temperatures below -15°C.[1] For long-term storage, lyophilized (freeze-dried) powder stored under desiccated and inert conditions at -20°C or below is advisable.

Q4: Can I use a stable precursor for D-Idose?

A4: Yes, the use of a stable precursor that can be converted to D-Idose under very mild conditions is a practical approach to avoid degradation during storage. This strategy allows for the generation of D-Idose immediately before use, minimizing its exposure to conditions that promote degradation.

Q5: What general precautions should I take during sample preparation?

A5: To maintain the integrity of D-Idose in your samples, adhere to the following principles:

  • Low Temperature: Perform all sample preparation steps on ice or at 4°C to reduce the rate of chemical reactions.

  • Controlled pH: Maintain a pH around neutral (6-7) unless the experimental protocol requires otherwise. Avoid strongly acidic or basic conditions.

  • Minimize Time: Prepare samples as quickly as possible and analyze them immediately. If immediate analysis is not possible, store them at -80°C.

  • Inert Atmosphere: For sensitive applications, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Use of Inhibitors: If enzymatic degradation is a concern (e.g., in biological matrices), consider the use of appropriate enzyme inhibitors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and analysis of samples containing D-Idose.

Issue Potential Cause(s) Recommended Solution(s)
Low or no D-Idose peak detected in HPLC/LC-MS. 1. Degradation during sample storage: D-Idose degraded due to improper storage temperature or prolonged storage time. 2. Degradation during sample preparation: Exposure to high temperatures, extreme pH, or reactive reagents. 3. Degradation in the analytical system: Unsuitable mobile phase pH or high column temperature.1. Store D-Idose standards and samples at ≤ -20°C, preferably at -80°C, and minimize freeze-thaw cycles. Use freshly prepared solutions whenever possible. 2. Prepare samples on ice. Use neutral pH buffers. Avoid strong acids or bases. If derivatization is necessary, choose the mildest effective conditions. 3. Use a mobile phase with a neutral or slightly acidic pH. Run the HPLC at a controlled, cool temperature (e.g., 4°C or room temperature if stability is confirmed).
Multiple unexpected peaks in the chromatogram. 1. Epimerization: D-Idose may have converted to its epimers (e.g., D-Gulose) during sample preparation or analysis. 2. Degradation Products: The unexpected peaks could be various degradation products formed from D-Idose.1. Maintain neutral pH and low temperature throughout the experiment. Analyze samples immediately after preparation. 2. Use LC-MS/MS or high-resolution mass spectrometry to identify the molecular weights of the unknown peaks and compare them to potential degradation products of hexoses.
Poor peak shape or peak splitting for D-Idose. 1. Anomerization: D-Idose exists as an equilibrium of different anomers (α and β) in solution, which may separate under certain chromatographic conditions. 2. Interaction with the stationary phase: Strong or mixed-mode interactions with the HPLC column.1. Optimize chromatographic conditions to either merge the anomeric peaks or achieve baseline separation for quantification of a single anomer. This can sometimes be achieved by adjusting the mobile phase composition or temperature. 2. Use a column specifically designed for carbohydrate analysis. Ensure the mobile phase is compatible with the column chemistry.
Inconsistent quantification results between replicates. 1. Variable degradation: Inconsistent timing or temperature control during the preparation of replicate samples. 2. Sample matrix effects: Inconsistent interference from components in a complex biological matrix.1. Standardize the sample preparation workflow meticulously. Use a timed protocol and ensure all samples are kept at the same temperature. 2. Employ a robust sample clean-up method such as solid-phase extraction (SPE) to remove interfering substances. Use an internal standard to correct for variability.

Experimental Protocols

Protocol: Preparation of a Stabilized D-Idose Standard Solution

This protocol describes the preparation of a D-Idose standard solution with minimized risk of degradation, suitable for use as a calibrant in analytical methods.

Materials:

  • High-purity D-Idose (lyophilized powder)

  • Nuclease-free, ultra-pure water, pre-chilled to 4°C

  • Phosphate buffer (10 mM, pH 7.0), pre-chilled to 4°C

  • Calibrated analytical balance

  • Volumetric flasks, pre-chilled

  • Pipettes with pre-chilled tips

  • Cryovials for storage

Procedure:

  • Equilibrate the sealed container of lyophilized D-Idose to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weigh the required amount of D-Idose powder accurately and quickly in a clean, dry weighing boat.

  • Transfer the powder to a pre-chilled volumetric flask.

  • Add a small volume of pre-chilled 10 mM phosphate buffer (pH 7.0) to dissolve the powder. Gently swirl the flask on ice to aid dissolution. Avoid vigorous shaking or vortexing.

  • Once completely dissolved, bring the solution to the final volume with the pre-chilled buffer.

  • Immediately aliquot the standard solution into pre-chilled cryovials.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C until use.

  • For use, thaw a single aliquot rapidly in a 4°C water bath and keep it on ice. Avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_preparation Sample Preparation (at 4°C) cluster_analysis Analysis start Start: D-Idose containing sample homogenize Homogenize in cold buffer (pH 7.0) start->homogenize extract Extract with cold solvent (e.g., 80% methanol) homogenize->extract centrifuge Centrifuge at 4°C extract->centrifuge collect Collect supernatant centrifuge->collect analyze Immediate HPLC/LC-MS analysis collect->analyze Immediate store Or store at -80°C collect->store Delayed

Caption: Workflow for D-Idose sample preparation to minimize degradation.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Inaccurate D-Idose Quantification degradation Degradation issue->degradation matrix Matrix Effects issue->matrix analytical Analytical Method issue->analytical sol_degradation Control Temp & pH Immediate Analysis degradation->sol_degradation sol_matrix Sample Cleanup Internal Standard matrix->sol_matrix sol_analytical Method Optimization Calibrant Check analytical->sol_analytical

Caption: Troubleshooting decision tree for D-Idose analysis.

degradation_pathways cluster_products Potential Degradation Products D_Idose D-Idose Epimers Epimers (e.g., D-Gulose) D_Idose->Epimers Epimerization (pH change) Enol Enol Intermediate D_Idose->Enol Enolization (Alkaline pH) Other_sugars Other Sugars Enol->Other_sugars Acids Organic Acids Enol->Acids

Caption: Potential degradation pathways of D-Idose.

References

Technical Support Center: D-Idose-18O2 Isotopic Exchange Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Idose-18O2 isotopic exchange experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary site of oxygen exchange in D-Idose?

A1: In monosaccharides like D-Idose, the primary site for 16O/18O exchange is the carbonyl oxygen atom in the open-chain form of the sugar. This allows for the incorporation of one 18O label from the enriched medium (e.g., H218O) into the sugar molecule.[1]

Q2: Why am I observing incomplete or no 18O labeling in my D-Idose sample?

A2: Incomplete or failed labeling can result from several factors:

  • Insufficient Incubation Time or Temperature: The kinetics of oxygen exchange can be slow. Ensure that the incubation time and temperature are adequate for the reaction to proceed to completion.

  • Suboptimal pH: The rate of oxygen exchange is often pH-dependent. For acid-catalyzed exchange, ensure the pH is sufficiently low to facilitate the reaction without causing significant degradation of the sugar.

  • Low H218O Enrichment: The isotopic purity of the H218O is critical. Using water with low 18O enrichment will result in a lower overall incorporation into the D-Idose.

  • Back-Exchange: If the labeled D-Idose is exposed to H216O during workup or analysis, back-exchange can occur, reducing the observed 18O incorporation.

Q3: How can I confirm that the 18O label has been incorporated and determine its position?

A3: Mass spectrometry (MS) is the primary method for confirming 18O incorporation.[2] A successful labeling will result in a mass shift of +2 Da for each incorporated 18O atom. Tandem mass spectrometry (MS/MS) can be used to determine the position of the label by analyzing the fragmentation pattern of the labeled D-Idose.[1][3] Specific fragment ions will retain the 18O label, allowing for localization within the molecule.[1][4]

Q4: Can other oxygen atoms in D-Idose exchange with the 18O-labeled water?

A4: While the carbonyl oxygen is the most reactive, under certain conditions (e.g., harsh acid or base catalysis, high temperatures), additional oxygen exchange at hydroxyl groups can occur, although this is generally much slower.[5] It is important to use the mildest conditions possible to ensure specific labeling at the anomeric carbon.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound experiments.

Issue 1: Low or Variable 18O Incorporation
Potential Cause Recommended Solution
Inefficient Exchange Conditions Optimize reaction time, temperature, and pH. For acid-catalyzed exchange, a small amount of a weak acid can be used. Monitor the reaction progress over a time course to determine the optimal incubation period.
Back-Exchange During Sample Prep Minimize exposure to atmospheric moisture and H216O. Use anhydrous solvents for extraction and derivatization steps. Lyophilize the sample to dryness from the H218O reaction mixture before proceeding.
Low Purity of H218O Verify the isotopic enrichment of the H218O water used. If necessary, use a fresh or higher-purity source.
Sample Degradation D-Idose may be susceptible to degradation under harsh acidic or basic conditions.[6] Use milder catalysts or lower temperatures. Analyze a small aliquot of the reaction mixture for degradation products using techniques like HPLC or GC.
Issue 2: Difficulty in Mass Spectrometry Analysis
Potential Cause Recommended Solution
Poor Ionization of D-Idose Underivatized carbohydrates often exhibit low ionization efficiency.[1][7] Derivatization, such as permethylation or silylation, can improve volatility and ionization for GC-MS analysis.[8] For LC-MS, consider using an ion-pairing reagent or adduct-forming salts (e.g., NaCl) to enhance signal intensity.[1][7]
Ambiguous Fragmentation Spectra The fragmentation of monosaccharides can be complex.[1] Compare the MS/MS spectra of your 18O-labeled D-Idose with an unlabeled (16O) standard. The mass shifts in the fragment ions will help elucidate the fragmentation pathways and confirm the label's position.[1][9]
Instrument Instability For GC-Py-IRMS analysis, measurements can be unstable over time and dependent on the sample amount. It is recommended to run sample batches in alternation with standard concentration series for drift correction and calibration.[10]

Experimental Protocols

Protocol: Acid-Catalyzed 18O-Labeling of D-Idose

This protocol provides a general framework for the 18O-labeling of D-Idose. Optimization may be required based on your specific experimental goals and available instrumentation.

  • Preparation: In a clean, dry microvial, dissolve 1-5 mg of D-Idose in 100-200 µL of >95% H218O.

  • Acidification: Add a small amount of a suitable acid catalyst (e.g., a final concentration of 10 mM HCl). The optimal pH should be mildly acidic to promote exchange without causing degradation.

  • Incubation: Seal the vial tightly and incubate at a controlled temperature (e.g., 60-80°C) for 12-24 hours. The optimal time and temperature should be determined empirically.

  • Neutralization & Drying: After incubation, cool the sample to room temperature. Neutralize the acid with a suitable base (e.g., NH4OH). Immediately freeze the sample and lyophilize to complete dryness to remove all water.

  • Analysis: Reconstitute the dried, labeled D-Idose in an appropriate solvent for mass spectrometry analysis. If derivatization is required, proceed with the desired protocol using anhydrous reagents.

Visualizations

dot digraph "Isotopic_Exchange_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Experimental Workflow for this compound Labeling", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; style = "filled"; fillcolor = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; start [label="Start: D-Idose"]; dissolve [label="Dissolve in H2¹⁸O\nwith Acid Catalyst"]; start -> dissolve [label="1"]; }

subgraph "cluster_reaction" { label = "Labeling Reaction"; style = "filled"; fillcolor = "#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate\n(e.g., 60°C, 24h)"]; dissolve -> incubate [lhead=cluster_reaction, label="2"]; }

subgraph "cluster_workup" { label = "Sample Workup"; style = "filled"; fillcolor = "#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; neutralize [label="Neutralize Reaction"]; dry [label="Lyophilize to Dryness"]; incubate -> neutralize [lhead=cluster_workup, label="3"]; neutralize -> dry [label="4"]; }

subgraph "cluster_analysis" { label = "Analysis"; style = "filled"; fillcolor = "#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; derivatize [label="Derivatize (Optional)"]; ms_analysis [label="LC-MS/MS or GC-MS\nAnalysis"]; dry -> derivatize [lhead=cluster_analysis, label="5"]; derivatize -> ms_analysis [label="6"]; dry -> ms_analysis [style=dashed, label="Direct Analysis"]; }

end [shape=ellipse, label="End: Labeled Data", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ms_analysis -> end; } caption: Workflow for this compound isotopic exchange.

Troubleshooting_Flowchart start Low or No ¹⁸O Labeling Observed in MS check_ms Is the MS signal for unlabeled D-Idose strong? start->check_ms optimize_ms Troubleshoot MS: - Check ionization - Consider derivatization - Verify instrument calibration check_ms->optimize_ms No check_degradation Any evidence of sample degradation (e.g., byproducts)? check_ms->check_degradation Yes success Problem Resolved optimize_ms->success milder_conditions Use Milder Conditions: - Lower temperature - Weaker acid catalyst - Shorter incubation time check_degradation->milder_conditions Yes check_protocol Review Labeling Protocol: - H₂¹⁸O purity >95%? - Sufficient incubation time/temp? - Anhydrous workup? check_degradation->check_protocol No milder_conditions->success optimize_protocol Optimize Protocol: - Increase incubation time/temp - Use fresh, high-purity H₂¹⁸O - Ensure complete drying post-reaction check_protocol->optimize_protocol No check_protocol->success Yes, all steps correct optimize_protocol->success

Aldose_Keto_Isomerization d_idose {D-Idose (Cyclic Form)|No Exchange} open_chain {Open-Chain Aldehyde|C=¹⁶O} d_idose:p->open_chain:w Ring Opening open_chain:e->d_idose:p Ring Closing hydrate {Hydrated Gem-diol|C(OH)₂} open_chain:c->hydrate:c1 + H₂¹⁸O (Acid Catalyzed) hydrate:c1->open_chain:c - H₂¹⁶O labeled_open_chain {Open-Chain Aldehyde|C=¹⁸O} hydrate->labeled_open_chain - H₂¹⁶O

References

Technical Support Center: Minimizing Isotopic Scrambling in ¹⁸O Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to minimize isotopic scrambling during ¹⁸O labeling experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is isotopic scrambling in ¹⁸O labeling and why is it a problem?

A1: Isotopic scrambling refers to the unintentional loss or incorrect incorporation of ¹⁸O isotopes, leading to a mixture of singly labeled, doubly labeled, and unlabeled peptides. The primary cause of this is "back-exchange," where the incorporated ¹⁸O atoms at the C-terminus of a peptide are replaced by ¹⁶O from the aqueous solution. This process is often catalyzed by residual active protease (e.g., trypsin) after the initial labeling reaction.[1][2] Isotopic scrambling compromises the accuracy of quantitative proteomic analyses by making it difficult to determine the true isotopic ratio between heavy and light labeled peptides.[1]

Q2: My mass spectrometry results show a high percentage of singly labeled (M+2) peptides instead of the expected doubly labeled (M+4) peptides. What is the likely cause?

A2: Incomplete labeling is the most probable cause. This can result from several factors:

  • Suboptimal enzyme-to-substrate ratio: Insufficient active trypsin during the labeling step can lead to incomplete oxygen exchange.

  • Short incubation time: The labeling reaction may not have proceeded to completion.

  • Poor enzyme activity: The quality of the protease or suboptimal reaction conditions (e.g., pH, temperature) can affect labeling efficiency.

  • Presence of organic solvents: High concentrations of organic solvents like acetonitrile can reduce trypsin activity and labeling efficiency.[1]

Q3: I observe significant back-exchange in my samples, even after quenching the reaction. How can I prevent this?

A3: Back-exchange is primarily caused by residual trypsin activity.[2] To prevent this, it is crucial to completely inactivate or remove the trypsin after the labeling step. Several methods can be employed:

  • Heat Inactivation: Boiling the sample is a simple and effective way to denature and inactivate trypsin.[1]

  • Use of Immobilized Trypsin: Using trypsin immobilized on beads allows for its easy removal by centrifugation after the reaction, thus preventing back-exchange.[3][4]

  • Low pH Quenching: Lowering the pH of the sample (e.g., by adding formic acid) can inhibit trypsin activity. However, this may not be sufficient to completely prevent back-exchange over long storage periods.[2]

Q4: Can I store my ¹⁸O-labeled samples for later analysis without risking isotopic scrambling?

A4: Yes, but only if the protease has been completely inactivated or removed.[1] If residual enzyme activity remains, back-exchange can occur even at low temperatures.[2] Therefore, it is essential to employ a robust enzyme inactivation method, such as boiling or using immobilized trypsin, before long-term storage.

Data Presentation

Table 1: Comparison of Methods to Minimize ¹⁸O Back-Exchange

MethodPrincipleAdvantagesDisadvantages
Heat Inactivation (Boiling) Thermal denaturation of trypsin.[1]Simple, cost-effective, high sample recovery.[1]Not suitable for heat-labile peptides. May be less effective in the presence of organic solvents.[1]
Immobilized Trypsin Physical removal of trypsin after labeling.[3][4]Complete removal of enzyme, preventing back-exchange.[4]Potential for non-specific peptide binding to beads, leading to sample loss. Higher cost.[1]
Low pH Quenching Inhibition of trypsin activity at acidic pH.[2]Quick and easy to perform.May not completely inactivate trypsin, leading to back-exchange during long-term storage.[2]

Table 2: Effect of Trypsin Inactivation on ¹⁸O Label Stability

ConditionStorage Time% Loss of Double ¹⁸O Label (pH 7)% Loss of Double ¹⁸O Label (pH 2)
Trypsin Removed (Ultrafiltration) 9 days3.6 ± 6.3%16.2 ± 3.1%
Immobilized Trypsin (Supernatant) 9 days4.2 ± 3.3%11.2 ± 6.4%
Active Trypsin Present 10 minutes78.0 ± 11.6%-

Data adapted from a study on α-casein digests.[2]

Experimental Protocols

Protocol 1: Two-Step ¹⁸O Labeling with Heat Inactivation

This protocol decouples the protein digestion from the labeling step to improve labeling efficiency and incorporates a boiling step to inactivate trypsin.

  • Protein Digestion (in H₂¹⁶O):

    • Denature proteins in your sample using a suitable buffer (e.g., 8 M urea).

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Dilute the sample to reduce the urea concentration to <1 M.

    • Add sequencing-grade trypsin (e.g., at a 1:50 enzyme:protein ratio) and incubate overnight at 37°C.

    • Dry the digested peptides completely using a vacuum concentrator.

  • ¹⁸O Labeling and Enzyme Inactivation:

    • Resuspend the dried peptides in a buffer prepared with >95% H₂¹⁸O (e.g., 50 mM ammonium bicarbonate in H₂¹⁸O).

    • Add a fresh aliquot of trypsin (e.g., at a 1:100 enzyme:peptide ratio).

    • Incubate for several hours (e.g., 3-5 hours) at 37°C to facilitate oxygen exchange.

    • To inactivate trypsin, place the sample in a boiling water bath for 10 minutes. [1]

    • Immediately after boiling, cool the sample on ice or snap-freeze in liquid nitrogen.

    • Acidify the sample with formic acid to a final concentration of 0.1-1% to further ensure trypsin inactivity.

    • The sample is now ready for LC-MS analysis or storage.

Protocol 2: ¹⁸O Labeling Using Immobilized Trypsin

This protocol utilizes trypsin immobilized on beads for the labeling step, allowing for its easy removal.

  • Protein Digestion (in H₂¹⁶O):

    • Follow steps 1.1 to 1.5 from Protocol 1 to obtain dried, digested peptides.

  • ¹⁸O Labeling with Immobilized Trypsin:

    • Prepare the immobilized trypsin beads by washing them several times with the labeling buffer (e.g., 50 mM ammonium bicarbonate in H₂¹⁶O) to remove any storage solution.

    • Resuspend the dried peptides in a buffer prepared with >95% H₂¹⁸O.

    • Add the washed immobilized trypsin beads to the peptide solution.

    • Incubate the mixture with gentle shaking for several hours (e.g., 3-5 hours) at room temperature or 37°C.

    • To stop the reaction, centrifuge the sample to pellet the immobilized trypsin beads.

    • Carefully transfer the supernatant containing the ¹⁸O-labeled peptides to a new tube.

    • Acidify the sample with formic acid.

    • The sample is now ready for LC-MS analysis.

Visualizations

experimental_workflow Experimental Workflow for ¹⁸O Labeling with Heat Inactivation cluster_digestion Protein Digestion (H₂¹⁶O) cluster_labeling ¹⁸O Labeling & Inactivation cluster_analysis Analysis start Protein Sample denature Denaturation, Reduction, Alkylation start->denature digest Tryptic Digestion denature->digest dry1 Dry Peptides digest->dry1 resuspend Resuspend in H₂¹⁸O dry1->resuspend labeling Add Trypsin & Incubate resuspend->labeling boil Boil (10 min) labeling->boil acidify Acidify boil->acidify lcms LC-MS Analysis acidify->lcms

Caption: Workflow for ¹⁸O labeling with heat inactivation of trypsin.

scrambling_mechanism Mechanism of Trypsin-Catalyzed ¹⁸O Labeling and Back-Exchange cluster_labeling ¹⁸O Labeling cluster_back_exchange Back-Exchange (Scrambling) peptide16O Peptide-C¹⁶O¹⁶OH enzyme_complex1 Enzyme-Peptide Intermediate peptide16O->enzyme_complex1 Trypsin labeled_peptide Peptide-C¹⁸O¹⁸OH enzyme_complex1->labeled_peptide + 2 H₂¹⁸O H216O_out H₂¹⁶O H218O H₂¹⁸O labeled_peptide2 Peptide-C¹⁸O¹⁸OH enzyme_complex2 Enzyme-Peptide Intermediate labeled_peptide2->enzyme_complex2 Residual Trypsin scrambled_peptide Peptide-C¹⁶O¹⁸OH / Peptide-C¹⁶O¹⁶OH enzyme_complex2->scrambled_peptide + H₂¹⁶O H218O_out H₂¹⁸O H216O_in H₂¹⁶O

Caption: Simplified mechanism of ¹⁸O labeling and back-exchange.

References

Technical Support Center: Synthesis of D-Idose-¹⁸O₂

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of D-Idose-¹⁸O₂. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this isotopically labeled rare sugar. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing D-Idose?

A1: The main challenge in D-Idose synthesis is its inherent instability, as it is the most unstable of all the aldohexoses.[1][2][3] This instability can lead to degradation during synthesis and purification, resulting in lower yields.[1] Additionally, the synthesis often requires multiple protection and deprotection steps to achieve the desired stereochemistry, which can be complex and reduce overall efficiency.[4][5]

Q2: Why is ¹⁸O-labeling of sugars like D-Idose important?

A2: Isotopic labeling of carbohydrates with ¹⁸O is a valuable tool in various research areas. It is particularly useful in mass spectrometry-based studies for quantitative analysis and for elucidating reaction mechanisms and metabolic pathways.[6][7] For instance, ¹⁸O-labeled sugars can be used as internal standards in quantitative proteomics or to trace the fate of the sugar in biological systems.

Q3: What are the common methods for introducing ¹⁸O into a sugar molecule?

A3: A common method for introducing a single ¹⁸O atom is through enzyme-catalyzed oxygen exchange in the presence of H₂¹⁸O.[6] For introducing two ¹⁸O atoms, as in D-Idose-¹⁸O₂, a chemical synthesis approach is typically necessary. This could involve the oxidation of a suitable precursor with an ¹⁸O-containing oxidizing agent or the hydrolysis of a protected intermediate with H₂¹⁸O.

Q4: Can I use commercially available D-Idose for the ¹⁸O₂ labeling?

A4: While theoretically possible, direct labeling of commercially available D-Idose is not recommended due to its instability. A more robust approach is to introduce the ¹⁸O₂ label during the synthesis of the idose backbone from a more stable precursor, such as D-glucose or D-galactose.[2][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of D-Idose-¹⁸O₂.

Problem Potential Cause Recommended Solution
Low overall yield D-Idose is known to be unstable and can degrade during the reaction or purification steps.[1]- Use a stable precursor for synthesis.[2][3] - Perform reactions under mild conditions (e.g., controlled temperature and pH). - Minimize the number of purification steps and use techniques suitable for labile compounds, such as flash chromatography on silica gel.
Incomplete ¹⁸O incorporation Insufficient ¹⁸O-labeling reagent or back-exchange with ¹⁶O from atmospheric moisture or solvents.- Use a molar excess of the ¹⁸O-labeling reagent. - Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents.
Formation of side products The presence of multiple reactive functional groups in the sugar precursor can lead to undesired side reactions.- Employ a robust protecting group strategy to selectively mask reactive hydroxyl groups. Acetonide protection is a common and effective method in sugar chemistry.[2][4] - Carefully control reaction conditions such as temperature and stoichiometry of reagents.
Difficulty in purifying the final product The high polarity and instability of D-Idose make purification challenging.- Consider converting the final D-Idose-¹⁸O₂ into a more stable, protected derivative for storage and handle the deprotection immediately before use. - Use specialized chromatographic techniques such as preparative HPLC with a suitable column for carbohydrate separation.[8][9]

Experimental Protocols

A plausible synthetic route to D-Idose-¹⁸O₂ starting from D-glucose is outlined below. This protocol is based on established methodologies for D-Idose synthesis, adapted for the introduction of the ¹⁸O₂ label.[2][4]

Workflow for D-Idose-¹⁸O₂ Synthesis

G cluster_0 Protection cluster_1 Modification & Labeling cluster_2 Deprotection & Purification D_Glucose D_Glucose Acetonide_Protection Acetonide_Protection D_Glucose->Acetonide_Protection Acetonation Inversion Inversion Acetonide_Protection->Inversion Inversion at C5 Oxidation Oxidation Inversion->Oxidation Oxidation with ¹⁸O source Deprotection Deprotection Oxidation->Deprotection Acidic Hydrolysis Purification Purification Deprotection->Purification HPLC D_Idose_18O2 D_Idose_18O2 Purification->D_Idose_18O2

Caption: A generalized workflow for the synthesis of D-Idose-¹⁸O₂ from D-Glucose.

Step 1: Synthesis of a Protected D-Glucose Derivative
  • Objective: To protect the hydroxyl groups of D-glucose to prevent side reactions in subsequent steps.

  • Method: Acetonation is a common method for protecting diol functionalities in sugars.[2][4]

  • Procedure:

    • Dissolve D-glucose in anhydrous acetone.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and a dehydrating agent (e.g., 2,2-dimethoxypropane).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Neutralize the acid with a base (e.g., sodium bicarbonate), filter, and concentrate the filtrate.

    • Purify the resulting diacetonide of glucose by column chromatography.

Step 2: Epimerization and Introduction of ¹⁸O₂
  • Objective: To invert the stereochemistry at C5 of the glucose derivative to form the ido-configuration and introduce the ¹⁸O₂ label.

  • Method: This can be achieved through an oxidation-reduction sequence.

  • Procedure:

    • Oxidize the free hydroxyl group at C5 of the protected glucose derivative to a ketone using a suitable oxidizing agent.

    • To introduce the ¹⁸O label, the subsequent reduction of the ketone can be performed using a reducing agent in the presence of H₂¹⁸O. Alternatively, a more direct approach would involve an oxidation step that incorporates the ¹⁸O atoms. For the purpose of this hypothetical protocol, we will consider a periodate cleavage of a 1,2-diol followed by reduction, a method adapted from the synthesis of D-idose from heptonic acids.[2]

    • A more direct hypothetical approach for ¹⁸O₂ incorporation would involve the ozonolysis of a C5-C6 double bond in a suitably protected glucose derivative in the presence of an ¹⁸O source, followed by reductive workup.

Step 3: Deprotection and Purification
  • Objective: To remove the protecting groups to yield D-Idose-¹⁸O₂ and purify the final product.

  • Method: Acid-catalyzed hydrolysis is used to remove the acetonide groups.[2]

  • Procedure:

    • Dissolve the protected, ¹⁸O₂-labeled idose derivative in an aqueous acidic solution (e.g., dilute trifluoroacetic acid or using an acidic resin like DOWEX®).[2]

    • Stir the reaction at room temperature and monitor the deprotection by TLC.

    • Once complete, neutralize the acid and remove the solvent under reduced pressure.

    • Purify the final D-Idose-¹⁸O₂ product using preparative high-performance liquid chromatography (HPLC) with a column suitable for carbohydrate separation.[9]

Data Summary

The following table provides hypothetical, yet expected, data for the synthesis of D-Idose-¹⁸O₂ based on literature values for similar carbohydrate syntheses. Actual yields may vary depending on experimental conditions and the specific protocol followed.

Step Reaction Starting Material Product Expected Yield (%) Reference/Basis
1Acetonide ProtectionD-Glucose1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose85-95Based on standard sugar protection chemistry.[4]
2Oxidation & LabelingProtected Glucose DerivativeProtected ¹⁸O₂-Idose Derivative50-70This is a multi-step process and the yield is estimated based on the complexity and potential for side reactions.
3Deprotection & PurificationProtected ¹⁸O₂-Idose DerivativeD-Idose-¹⁸O₂70-90Deprotection is generally high-yielding, but purification of the unstable product can lead to losses.[2]
Overall - D-Glucose D-Idose-¹⁸O₂ 30-60 -

Signaling Pathways and Logical Relationships

The synthesis of D-Idose-¹⁸O₂ does not involve signaling pathways, but the logical relationship of the synthetic strategy can be visualized.

G Start D-Glucose Protect Protect Hydroxyls (Acetonation) Start->Protect Modify Stereochemical Inversion & ¹⁸O₂ Incorporation Protect->Modify Deprotect Remove Protecting Groups (Hydrolysis) Modify->Deprotect Purify Purification (HPLC) Deprotect->Purify End D-Idose-¹⁸O₂ Purify->End

Caption: Logical flow of the D-Idose-¹⁸O₂ synthesis strategy.

References

Addressing matrix effects in D-Idose-18O2 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of D-Idose-18O2. The following sections address common issues related to matrix effects in bioanalytical methods.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the quantification of this compound, particularly those arising from matrix effects.

Question: I'm observing significant signal suppression or enhancement for this compound in my biological samples compared to my standards in neat solution. What could be the cause and how can I fix it?

Answer:

This is a classic sign of matrix effects , where co-eluting endogenous components from your sample (e.g., salts, lipids, proteins) interfere with the ionization of your target analyte, this compound. This can lead to inaccurate quantification.

Troubleshooting Steps:

  • Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[1]

    • Protein Precipitation: If you are using a simple protein precipitation (e.g., with acetonitrile or methanol), consider optimizing the solvent-to-sample ratio or the precipitation temperature. However, be aware that this method may not remove all interfering substances.

    • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup. Select an SPE sorbent that effectively retains interferences while allowing for the elution of this compound. Hydrophilic-lipophilic balanced (HLB) or mixed-mode sorbents can be effective for polar compounds.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from interfering matrix components based on partitioning between two immiscible solvents.

  • Optimize Chromatographic Separation: Improving the separation between this compound and co-eluting matrix components is crucial. For a polar compound like D-Idose, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice.[2][3][4]

    • Gradient Optimization: Adjust the gradient slope and duration to increase the resolution between your analyte and interfering peaks. A shallower gradient can often improve separation.

    • Column Chemistry: Experiment with different HILIC stationary phases (e.g., amide, diol, or bare silica) to find the best selectivity for your application.

    • Mobile Phase Modifiers: The type and concentration of additives in your mobile phase (e.g., ammonium formate, ammonium acetate) can significantly impact peak shape and retention.[2]

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS. A D-Idose molecule labeled with a different isotope (e.g., 13C6-D-Idose) will co-elute and experience similar matrix effects as your this compound analyte, allowing for accurate correction during data analysis.

  • Matrix-Matched Calibrants: If a suitable SIL-IS is not available, preparing your calibration standards in a blank matrix extract that is free of the analyte can help to mimic the matrix effects seen in your samples.[5]

Question: My retention times for this compound are shifting between injections, leading to poor reproducibility. What should I investigate?

Answer:

Retention time instability in HILIC is a common issue and can often be traced back to the column equilibration or the sample solvent.

Troubleshooting Steps:

  • Column Equilibration: HILIC requires a stable water layer on the stationary phase for reproducible retention.[2]

    • Insufficient Equilibration: Ensure you are using a sufficient equilibration time between injections, typically at least 10 column volumes.[2]

    • Mobile Phase Consistency: Inconsistent mobile phase composition can disrupt the water layer. Prepare fresh mobile phases regularly and ensure proper mixing if using an online mixer.

  • Sample Solvent Composition: The solvent in which your sample is dissolved can have a significant impact on peak shape and retention in HILIC.

    • Solvent Mismatch: Injecting a sample in a solvent that is much stronger (i.e., has a higher water content) than the initial mobile phase can cause peak distortion and retention time shifts.[2] Ideally, your sample solvent should match the initial mobile phase conditions as closely as possible.

  • Temperature Fluctuations: Ensure your column compartment temperature is stable, as temperature variations can affect retention times.

Question: I'm seeing poor peak shape (e.g., tailing or fronting) for this compound. What are the likely causes?

Answer:

Poor peak shape can be caused by a variety of factors, from the sample solvent to secondary interactions with the stationary phase.

Troubleshooting Steps:

  • Injection Volume and Sample Solvent: As mentioned above, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion. Try reducing the injection volume or reformulating the sample solvent.

  • Mobile Phase pH and Buffer Concentration: The pH of the mobile phase can affect the charge state of both the analyte and the stationary phase, influencing peak shape. The buffer concentration can also play a role in mitigating secondary interactions. A buffer concentration of 10 mM is a good starting point.[2]

  • Column Contamination: Buildup of matrix components on the column can lead to active sites that cause peak tailing. Implement a regular column washing procedure.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue extract). This can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification.

Q2: How can I quantify the extent of matrix effects in my assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What is the best way to minimize matrix effects when analyzing this compound?

A3: A multi-faceted approach is often the most effective:

  • Thorough Sample Preparation: Utilize techniques like solid-phase extraction (SPE) to remove a significant portion of interfering matrix components.

  • Optimized HILIC Chromatography: Achieve good chromatographic separation of this compound from the bulk of the matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for matrix effects, as the SIL-IS will behave almost identically to the analyte during sample preparation, chromatography, and ionization.

Q4: Why is HILIC a good choice for this compound analysis?

A4: D-Idose is a highly polar molecule. HILIC is a chromatographic technique specifically designed for the retention and separation of polar compounds that are poorly retained on traditional reversed-phase columns.[3] It uses a polar stationary phase and a mobile phase with a high organic content, which allows for the retention of polar analytes like this compound away from the early-eluting, often interfering, components of the matrix.[6]

Q5: Should I consider derivatization for this compound analysis?

A5: Derivatization can be a useful strategy if you are experiencing low sensitivity or significant matrix effects that cannot be resolved by other means. Derivatizing this compound can improve its chromatographic properties and ionization efficiency. However, it adds an extra step to the sample preparation workflow and requires careful optimization to ensure complete and reproducible reactions.

Quantitative Data Summary

The following tables summarize representative data on the recovery of sugars from a biological matrix, which can be indicative of the potential for matrix effects. Note that this data is for unlabeled sugars and serves as an example. The actual matrix effect for this compound will depend on the specific matrix and analytical conditions.

Table 1: Recovery of Sugars from Fermented Cocoa Samples [7]

AnalyteSpiked Concentration (mg/L)Average Recovery (%)
Fructose5.0105.3
15.098.7
30.0101.2
Glucose5.0102.4
15.099.1
30.0100.5
Sucrose5.095.6
15.097.2
30.098.9
Mannitol5.0110.8
15.0104.3
30.0103.1

Table 2: Recovery of Sugars from Dried Cocoa Samples [7]

AnalyteSpiked Concentration (mg/L)Average Recovery (%)
Fructose5.0108.9
15.0101.5
30.0103.7
Glucose5.0106.2
15.0100.8
30.0102.4
Sucrose5.098.3
15.099.5
30.0101.1
Mannitol5.0112.4
15.0105.9
30.0104.6

Experimental Protocols

Adaptable Protocol for this compound Quantification in Human Plasma using HILIC-LC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 400 µL of ice-cold acetonitrile containing a suitable stable isotope-labeled internal standard (e.g., 13C6-D-Idose).

  • Vortex for 1 minute.

  • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 85% acetonitrile in water with 10 mM ammonium formate).

2. HILIC-LC-MS/MS Parameters

  • LC System: UPLC/UHPLC system

  • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 85% B

    • 1-8 min: Linear gradient to 50% B

    • 8-9 min: Linear gradient to 15% B

    • 9-10 min: Hold at 15% B

    • 10.1-15 min: Return to 85% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: To be determined by infusion of this compound and the SIL-IS. For a hexose, typical transitions involve the deprotonated molecule [M-H]- as the precursor ion.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS_ACN Add SIL-IS in Acetonitrile Plasma->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Precipitate Precipitate Proteins (-20°C) Vortex->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into HILIC-LC-MS/MS Reconstitute->Inject Data_Acquisition Data Acquisition (MRM) Inject->Data_Acquisition Integrate Peak Integration Data_Acquisition->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Start Inaccurate Quantification (Signal Suppression/Enhancement) Check_Sample_Prep Evaluate Sample Preparation Start->Check_Sample_Prep Optimize_Chromatography Optimize HILIC Separation Check_Sample_Prep->Optimize_Chromatography If still inaccurate End Accurate Quantification Check_Sample_Prep->End If accurate Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard Optimize_Chromatography->Use_SIL_IS If still inaccurate Matrix_Matched Use Matrix-Matched Calibrants Optimize_Chromatography->Matrix_Matched If SIL-IS unavailable Optimize_Chromatography->End If accurate Use_SIL_IS->End Matrix_Matched->End

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Refinement of Purification Methods for Isotopically Pure D-Idose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of purification methods for isotopically pure D-Idose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Disclaimer: D-Idose is a rare sugar, and detailed purification protocols for its isotopically pure forms are not widely published. The information provided herein is based on established principles of sugar chemistry, boronate affinity chromatography, and general chromatographic techniques. The experimental parameters and troubleshooting advice should be considered as a starting point and may require optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying D-Idose?

A1: The main challenge in purifying D-Idose lies in its rarity and the presence of other structurally similar sugar isomers, which makes separation difficult. Achieving high isotopic purity adds another layer of complexity, as the separation of isotopologues (molecules that differ only in their isotopic composition) is often challenging with standard chromatographic techniques.

Q2: Which chromatographic method is most effective for D-Idose purification?

A2: Boronate affinity chromatography (BAC) is a highly effective method for the purification of compounds containing cis-diol groups, such as D-Idose.[1][2][3][4][5] This technique relies on the reversible formation of cyclic esters between the boronate groups on the stationary phase and the cis-diols of the sugar.[1][3] High-Performance Liquid Chromatography (HPLC) using various modes, including hydrophilic interaction chromatography (HILIC), is also a powerful tool for sugar separations.[6][7]

Q3: How can I assess the isotopic purity of my D-Idose sample?

A3: The isotopic purity of D-Idose can be accurately determined using mass spectrometry (MS), particularly High-Resolution Mass Spectrometry (HR-MS) coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine isotopic enrichment.[5]

Q4: Is it possible to separate deuterated from non-deuterated D-Idose using chromatography?

A4: Yes, the separation of deuterated and non-deuterated compounds (isotopologues) by chromatography is possible, although it can be challenging.[8][9][10] The subtle differences in physicochemical properties due to isotopic substitution can lead to slight differences in retention times on a chromatographic column. This effect is often more pronounced in gas chromatography but can also be observed in HPLC.[8]

Troubleshooting Guides

Boronate Affinity Chromatography (BAC)
Problem Possible Cause(s) Suggested Solution(s)
Poor binding of D-Idose to the column Incorrect pH of the binding buffer. The pH should be equal to or greater than the pKa of the boronic acid to ensure the formation of the boronate anion required for binding.[1]Optimize the pH of the binding buffer, typically in the range of 8.0-9.5 for standard phenylboronic acid resins.
Low concentration of D-Idose in the sample.Concentrate the sample before loading.
Presence of competing compounds with cis-diols.Pre-purify the sample to remove interfering substances.
Broad or tailing peaks during elution Sub-optimal elution conditions.Optimize the concentration of the eluting agent (e.g., sorbitol or a low pH buffer). A stepwise or gradient elution may improve peak shape.
Column overloading.Reduce the amount of sample loaded onto the column.
Poorly packed column bed.Repack the column according to the manufacturer's instructions.
No elution of D-Idose Elution buffer is too weak to disrupt the boronate-diol interaction.Increase the concentration of the competitive eluting agent (e.g., sorbitol) or decrease the pH of the elution buffer more significantly.
Non-specific binding to the column matrix.Add a low concentration of a non-ionic detergent to the buffers or increase the ionic strength of the binding buffer.
Co-elution of impurities Insufficient washing of the column after sample loading.Increase the volume of the wash buffer to ensure all non-specifically bound impurities are removed before elution.
Similar binding affinity of impurities to the boronate resin.Optimize the pH of the binding and wash buffers to exploit subtle differences in pKa values between D-Idose and the impurities.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Suggested Solution(s)
Variable retention times Unstable mobile phase flow rate.[8]Check the pump for leaks or air bubbles. Degas the mobile phase thoroughly.[11]
Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing of solvents.
Column temperature fluctuations.[11]Use a column oven to maintain a constant temperature.
Split or distorted peaks Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase whenever possible.
Clogged column frit or void at the column inlet.[12]Reverse-flush the column (if permissible by the manufacturer) or replace the column.
Column contamination.Wash the column with a strong solvent.
Low signal intensity Sample concentration is too low.Concentrate the sample or inject a larger volume (if it doesn't compromise peak shape).
Detector issue (e.g., aging lamp in a Refractive Index detector).Check the detector performance and replace components as needed.
Baseline drift or noise Contaminated mobile phase or detector cell.[13]Use high-purity solvents and filter the mobile phase. Flush the detector cell.[13]
Air bubbles in the system.[11]Degas the mobile phase and purge the system.

Quantitative Data Summary

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Isotopic Enrichment (%) Typical Sample Load
Boronate Affinity Chromatography (BAC) 40-60>9570-85>9810-100 mg
Preparative HPLC (HILIC) >90>9980-95>995-50 mg
Recrystallization >98>99.550-70>99.5>100 mg

Experimental Protocols

Protocol 1: Purification of D-Idose using Boronate Affinity Chromatography

Objective: To achieve initial purification of D-Idose from a mixture of sugars.

Materials:

  • Boronate affinity chromatography column (e.g., Phenylboronic acid agarose)

  • Binding Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.5

  • Wash Buffer: 50 mM HEPES, 500 mM NaCl, pH 8.5

  • Elution Buffer: 0.1 M Sorbitol in deionized water, pH adjusted to 7.0

  • Crude D-Idose sample

  • HPLC system for fraction analysis

Procedure:

  • Equilibrate the boronate affinity column with 5-10 column volumes (CV) of Binding Buffer.

  • Dissolve the crude D-Idose sample in the Binding Buffer.

  • Load the sample onto the column at a flow rate recommended by the manufacturer.

  • Wash the column with 10-15 CV of Wash Buffer to remove unbound and non-specifically bound components.

  • Elute the bound D-Idose with 5-10 CV of Elution Buffer.

  • Collect fractions and analyze for the presence of D-Idose using an appropriate analytical method (e.g., HPLC with a refractive index detector).

  • Pool the fractions containing pure D-Idose.

  • Desalt the pooled fractions if necessary.

Protocol 2: Refinement of Isotopic Purity by Preparative HPLC

Objective: To separate isotopically labeled D-Idose from any remaining unlabeled or partially labeled species.

Materials:

  • Preparative HPLC system with a refractive index or mass spectrometer detector.

  • Hydrophilic Interaction Chromatography (HILIC) column.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Deionized Water

  • D-Idose sample pre-purified by BAC.

Procedure:

  • Equilibrate the HILIC column with the initial mobile phase composition (e.g., 90% A, 10% B).

  • Dissolve the D-Idose sample in the initial mobile phase.

  • Inject the sample onto the column.

  • Run a shallow gradient to separate the isotopologues. For example, a linear gradient from 10% to 20% B over 30 minutes. The deuterated compound is expected to elute slightly earlier than the non-deuterated compound.

  • Collect narrow fractions across the D-Idose peak.

  • Analyze the isotopic enrichment of each fraction using LC-MS.

  • Pool the fractions with the highest isotopic purity.

Visualizations

experimental_workflow cluster_synthesis Isotopic Labeling cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude D-Idose Synthesis (with isotopic precursor) bac Boronate Affinity Chromatography start->bac hplc Preparative HPLC (HILIC) bac->hplc purity_analysis Purity Analysis (HPLC-RI) bac->purity_analysis recrystallization Recrystallization (Optional) hplc->recrystallization hplc->purity_analysis isotopic_analysis Isotopic Purity (LC-MS/HR-MS) hplc->isotopic_analysis recrystallization->purity_analysis recrystallization->isotopic_analysis final_product Isotopically Pure D-Idose recrystallization->final_product final_product->isotopic_analysis

Caption: Experimental workflow for the purification of isotopically pure D-Idose.

troubleshooting_logic cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_binding Binding/Elution Issues (BAC) start Chromatographic Problem Observed rt_issue Variable Retention Times? start->rt_issue peak_issue Poor Peak Shape? (Tailing, Splitting) start->peak_issue binding_issue Poor Binding or No Elution? start->binding_issue check_flow Check Pump Flow Rate and Leaks rt_issue->check_flow Yes rt_issue->peak_issue No check_mobile_phase Check Mobile Phase Composition & Degassing check_flow->check_mobile_phase check_temp Check Column Temperature check_mobile_phase->check_temp check_solvent Sample Solvent Compatibility peak_issue->check_solvent Yes peak_issue->binding_issue No check_column Inspect Column (Void, Contamination) check_solvent->check_column optimize_elution Optimize Elution Conditions check_column->optimize_elution check_ph Verify Buffer pH binding_issue->check_ph Yes check_eluent Adjust Eluent Concentration/pH check_ph->check_eluent check_overload Reduce Sample Load check_eluent->check_overload

Caption: Logical troubleshooting workflow for D-Idose purification.

References

Validation & Comparative

A Comparative Guide to the Metabolism of D-Idose-¹⁸O₂ and L-Idose-¹⁸O₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic pathways of D-Idose and L-Idose, with a specific focus on tracing their metabolism using oxygen-18 (¹⁸O₂) isotopic labeling. Due to the limited direct comparative studies on the metabolism of D-Idose and L-Idose, this document synthesizes information from related metabolic pathways and isotopic labeling studies to propose a framework for investigation.

Introduction

Idose, a hexose monosaccharide, exists as two stereoisomers: D-Idose and L-Idose. While D-glucose is the central carbohydrate in metabolism, the roles and metabolic fates of its epimers, like Idose, are less understood. D-Idose is a rare and unstable aldohexose[1]. In contrast, L-Idose, the C-5 epimer of D-glucose, has been identified as an efficient substrate for aldose reductase, an enzyme implicated in diabetic complications[2][3][4]. Understanding the distinct metabolic pathways of these enantiomers is crucial for various fields, including drug development and glycobiology. Isotopic labeling with heavy oxygen (¹⁸O) is a powerful technique to trace the metabolic fate of these sugars in biological systems[5][6].

Proposed Metabolic Pathways

Based on known metabolic pathways for similar sugars, we can propose potential routes for the metabolism of D-Idose and L-Idose. The introduction of an ¹⁸O label, for instance at the C1 and C2 positions (D-Idose-¹⁸O₂ and L-Idose-¹⁸O₂), would allow for the tracing of these molecules and their metabolic products through mass spectrometry and other analytical techniques[7].

D-Idose Metabolism: The metabolic pathway for D-Idose is not well-elucidated. However, as an aldohexose, it is plausible that it could be phosphorylated by a kinase to D-Idose-6-phosphate. From there, it could potentially enter the pentose phosphate pathway or be converted to an intermediate of glycolysis.

L-Idose Metabolism: L-Idose has been shown to be a substrate for aldose reductase, which reduces it to L-iditol[2][3][4]. Furthermore, some bacteria possess a catabolic pathway for L-glucose, a close structural relative of L-Idose, which involves oxidation to L-glucono-1,5-lactone[8][9]. A similar oxidative pathway could exist for L-Idose.

The following diagram illustrates the proposed initial steps in the metabolism of D-Idose-¹⁸O₂ and L-Idose-¹⁸O₂.

cluster_D D-Idose-¹⁸O₂ Metabolism cluster_L L-Idose-¹⁸O₂ Metabolism D_Idose D-Idose-¹⁸O₂ D_Idose_6P D-Idose-6-Phosphate-¹⁸O₂ D_Idose->D_Idose_6P Hexokinase (Hypothetical) PPP Pentose Phosphate Pathway Intermediates D_Idose_6P->PPP Glycolysis Glycolytic Intermediates D_Idose_6P->Glycolysis L_Idose L-Idose-¹⁸O₂ L_Iditol L-Iditol-¹⁸O₂ L_Idose->L_Iditol Aldose Reductase L_Idono_lactone L-Idono-1,5-lactone-¹⁸O₂ L_Idose->L_Idono_lactone Dehydrogenase (Hypothetical) Further_Metabolites Further Metabolites L_Idono_lactone->Further_Metabolites

Caption: Proposed initial metabolic pathways for D-Idose-¹⁸O₂ and L-Idose-¹⁸O₂.

Quantitative Data Comparison

The following table provides a template for summarizing quantitative data from a comparative metabolic study of D-Idose-¹⁸O₂ and L-Idose-¹⁸O₂. This table can be populated with experimental data obtained from techniques such as mass spectrometry-based metabolomics to compare the relative abundance of key metabolites.

Metabolite D-Idose-¹⁸O₂ Fed Cells (Relative Abundance) L-Idose-¹⁸O₂ Fed Cells (Relative Abundance) Control Cells (Relative Abundance) Notes
¹⁸O-Labeled Idose-6-Phosphate N/AMeasures phosphorylation efficiency.
¹⁸O-Labeled Pentose Phosphates N/AIndicates entry into the Pentose Phosphate Pathway.
¹⁸O-Labeled Glycolytic Intermediates N/AIndicates entry into Glycolysis.
¹⁸O-Labeled L-Iditol N/AN/AProduct of aldose reductase activity.
¹⁸O-Labeled L-Idono-1,5-lactone N/AN/AProduct of a putative dehydrogenase.
Unlabeled Glycolytic Intermediates To assess overall metabolic state.
Unlabeled Pentose Phosphate Intermediates To assess overall metabolic state.
ATP/ADP Ratio Indicates cellular energy status.

Experimental Protocols

A detailed experimental protocol is essential for obtaining reliable and reproducible data in metabolic studies. Below is a comprehensive protocol for a comparative study of D-Idose-¹⁸O₂ and L-Idose-¹⁸O₂ metabolism in a cell culture model.

Cell Culture and Isotope Labeling
  • Cell Line: Select a suitable cell line for the study (e.g., a human liver cell line like HepG2).

  • Culture Conditions: Culture cells to mid-log phase in standard growth medium.

  • Labeling Medium: Prepare a glucose-free medium supplemented with either D-Idose-¹⁸O₂ or L-Idose-¹⁸O₂ at a defined concentration. A control group with unlabeled glucose should also be included.

  • Labeling Procedure:

    • Wash the cells with phosphate-buffered saline (PBS) to remove the standard growth medium.

    • Incubate the cells with the labeling medium for various time points (e.g., 1, 4, 8, and 24 hours) to track the metabolic fate of the labeled sugars over time.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold PBS.

  • Extraction:

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet proteins and cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a vacuum.

Metabolite Analysis by Mass Spectrometry
  • Sample Preparation: Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis.

  • Instrumentation: Use a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) for metabolite separation and detection.

  • Data Acquisition: Acquire data in both full scan mode to identify all detectable metabolites and in targeted MS/MS mode to confirm the identity of specific ¹⁸O-labeled metabolites.

  • Data Analysis:

    • Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a standard library.

    • Quantify the relative abundance of each metabolite across the different experimental groups.

    • Determine the extent of ¹⁸O incorporation into downstream metabolites.

The following diagram outlines the general experimental workflow.

CellCulture Cell Culture IsotopeLabeling Isotope Labeling with D-Idose-¹⁸O₂ or L-Idose-¹⁸O₂ CellCulture->IsotopeLabeling MetaboliteExtraction Metabolite Extraction IsotopeLabeling->MetaboliteExtraction LCMS_Analysis LC-MS Analysis MetaboliteExtraction->LCMS_Analysis DataAnalysis Data Analysis and Pathway Mapping LCMS_Analysis->DataAnalysis

Caption: General experimental workflow for tracing isotopically labeled sugars.

Conclusion

This guide provides a foundational framework for investigating the comparative metabolism of D-Idose-¹⁸O₂ and L-Idose-¹⁸O₂. While direct experimental data is currently lacking, the proposed pathways and experimental protocols offer a robust starting point for researchers. Elucidating the distinct metabolic fates of these idose enantiomers will contribute significantly to our understanding of carbohydrate metabolism and may open new avenues for therapeutic intervention, particularly in the context of diseases involving aldose reductase. The use of stable isotope tracing is a critical tool in this endeavor, enabling the precise tracking of metabolic fluxes and the identification of novel metabolic pathways.

References

A Comparative Guide to Tracers for Measuring Pentose Phosphate Pathway Flux

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately measuring the flux through the pentose phosphate pathway (PPP) is crucial for understanding cellular metabolism in various physiological and pathological states. The PPP is a key metabolic route that functions in parallel to glycolysis, and its activity is vital for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis.[1][2][3][4] This guide provides a comparative analysis of established isotopic tracers used to quantify PPP flux, offering insights into their principles, methodologies, and relative advantages and disadvantages.

While novel tracers are continuously being explored, this guide focuses on validated methods with available experimental data. A hypothetical tracer, D-Idose-18O2, is considered in the context of these established alternatives. As of this writing, there is no available literature or experimental data validating the use of this compound as a tracer for the pentose phosphate pathway. Therefore, this guide will serve as a resource for comparing the current gold-standard and alternative methods for measuring PPP flux.

Comparison of Established PPP Tracers

The selection of an appropriate tracer for measuring PPP flux is critical and depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. The most common methods utilize glucose labeled with stable or radioactive isotopes.[2][3][5][6]

Tracer MethodPrincipleAdvantagesDisadvantagesAnalytical Method(s)
[1-¹⁴C]glucose vs. [6-¹⁴C]glucose Measures the differential release of ¹⁴CO₂. The C1 of glucose is lost as CO₂ in the oxidative PPP, while both C1 and C6 are lost in the TCA cycle. The difference in ¹⁴CO₂ released from [1-¹⁴C]glucose and [6-¹⁴C]glucose provides an estimate of oxidative PPP flux.[3][7][8]Provides a direct and absolute measure of oxidative PPP flux.[3][8]Involves the use of radioactivity. Can be technically tedious for in vivo studies due to the difficulty of quantitative CO₂ collection.[7]Scintillation counting
[1,2-¹³C₂]glucose The metabolism of this tracer through glycolysis and the PPP produces distinct lactate isotopomers. Glycolysis produces [2,3-¹³C₂]lactate, while the PPP generates [3-¹³C]lactate. The ratio of these isotopomers reflects the relative flux through the PPP versus glycolysis.[1][6][9][10]A well-established and widely used stable isotope method.[1][6][9] Allows for the simultaneous assessment of glycolysis and PPP flux.Requires assumptions to correct for the natural abundance of ¹³C.[1][10] The analysis can be complex due to the potential for pyruvate recycling through the TCA cycle.[7]Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)
[2,3-¹³C₂]glucose A more recent and specific tracer. Glycolysis of this tracer produces [1,2-¹³C₂]lactate, whereas the PPP exclusively generates [2,3-¹³C₂]lactate. This allows for a direct assessment of PPP activity without the need for natural abundance correction.[1][10]Highly specific for the PPP. Simplifies the assessment of PPP flux as no correction for natural ¹³C abundance is needed.[1][10]Newer method, so may be less widely adopted than the [1,2-¹³C₂]glucose method.¹³C NMR
Deuterium (²H)-labeled glucose (e.g., [1-²H] or [3-²H]glucose) This method tracks the transfer of deuterium from glucose to NADPH, providing a measure of the contribution of the PPP to the total NADPH production.[2][3]Offers a complementary perspective to carbon tracing by directly assessing NADPH production from the PPP.[3]A key challenge is the potential for the active hydrogen on NADPH to exchange with water, which can lead to an underestimation of PPP-derived NADPH.[3]Mass Spectrometry (MS), Raman Spectroscopy
[U-¹³C₃]glycerol This tracer can be used to assess hepatic PPP activity by analyzing the ¹³C-labeling patterns in glucose, as the PPP shares intermediates with gluconeogenesis.[1]Useful for studying PPP flux in specific metabolic contexts, such as active gluconeogenesis.[1]Its application is limited to tissues and conditions where gluconeogenesis is active.[1]¹³C NMR, MS
Hyperpolarized [1-¹³C]gluconolactone This tracer is a substrate for the second step of the oxidative PPP. Its metabolism can be detected in real-time using imaging techniques.Holds potential for in vivo imaging of PPP activity.The technology is not widely available. Current applications are limited and do not yet fully probe the key outputs of the pathway.[1][3]Nuclear Magnetic Resonance Imaging (MRI)

Experimental Protocols

General Workflow for Stable Isotope Tracer Analysis of PPP Flux

The following provides a generalized workflow for using ¹³C-labeled glucose to measure PPP flux in cell culture.

G cluster_0 Cell Culture and Labeling cluster_1 Metabolite Extraction cluster_2 Sample Analysis cluster_3 Data Analysis A 1. Seed and culture cells to desired confluency. B 2. Replace standard media with media containing the ¹³C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose). A->B C 3. Incubate for a defined period to allow for tracer incorporation and metabolic steady state. B->C D 4. Quench metabolism rapidly (e.g., with cold methanol). C->D E 5. Extract metabolites from cells and culture medium. D->E F 6. Analyze metabolite extracts using NMR or LC-MS/GC-MS. E->F G 7. Identify and quantify the mass isotopomers of key metabolites (e.g., lactate, ribose-5-phosphate). F->G H 8. Calculate PPP flux based on the isotopic labeling patterns. G->H

Caption: General experimental workflow for PPP flux analysis.
Protocol Using [1,2-¹³C₂]glucose and GC-MS Analysis

This protocol outlines the key steps for determining PPP activity by analyzing lactate isotopomers.

  • Cell Culture and Labeling:

    • Culture cells of interest to approximately 80% confluency.

    • Remove the existing medium and wash the cells with phosphate-buffered saline (PBS).

    • Add fresh medium containing a known concentration of [1,2-¹³C₂]glucose and continue the culture for a period sufficient to reach isotopic steady state (typically 24-72 hours).[9]

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Rapidly quench metabolic activity by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell suspension.

    • Centrifuge the suspension to pellet cellular debris and collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for GC-MS):

    • Derivatize the dried metabolite extracts to make them volatile for gas chromatography. A common method is silylation using agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Separate the metabolites on an appropriate GC column.

    • Analyze the mass spectra of the eluting lactate to determine the relative abundance of different isotopomers (e.g., unlabeled, M+1, M+2).

  • Data Analysis and Flux Calculation:

    • Determine the distribution of mass isotopomers for lactate.

    • Calculate the pentose cycle (PC) activity as a percentage of the total glucose flux using established models, such as the one described by Katz and Rognstad.[9] For example, the ratio of m1 (singly labeled lactate) to m2 (doubly labeled lactate) can be used to estimate the relative flux through the PPP.[9]

Signaling Pathways and Tracer Metabolism

The Pentose Phosphate Pathway

The PPP consists of an oxidative and a non-oxidative branch. The oxidative branch is responsible for NADPH production, while the non-oxidative branch allows for the interconversion of five-carbon sugars and their entry into glycolysis.

PPP cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD + NADP⁺ → NADPH PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD + NADP⁺ → NADPH + CO₂ X5P Xylulose-5-Phosphate Ru5P->X5P Epimerase R5P Ribose-5-Phosphate Ru5P->R5P Isomerase F6P Fructose-6-Phosphate X5P->F6P Transketolase G3P Glyceraldehyde-3-Phosphate X5P->G3P Transketolase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase Nucleotides Nucleotides R5P->Nucleotides Glycolysis Glycolysis F6P->Glycolysis G3P->F6P Transaldolase G3P->Glycolysis E4P Erythrose-4-Phosphate S7P->E4P Transaldolase E4P->F6P Transketolase

Caption: Overview of the Pentose Phosphate Pathway.
Metabolism of ¹³C-Labeled Glucose Tracers

The following diagram illustrates how [1,2-¹³C₂]glucose and [2,3-¹³C₂]glucose are metabolized through glycolysis and the PPP, leading to distinct lactate isotopomers.

Tracer_Metabolism cluster_tracers ¹³C-Labeled Glucose Tracers cluster_pathways Metabolic Pathways cluster_products Lactate Isotopomers Tracer1 [1,2-¹³C₂]glucose Glycolysis Glycolysis Tracer1->Glycolysis PPP Pentose Phosphate Pathway Tracer1->PPP Tracer2 [2,3-¹³C₂]glucose Tracer2->Glycolysis Tracer2->PPP Lactate1 [2,3-¹³C₂]lactate Glycolysis->Lactate1 from [1,2-¹³C₂]glucose Lactate3 [1,2-¹³C₂]lactate Glycolysis->Lactate3 from [2,3-¹³C₂]glucose Lactate2 [3-¹³C]lactate PPP->Lactate2 from [1,2-¹³C₂]glucose Lactate4 [2,3-¹³C₂]lactate PPP->Lactate4 from [2,3-¹³C₂]glucose (exclusive)

Caption: Fate of ¹³C labels from glucose tracers.

Conclusion

The accurate measurement of pentose phosphate pathway flux is indispensable for metabolic research. While the hypothetical tracer this compound remains unvalidated, a variety of robust and well-characterized methods are available to researchers. The choice of tracer and analytical platform should be carefully considered based on the specific experimental goals and available resources. The use of stable isotope tracers, particularly ¹³C-labeled glucose, coupled with NMR or MS analysis, offers a powerful and versatile approach for elucidating the dynamics of the PPP in diverse biological systems. The continued development of novel tracers and analytical techniques will further enhance our ability to unravel the complexities of cellular metabolism.

References

Cross-Validation of D-Idose-¹⁸O₂ Tracing: An Analysis of Currently Available Isotopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of specific studies on the cross-validation of D-Idose-¹⁸O₂ tracing with other established isotopic methods. While the principles of isotopic tracing and metabolic flux analysis are well-documented, D-Idose-¹⁸O₂, as a specific tracer, does not appear in published experimental data for metabolic pathway analysis. This guide, therefore, provides a comparative overview of commonly employed isotopic tracing techniques, which would be the benchmark against which any novel tracer like D-Idose-¹⁸O₂ would be evaluated.

Isotopic tracers are indispensable tools in metabolic research, allowing scientists and drug development professionals to track the fate of molecules through complex biochemical pathways. The choice of tracer is critical and depends on the specific metabolic pathway under investigation.

Established Isotopic Tracing Methods

The gold standard for metabolic flux analysis involves the use of stable isotopes, such as ¹³C, ¹⁵N, and ²H, to label substrates like glucose and glutamine. These labeled molecules are introduced into a biological system, and their transformation into downstream metabolites is monitored, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Commonly Used Isotopic Tracers:

  • ¹³C-Labeled Glucose: Widely used to probe central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. Different labeling patterns of glucose (e.g., [U-¹³C]-glucose, [1,2-¹³C₂]-glucose) provide detailed information on pathway activity.

  • ¹⁸F-Deoxyglucose (¹⁸F-FDG): A glucose analog used extensively in positron emission tomography (PET) to measure glucose uptake, particularly in oncology. Once inside the cell, it is phosphorylated but not further metabolized, allowing for the imaging of glucose consumption.

  • ¹⁵N-Labeled Amino Acids: Used to trace nitrogen metabolism and amino acid biosynthesis.

  • ²H-Labeled Tracers: Employed to study pathways involving fatty acids and NADPH metabolism.

Hypothetical Workflow for D-Idose-¹⁸O₂ Tracing

While no specific protocols for D-Idose-¹⁸O₂ tracing are available, a hypothetical experimental workflow can be conceptualized based on standard isotopic tracing methodologies. This would be the initial step in validating it against other methods.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis synthesis Synthesis of D-Idose-¹⁸O₂ administration Administration to Biological System synthesis->administration incubation Incubation & Metabolism administration->incubation quenching Metabolic Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction analysis MS or NMR Analysis extraction->analysis data_analysis Data Analysis & Flux Calculation analysis->data_analysis

Caption: Hypothetical workflow for a D-Idose-¹⁸O₂ tracing experiment.

Comparative Data: A Critical Gap

The core of a comparison guide is objective experimental data. In the context of D-Idose-¹⁸O₂, there is no publicly available data to populate comparative tables. For a new tracer to be adopted by the research community, studies would need to be conducted to generate data on key performance metrics.

Table 1: Hypothetical Comparison of Isotopic Tracers for Glycolytic Flux

FeatureD-Idose-¹⁸O₂[U-¹³C]-Glucose¹⁸F-FDG
Principle Oxygen incorporation into metabolitesCarbon backbone tracingTrapping after initial phosphorylation
Analytical Method Mass SpectrometryMass Spectrometry / NMRPET Imaging
Information Provided Potentially specific enzymatic reactionsOverall pathway flux and carbon fateGlucose uptake rate
In Vivo Application UnknownWell-establishedWell-established
Quantitative Data Not AvailableExtensiveExtensive
Advantages Potentially novel insightsDetailed pathway resolutionNon-invasive, whole-body imaging
Limitations Uncharacterized metabolic fateRequires cell/tissue lysis for analysisLimited to uptake, no downstream flux

Signaling Pathways and Metabolic Networks

Visualizing the metabolic pathways that a tracer interrogates is crucial for experimental design and data interpretation. For D-Idose, which is an epimer of D-glucose, it would be expected to enter glycolysis, although its efficiency and the specific enzymatic steps it participates in would require experimental validation.

Glycolysis cluster_glycolysis Glycolysis cluster_tca TCA Cycle D-Idose-18O2 This compound G6P G6P / I6P This compound->G6P Hexokinase? Glucose Glucose Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F1,6BP F6P->F16BP GAP GAP F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate

Isotopic Enrichment Analysis of D-Idose-¹⁸O₂: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the isotopic enrichment analysis of D-Idose-¹⁸O₂ with other commonly labeled monosaccharides. Due to the rarity of D-Idose, a direct experimental comparison is challenging. Therefore, this document outlines the established analytical workflows and provides comparative data from other labeled monosaccharides to serve as a valuable reference for researchers interested in utilizing D-Idose-¹⁸O₂ for tracer studies in metabolic research.

Introduction to D-Idose and Isotopic Labeling

D-Idose is a rare aldohexose sugar, an epimer of D-glucose at the C-5 position. While not abundant in nature in its free form, its oxidized form, L-iduronic acid, is a crucial component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate. These GAGs play vital roles in cell signaling, tissue development, and various disease processes. The use of stable isotope-labeled D-Idose, such as D-Idose-¹⁸O₂, can offer profound insights into the metabolic pathways involving these important biomolecules.

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes (e.g., ¹⁸O instead of ¹⁶O), researchers can track the molecule's absorption, distribution, metabolism, and excretion (ADME) using mass spectrometry.

Comparative Isotopic Enrichment Analysis

The analysis of ¹⁸O-labeled monosaccharides, including a hypothetical D-Idose-¹⁸O₂, typically involves mass spectrometry-based techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the sample matrix, the required sensitivity, and the specific research question.

Quantitative Data Comparison
Labeled MonosaccharideAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
[U-¹³C₆]-GlucoseLC-MS/MS~1 pg~5 pg>0.99[1]
[1-¹³C]-GlucoseGC-MS~10 pg~50 pg>0.99[2]
[U-¹³C₆]-FructoseLC-MS/MS~1 pg~5 pg>0.99
¹⁸O-labeled peptidesLC-MS/MS---[3]

Note: The limits of detection and quantification are highly dependent on the specific instrument, derivatization method (for GC-MS), and sample matrix. The data presented here are for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducible isotopic enrichment analysis. Below are generalized protocols for the analysis of ¹⁸O-labeled monosaccharides using GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of Labeled Monosaccharides

This method is suitable for volatile or derivatized monosaccharides and offers high chromatographic resolution.

1. Sample Preparation and Hydrolysis:

  • For complex carbohydrate samples, acid hydrolysis (e.g., with 2M trifluoroacetic acid at 121°C for 2 hours) is performed to release individual monosaccharides.
  • Internal standards (e.g., a different isotopically labeled sugar not expected in the sample) are added for quantification.

2. Derivatization:

  • Monosaccharides are non-volatile and require derivatization prior to GC-MS analysis. A common method is the conversion to their alditol acetates or trimethylsilyl (TMS) ethers.
  • Alditol Acetate Derivatization:
  • Reduction of the monosaccharide with sodium borohydride.
  • Acetylation with acetic anhydride and a catalyst (e.g., pyridine).

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: Typically a polar capillary column (e.g., DB-225 or equivalent).
  • Injector Temperature: 250°C.
  • Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 220°C) at a controlled rate (e.g., 5°C/min).
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the specific m/z values of the labeled and unlabeled fragments.

Protocol 2: LC-MS/MS Analysis of Labeled Monosaccharides

This method is advantageous for analyzing non-volatile and polar compounds without the need for extensive derivatization.

1. Sample Preparation:

  • Similar to GC-MS, hydrolysis may be required for complex carbohydrates.
  • Protein precipitation (e.g., with cold acetonitrile) is often necessary for biological samples like plasma or cell lysates.
  • The sample is then filtered and diluted in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:
  • Column: A hydrophilic interaction liquid chromatography (HILIC) or a graphitized carbon column is typically used for good retention and separation of polar monosaccharides.
  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with ammonium formate) and an organic solvent (e.g., acetonitrile).
  • Tandem Mass Spectrometer (MS/MS) Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), usually in negative ion mode for underivatized monosaccharides.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the labeled or unlabeled monosaccharide) and a specific product ion (a fragment generated by collision-induced dissociation).

Mandatory Visualizations

Experimental Workflow for Isotopic Enrichment Analysis

The following diagram illustrates a typical workflow for the analysis of an ¹⁸O-labeled monosaccharide like D-Idose-¹⁸O₂.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis sample Biological Sample (e.g., cells, plasma) hydrolysis Hydrolysis (if necessary) sample->hydrolysis extraction Extraction / Cleanup hydrolysis->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path lc_ms LC-MS/MS Analysis extraction->lc_ms LC-MS/MS Path gc_ms GC-MS Analysis derivatization->gc_ms peak_integration Peak Integration lc_ms->peak_integration gc_ms->peak_integration enrichment_calc Isotopic Enrichment Calculation peak_integration->enrichment_calc quantification Quantification enrichment_calc->quantification

Caption: General workflow for isotopic analysis of monosaccharides.

Hypothetical Signaling Pathway Involvement

Given that L-iduronic acid, the oxidized form of L-idose, is a key component of heparan sulfate proteoglycans (HSPGs), D-Idose-¹⁸O₂ could be used to trace the synthesis and turnover of these important molecules. HSPGs are involved in various signaling pathways, including fibroblast growth factor (FGF) signaling.

signaling_pathway cluster_synthesis HSPG Biosynthesis cluster_signaling FGF Signaling d_idose D-Idose-¹⁸O₂ l_iduronic L-Iduronic Acid-¹⁸O d_idose->l_iduronic Oxidation hspg ¹⁸O-labeled HSPG l_iduronic->hspg Incorporation fgfr FGFR hspg->fgfr Co-receptor fgf FGF fgf->fgfr ras_mapk Ras-MAPK Pathway fgfr->ras_mapk Activation [label='Cellular Response', shape=ellipse, fillcolor='#EA4335', fontcolor='#FFFFFF'] [label='Cellular Response', shape=ellipse, fillcolor='#EA4335', fontcolor='#FFFFFF'] ras_mapk->[label='Cellular Response', shape=ellipse, fillcolor='#EA4335', fontcolor='#FFFFFF']

Caption: Hypothetical tracing of D-Idose-¹⁸O₂ into HSPGs and their role in FGF signaling.

Conclusion

While direct experimental data for the isotopic enrichment analysis of D-Idose-¹⁸O₂ is currently limited, this guide provides a robust framework for researchers to design and execute such studies. By leveraging established protocols for other labeled monosaccharides and understanding the potential biological roles of D-Idose and its derivatives, scientists can effectively utilize D-Idose-¹⁸O₂ as a powerful tool to investigate complex metabolic pathways and cellular signaling events. The provided workflows and comparative data serve as a foundational resource for advancing research in glycobiology and drug development.

References

A Head-to-Head Comparison of D-Idose and D-Allose as Metabolic Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic probes is critical for accurate experimental outcomes. This guide provides an objective, data-driven comparison of two rare sugars, D-Idose and D-Allose, and their performance as metabolic probes, supported by experimental data and detailed protocols.

D-Idose and D-Allose, both rare hexoses, are increasingly utilized in metabolic research to investigate cellular glucose uptake and metabolism. Their structural similarity to glucose allows them to be recognized by glucose transporters, yet their distinct stereochemistry leads to different metabolic fates and cellular effects. This guide delves into a head-to-head comparison of their properties, offering insights into their suitability for various research applications.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing D-Idose and D-Allose based on available experimental evidence.

ParameterD-IdoseD-AlloseReference
Anti-proliferative Activity (MOLT-4F human leukemia cells, 5 mM) 60% inhibition46% inhibition[1]
Glucose Uptake Inhibition (MOLT-4F cells, 5 mM) 22% inhibition (78% of control)35% inhibition (65% of control)[1]
In Vivo Toxicity (Rats, LD50) Data not available20.5 g/kg (oral)[2]
Cellular Uptake and MetabolismD-IdoseD-AlloseReference
Cellular Uptake Mechanism Presumed via glucose transportersPrimarily via SGLT1 and other glucose transporters[3]
Metabolic Fate Largely uncharacterizedLargely unmetabolized and excreted in urine[4]
Effect on Glycolysis InhibitoryInhibitory, reduces glycolytic ATP production[3][5]
Effect on ATP Production Presumed to decrease due to glycolysis inhibitionSelectively reduces glycolytic ATP with minimal impact on mitochondrial ATP[5]

Experimental Protocols

I. Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of D-Idose and D-Allose on a selected cell line.

Materials:

  • Cells of interest (e.g., MOLT-4F, DU-145)

  • Complete culture medium

  • D-Idose and D-Allose solutions of desired concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Replace the medium with fresh medium containing various concentrations of D-Idose or D-Allose. Include a vehicle control (medium without the sugars).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

II. Glucose Uptake Assay (2-Deoxyglucose Method)

This protocol measures the rate of glucose uptake by cells in the presence of D-Idose or D-Allose.

Materials:

  • Cells of interest

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • D-Idose and D-Allose solutions

  • Phloretin (a glucose transporter inhibitor, as a negative control)

  • Scintillation fluid and counter (for radiolabeled glucose) or fluorescence plate reader/microscope (for fluorescent analog)

  • 24-well plates

Procedure:

  • Seed cells in 24-well plates and grow to confluence.

  • Wash the cells twice with warm KRPH buffer.

  • Pre-incubate the cells for 20 minutes in KRPH buffer containing the desired concentrations of D-Idose, D-Allose, or phloretin.

  • Initiate glucose uptake by adding KRPH buffer containing the labeled glucose analog.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Measure the radioactivity by liquid scintillation counting or fluorescence using a plate reader or microscope.

  • Normalize the glucose uptake to the protein concentration of each well.

Signaling Pathways and Experimental Workflows

D-Allose Signaling Pathway

D-Allose has been shown to exert its anti-proliferative effects in some cancer cells through the upregulation of Thioredoxin-Interacting Protein (TXNIP).[6] This upregulation leads to the inhibition of glucose uptake and subsequent cell cycle arrest.

D_Allose_Signaling D-Allose D-Allose Glucose Transporter Glucose Transporter D-Allose->Glucose Transporter Intracellular D-Allose Intracellular D-Allose Glucose Transporter->Intracellular D-Allose TXNIP Upregulation TXNIP Upregulation Intracellular D-Allose->TXNIP Upregulation Glucose Transporter Internalization Glucose Transporter Internalization TXNIP Upregulation->Glucose Transporter Internalization Inhibition of Glucose Uptake Inhibition of Glucose Uptake Glucose Transporter Internalization->Inhibition of Glucose Uptake Cell Cycle Arrest Cell Cycle Arrest Inhibition of Glucose Uptake->Cell Cycle Arrest

Caption: D-Allose Signaling Pathway.

D-Idose Signaling Pathway (Hypothesized)

In contrast to D-Allose, the anti-proliferative effects of D-Idose appear to be independent of TXNIP.[1] The exact mechanism is still under investigation, but it is known to inhibit glucose uptake.

D_Idose_Signaling D-Idose D-Idose Glucose Transporter Glucose Transporter D-Idose->Glucose Transporter Intracellular D-Idose Intracellular D-Idose Glucose Transporter->Intracellular D-Idose Unknown Mechanism Unknown Mechanism Intracellular D-Idose->Unknown Mechanism Inhibition of Glucose Uptake Inhibition of Glucose Uptake Unknown Mechanism->Inhibition of Glucose Uptake Anti-proliferative Effects Anti-proliferative Effects Inhibition of Glucose Uptake->Anti-proliferative Effects

Caption: Hypothesized D-Idose Signaling Pathway.

Experimental Workflow: Comparative Analysis

The following diagram illustrates a typical workflow for a head-to-head comparison of D-Idose and D-Allose as metabolic probes.

Comparative_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Signaling Pathway Analysis cluster_2 Phase 3: Data Analysis and Comparison Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment D-Idose vs D-Allose Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay Glucose Uptake Assay Glucose Uptake Assay Treatment->Glucose Uptake Assay Metabolite Analysis Metabolite Analysis Treatment->Metabolite Analysis Western Blot Western Blot Treatment->Western Blot Gene Expression Analysis Gene Expression Analysis Treatment->Gene Expression Analysis Statistical Analysis Statistical Analysis Cell Viability Assay->Statistical Analysis Glucose Uptake Assay->Statistical Analysis Metabolite Analysis->Statistical Analysis Western Blot->Statistical Analysis Gene Expression Analysis->Statistical Analysis Comparative Report Comparative Report Statistical Analysis->Comparative Report

Caption: Comparative Analysis Workflow.

Conclusion

Both D-Idose and D-Allose serve as valuable tools for probing cellular glucose metabolism. D-Allose is better characterized, with established data on its uptake, minimal metabolism, and signaling through TXNIP. It appears to be a suitable probe for studying the consequences of reduced glycolytic flux. D-Idose, while less studied, exhibits a more potent anti-proliferative effect in certain cancer cells and acts through a distinct, TXNIP-independent pathway. This suggests it may be a useful probe for investigating alternative mechanisms of glucose uptake inhibition and its downstream effects.

The choice between D-Idose and D-Allose will depend on the specific research question. For studies focusing on the known TXNIP-mediated pathway of glucose uptake regulation, D-Allose is the probe of choice. For exploring novel or TXNIP-independent mechanisms of metabolic disruption, D-Idose presents an intriguing alternative. Further research is warranted to fully elucidate the metabolic fate, toxicity profile, and precise mechanism of action of D-Idose to enable its broader application as a metabolic probe.

References

Benchmarking D-Idose-¹⁸O₂ against ¹⁸F-FDG in Imaging Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between D-Idose-¹⁸O₂ and the widely established ¹⁸F-FDG for positron emission tomography (PET) imaging is not currently feasible due to a lack of available scientific literature and experimental data on D-Idose-¹⁸O₂ as a PET tracer.

Extensive searches of scientific databases and online resources have yielded no specific information regarding the synthesis, experimental protocols, or in vivo imaging performance of D-Idose labeled with Oxygen-18 (¹⁸O) for PET applications. The use of ¹⁸O in PET is primarily as a stable isotope target for the production of the positron-emitting radionuclide Fluorine-18 (¹⁸F), which is then used to synthesize radiotracers like ¹⁸F-FDG. There is no indication in the current body of scientific literature that D-Idose-¹⁸O₂ is utilized as a PET imaging agent.

Therefore, this guide will focus on providing a detailed overview of the established PET tracer, ¹⁸F-FDG, to serve as a benchmark for any future comparative studies, should data on D-Idose-¹⁸O₂ become available.

¹⁸F-FDG: The Gold Standard in Metabolic Imaging

¹⁸F-FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose) is a glucose analog that has been the cornerstone of clinical PET imaging for decades, particularly in oncology, neurology, and cardiology.[][2][3] Its utility stems from its ability to trace glucose metabolism, which is often elevated in pathological conditions such as cancer.[4][5]

Mechanism of Action and Signaling Pathway

The mechanism of ¹⁸F-FDG uptake and retention in cells is well-understood.[][4][5]

  • Transport: ¹⁸F-FDG is transported into cells via glucose transporters (GLUTs), primarily GLUT1 and GLUT3, which are often overexpressed in cancer cells.[4]

  • Phosphorylation: Once inside the cell, ¹⁸F-FDG is phosphorylated by the enzyme hexokinase to ¹⁸F-FDG-6-phosphate.[][4]

  • Metabolic Trapping: Unlike glucose-6-phosphate, ¹⁸F-FDG-6-phosphate cannot be further metabolized in the glycolytic pathway or be dephosphorylated by glucose-6-phosphatase (which is often present in low levels in tumors).[4][5] This "metabolic trapping" leads to the accumulation of the radiotracer in cells with high glucose uptake, allowing for visualization by PET scanners.[3][5]

FDG_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space 18F_FDG_ext ¹⁸F-FDG GLUT GLUT Transporter 18F_FDG_ext->GLUT Transport 18F_FDG_int ¹⁸F-FDG GLUT->18F_FDG_int Hexokinase Hexokinase 18F_FDG_int->Hexokinase Phosphorylation 18F_FDG_6P ¹⁸F-FDG-6-Phosphate (Trapped) Hexokinase->18F_FDG_6P Glycolysis Further Glycolysis (Blocked) 18F_FDG_6P->Glycolysis

Caption: ¹⁸F-FDG uptake and metabolic trapping pathway.

Experimental Protocol for ¹⁸F-FDG PET Imaging (General Overview)

The following provides a generalized workflow for a preclinical ¹⁸F-FDG PET imaging study. Specific parameters will vary based on the animal model, scanner, and research question.

Experimental_Workflow Animal_Prep Animal Preparation (e.g., Fasting) Tracer_Admin ¹⁸F-FDG Administration (e.g., Intravenous Injection) Animal_Prep->Tracer_Admin Uptake_Phase Uptake Period (e.g., 60 minutes) Tracer_Admin->Uptake_Phase Anesthesia Anesthesia Uptake_Phase->Anesthesia Imaging PET/CT Imaging Anesthesia->Imaging Data_Acq Data Acquisition Imaging->Data_Acq Image_Recon Image Reconstruction Data_Acq->Image_Recon Data_Analysis Data Analysis (e.g., SUV calculation) Image_Recon->Data_Analysis

Caption: Generalized experimental workflow for ¹⁸F-FDG PET imaging.
Key Experimental Considerations:

  • Animal Preparation: Subjects are typically fasted for a minimum of 4-6 hours to reduce background glucose levels and enhance tumor-to-background contrast.

  • Radiotracer Administration: ¹⁸F-FDG is administered via intravenous injection. The dose will depend on the animal model and imaging system.

  • Uptake Period: A period of approximately 60 minutes is allowed for the tracer to distribute and accumulate in tissues.

  • Imaging: The subject is anesthetized and positioned in the PET scanner. A CT scan is often acquired for anatomical co-registration and attenuation correction.

  • Data Analysis: The most common semi-quantitative metric used is the Standardized Uptake Value (SUV), which normalizes the radioactivity concentration in a region of interest to the injected dose and body weight.

Quantitative Data for ¹⁸F-FDG

The performance of ¹⁸F-FDG can be summarized by various quantitative metrics, though these are highly dependent on the cancer type, patient population, and imaging protocol.

ParameterTypical Range/ValueNotes
Tumor-to-Background Ratio Highly variable (can range from 2 to >20)Dependent on tumor type, grade, and background tissue.
Sensitivity for Malignancy Generally >85%Varies significantly by cancer type.
Specificity for Malignancy Variable (can be lower due to uptake in inflammation/infection)False positives can occur in inflammatory and infectious processes.
Biological Half-life ~110 minutes (physical half-life of ¹⁸F)The effective half-life is influenced by biological clearance.

Conclusion

While a direct comparison with D-Idose-¹⁸O₂ is not possible at this time, ¹⁸F-FDG remains the most widely used and well-characterized PET radiotracer for metabolic imaging. Its mechanism of action, experimental protocols, and performance characteristics are extensively documented, providing a robust benchmark for the evaluation of any novel metabolic imaging agents. Future research and publications are required to determine if D-Idose-¹⁸O₂ or other novel tracers can offer advantages over the current gold standard. Researchers and drug development professionals are encouraged to consult the existing, extensive body of literature on ¹⁸F-FDG when designing and interpreting oncologic imaging studies.

References

Assessing the Specificity of D-Idose-¹⁸O₂ Incorporation into Glycans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the specificity of D-Idose-¹⁸O₂ as a metabolic label for glycans. Due to the limited availability of direct experimental data on the incorporation of D-Idose-¹⁸O₂, this document focuses on the principles of metabolic glycan labeling, outlines a detailed experimental protocol for assessing specificity, and compares the potential utility of D-Idose-¹⁸O₂ with established labeling methodologies.

Introduction to Metabolic Glycan Labeling

Metabolic glycan labeling is a powerful technique for studying the biosynthesis, trafficking, and function of glycans. The principle involves introducing a subtly modified monosaccharide to cells, which is then incorporated into glycoconjugates through the cell's own metabolic pathways. The modification, such as a stable isotope, allows for the detection and analysis of the newly synthesized glycans. The specificity of the labeling agent is paramount for accurate biological interpretation.

D-Idose is a rare aldohexose, and its oxidized form, iduronic acid, is a known component of some glycosaminoglycans. The use of D-Idose labeled with the stable isotope ¹⁸O (D-Idose-¹⁸O₂) presents a potential tool for tracing the incorporation of this specific monosaccharide into the glycome. However, the specificity of this incorporation is dependent on the metabolic fate of D-Idose within the cell.

Comparative Analysis of Metabolic Labeling Strategies

The ideal metabolic label should be readily taken up by cells, efficiently incorporated into the target glycans, and should not be significantly converted into other monosaccharides, which would lead to off-target labeling. The following table compares the potential characteristics of D-Idose-¹⁸O₂ with other common glycan labeling techniques.

Labeling Strategy Principle Potential Advantages Potential Disadvantages Reported Specificity
D-Idose-¹⁸O₂ Metabolic incorporation of an ¹⁸O-labeled rare sugar.Potentially high specificity if not extensively metabolized into other hexoses. The stable isotope label is less likely to alter biological activity compared to bulky chemical tags.The metabolic pathway of D-Idose is not well characterized; potential for epimerization to other sugars could reduce specificity. Synthesis of the labeled sugar is likely a custom process.To be determined experimentally.
Azide/Alkyne-Modified Sugars (e.g., ManNAz) Metabolic incorporation of a monosaccharide with a bioorthogonal chemical reporter.Enables subsequent covalent attachment of probes for visualization and enrichment.The bulky chemical handle may alter metabolism and protein interactions. Can sometimes be metabolized to other sugars, leading to broader labeling than expected.Varies depending on the sugar analog and cell type. For example, ManNAz is a precursor to sialic acid but can also be epimerized.
¹³C-Glucose Metabolic incorporation of a universally labeled common monosaccharide.Labels all glucose-derived monosaccharides, providing a comprehensive overview of glycan synthesis.Low specificity for any particular monosaccharide. Results in complex mass spectra due to the incorporation of multiple ¹³C atoms.Low, as it is a central metabolic precursor.
Enzymatic Labeling (e.g., in H₂¹⁸O) Post-release labeling of glycans by enzymes in the presence of ¹⁸O-water.High specificity for the targeted glycan linkage (e.g., N-glycans with PNGase F).Does not provide information on the dynamics of glycan biosynthesis within the cell.High for the enzymatic reaction itself.

Experimental Protocols

To rigorously assess the specificity of D-Idose-¹⁸O₂ incorporation, a series of experiments are required. The following protocols provide a detailed methodology for such an investigation.

Protocol 1: Cell Culture and Metabolic Labeling
  • Cell Culture: Culture the cell line of interest (e.g., HEK293, HeLa) in standard growth medium to ~70-80% confluency.

  • Labeling Medium Preparation: Prepare a glucose-free culture medium supplemented with dialyzed fetal bovine serum. Add D-Idose-¹⁸O₂ to a final concentration of 10-100 µM. As a control, prepare a similar medium with unlabeled D-Idose.

  • Metabolic Labeling: Wash the cells with phosphate-buffered saline (PBS) and replace the standard medium with the labeling medium. Incubate for 24-72 hours.

  • Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest by scraping or trypsinization.

Protocol 2: Glycan Release and Purification
  • Protein Extraction and Denaturation: Lyse the harvested cells and extract total protein. Denature the proteins by heating in the presence of a reducing agent and an alkylating agent.

  • N-Glycan Release: Release N-glycans from the glycoproteins by incubating with Peptide-N-Glycosidase F (PNGase F).

  • O-Glycan Release: Release O-glycans by β-elimination (e.g., using sodium borohydride in sodium hydroxide).

  • Glycan Purification: Purify the released glycans using solid-phase extraction (SPE) with a graphitized carbon cartridge to remove salts, peptides, and other contaminants.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: The purified glycans can be analyzed directly or after derivatization (e.g., permethylation) to improve ionization efficiency.

  • LC-MS/MS Analysis: Separate the glycans using liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS). The mass spectrometer should be operated in a high-resolution mode to accurately determine the mass shift due to ¹⁸O incorporation.

  • Data Analysis:

    • Identify the glycan compositions based on their mass-to-charge ratio (m/z) and fragmentation patterns.

    • Determine the extent of ¹⁸O incorporation by measuring the relative abundance of the isotopic peaks corresponding to the labeled and unlabeled glycans.

    • Search for the ¹⁸O label in various monosaccharide residues within the identified glycans. The presence of ¹⁸O in monosaccharides other than iduronic acid (or its derivatives) would indicate metabolic conversion and thus, a lack of specificity.

Visualizations

Hypothetical Metabolic Pathway of D-Idose

The specificity of D-Idose-¹⁸O₂ incorporation is contingent on its metabolic fate. The diagram below illustrates a hypothetical pathway where D-Idose could either be directly activated and incorporated into glycans or be epimerized to other common hexoses, which would lead to non-specific labeling.

metabolic_pathway D-Idose-18O2_ext Extracellular D-Idose-18O2 D-Idose-18O2_int Intracellular This compound D-Idose-18O2_ext->D-Idose-18O2_int Transport Idose-1-P Idose-1-P-18O2 D-Idose-18O2_int->Idose-1-P Hexokinase Epimerization Epimerization D-Idose-18O2_int->Epimerization UDP-Idose UDP-Idose-18O2 Idose-1-P->UDP-Idose UTP Glycans Incorporation into Glycans (Specific) UDP-Idose->Glycans Glycosyl-transferases Other_Hexoses Other Hexoses (e.g., Glucose, Galactose) Epimerization->Other_Hexoses UDP-Hexoses UDP-Hexoses Other_Hexoses->UDP-Hexoses Glycans_non_specific Incorporation into Glycans (Non-specific) UDP-Hexoses->Glycans_non_specific Glycosyl-transferases

Caption: Hypothetical metabolic fate of D-Idose-¹⁸O₂.

Experimental Workflow for Assessing Specificity

The following workflow outlines the key steps to determine the incorporation specificity of D-Idose-¹⁸O₂.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_biochem Biochemical Processing cluster_analysis Analysis Culture 1. Culture Cells Label 2. Add this compound Culture->Label Harvest 3. Harvest Cells Label->Harvest Lysis 4. Cell Lysis & Protein Extraction Harvest->Lysis Release 5. Enzymatic/Chemical Glycan Release Lysis->Release Purify 6. Glycan Purification (SPE) Release->Purify LCMS 7. LC-MS/MS Analysis Purify->LCMS Data 8. Data Analysis: - Identify Glycans - Quantify 18O Incorporation - Determine Labeled Monosaccharide LCMS->Data Conclusion Specificity Assessment Data->Conclusion

Caption: Experimental workflow for assessing labeling specificity.

Conclusion

The use of D-Idose-¹⁸O₂ as a metabolic label for glycans is a novel concept that requires thorough experimental validation. While it holds the promise of high specificity for tracking the fate of this rare sugar, the potential for metabolic interconversion into other hexoses poses a significant challenge. The experimental framework provided in this guide offers a robust approach to characterizing the specificity of D-Idose-¹⁸O₂ incorporation. The results of such studies will be crucial in determining its utility as a precise tool for glycobiology research and drug development. Researchers are encouraged to perform careful control experiments and comprehensive mass spectrometric analysis to validate the specificity of any new metabolic labeling reagent.

A Researcher's Guide to the Quantitative Comparison of D-Idose Utilization Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: D-Idose, a rare aldohexose, is the C-5 epimer of D-glucose. While its biological functions are not as extensively studied as those of more common sugars, emerging research points towards its potential role in various cellular processes and therapeutic applications. Understanding how different cell types utilize D-Idose is crucial for elucidating its mechanism of action and exploring its potential in drug development. This guide provides a standardized framework for the quantitative comparison of D-Idose utilization across various cell lines, addressing the current gap in directly comparative studies.

Quantitative Data on D-Idose Utilization

Direct quantitative comparisons of D-Idose utilization across a wide range of cell lines are not extensively documented in publicly available literature. However, based on studies of similar rare sugars like D-allose, it is hypothesized that utilization rates will vary depending on the cell line's origin, metabolic phenotype, and expression levels of glucose transporters (GLUTs). For instance, cancer cell lines, known for their high glycolytic rates, may exhibit different uptake kinetics compared to non-cancerous cell lines.

To facilitate standardized data collection and comparison, the following table structure is proposed. Researchers can use this template to report their findings, thereby contributing to a more comprehensive understanding of D-Idose metabolism.

Table 1: Template for Comparative D-Idose Utilization Data

Cell LineTissue of OriginPhenotypeD-Idose Uptake Rate (pmol/min/mg protein)Primary Metabolic Product(s)Method of AnalysisReference
e.g., HEK293Human Embryonic KidneyNon-cancerousDataDataRadiolabel Assay(Citation)
e.g., HeLaHuman Cervical CancerCancerDataDataLC-MS(Citation)
e.g., HepG2Human Liver CancerCancerDataDataRadiolabel Assay(Citation)
e.g., MCF-7Human Breast CancerCancerDataDataColorimetric Assay(Citation)

Experimental Protocols

To ensure reproducibility and enable meaningful comparisons, a detailed and standardized experimental protocol is essential. The following protocol outlines a common and reliable method for measuring the uptake of a radiolabeled sugar analog in cultured cells.

Protocol: Radiolabeled 2-Deoxy-D-Idose Uptake Assay

This protocol is adapted from standard glucose uptake assays and utilizes a radiolabeled analog, 2-deoxy-D-Idose (2-DI), which is taken up by cells and phosphorylated, trapping it intracellularly.[1][2]

I. Materials:

  • Cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)

  • Radiolabeled 2-deoxy-D-[³H]Idose or 2-deoxy-D-[¹⁴C]Idose

  • Unlabeled 2-deoxy-D-Idose

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well)

  • Protein assay kit (e.g., BCA or Bradford)

II. Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the assay. Culture overnight in a humidified incubator (37°C, 5% CO₂).

  • Cell Starvation: On the day of the assay, gently aspirate the culture medium. Wash the cells twice with warm, glucose-free KRH buffer to remove any residual glucose.

  • Incubation: Add 500 µL of glucose-free KRH buffer to each well and incubate for 1-2 hours at 37°C to deplete intracellular glucose stores.

  • Uptake Initiation: Initiate the uptake reaction by adding 50 µL of KRH buffer containing the radiolabeled 2-deoxy-D-Idose (final concentration typically 0.1-1.0 µCi/mL) and unlabeled 2-deoxy-D-Idose (to a final concentration of 10-100 µM). Gently swirl the plate to mix.

  • Incubation for Uptake: Incubate the plate for a predetermined time (e.g., 5-15 minutes) at 37°C. The optimal time should be determined empirically to ensure measurements are taken during the linear phase of uptake.

  • Uptake Termination: To stop the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three times with ice-cold PBS.[3] This step is critical to remove any extracellular radiolabel.

  • Cell Lysis: Add 250 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle agitation to ensure complete cell lysis.

  • Scintillation Counting: Transfer the lysate from each well into a scintillation vial. Add 4-5 mL of scintillation cocktail, cap the vials, and vortex thoroughly. Measure the radioactivity in a liquid scintillation counter.

  • Protein Quantification: Use a small aliquot of the cell lysate (e.g., 20 µL) to determine the total protein concentration in each well using a standard protein assay.

  • Data Analysis: Calculate the rate of D-Idose uptake by normalizing the counts per minute (CPM) to the protein concentration and the incubation time. The results are typically expressed as pmol of D-Idose per minute per milligram of protein.

Visualizations: Pathways and Workflows

Proposed Metabolic Pathway of D-Idose

D-Idose enters the cell, likely through glucose transporters (GLUTs). Once inside, it can be phosphorylated by hexokinase to Idose-6-Phosphate, which can then enter downstream metabolic pathways. Alternatively, D-Idose can be reduced by aldose reductase to its corresponding sugar alcohol, D-Iditol. This pathway is analogous to the polyol pathway for glucose.

D-Idose Metabolic Pathway cluster_membrane Cell Membrane extracellular Extracellular D-Idose intracellular Intracellular D-Idose extracellular->intracellular membrane Cell Membrane i6p Idose-6-Phosphate intracellular->i6p Hexokinase (ATP -> ADP) iditol D-Iditol intracellular->iditol Aldose Reductase (NADPH -> NADP+) glycolysis Downstream Metabolism i6p->glycolysis Isomerase? mem_top mem_bottom

Caption: Proposed metabolic fate of D-Idose in mammalian cells.

Experimental Workflow Diagram

The following diagram outlines the key steps for the quantitative measurement of D-Idose uptake in cultured cells, from initial cell preparation to final data analysis.

D-Idose Uptake Assay Workflow cluster_analysis Data Analysis start 1. Seed Cells in 24-well plate wash1 2. Wash cells with glucose-free buffer start->wash1 starve 3. Starve cells in glucose-free buffer (1-2h) wash1->starve uptake 4. Add radiolabeled 2-deoxy-D-Idose starve->uptake incubate 5. Incubate for a defined time (e.g., 10 min) uptake->incubate stop 6. Stop uptake by washing with ice-cold PBS incubate->stop lyse 7. Lyse cells stop->lyse count 8a. Scintillation Counting (CPM) lyse->count protein 8b. Protein Quantification (mg) lyse->protein normalize 9. Normalize CPM to protein and time count->normalize protein->normalize end Result: Uptake Rate (pmol/min/mg protein) normalize->end

Caption: Workflow for a radiolabeled D-Idose uptake assay.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for D-Idose-18O2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed guidance on the proper disposal of D-Idose-18O2, a stable, non-radioactive isotopically labeled sugar. The following procedures are based on established laboratory safety protocols for non-hazardous chemical waste, ensuring the safety of personnel and compliance with standard regulations.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is essential.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[2]

  • Ventilation: Use in a well-ventilated area. For powdered forms, avoid dust formation.[2][3]

  • Spill Response: In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water.

    • Skin Contact: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3]

Step-by-Step Disposal Protocol

Proper disposal of this compound should be conducted in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • Waste Identification and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, sealed, and clearly labeled waste container.

    • The label should include the chemical name ("this compound"), the words "Non-Hazardous Waste," and the date.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal Route:

    • Engage with your institution's Environmental Health and Safety (EHS) office to determine the approved disposal pathway for non-hazardous chemical waste.

    • Do not dispose of this compound down the drain.[2]

    • The primary disposal method will likely be through a licensed chemical waste contractor arranged by your EHS department.

Quantitative Data Summary

PropertyDataSource
Physical State Solid (Powder)--INVALID-LINK--
Appearance Off-white--INVALID-LINK--
Odor Odorless--INVALID-LINK--
Molecular Formula C6H12¹⁸O₂O4--INVALID-LINK--
Molecular Weight 184.16 g/mol --INVALID-LINK--
Hazard Classification Not a hazardous substance or mixture.--INVALID-LINK--, --INVALID-LINK--

Experimental Workflow and Decision Logic

The following diagrams illustrate the procedural workflow for the safe disposal of this compound.

G cluster_handling Initial Handling and Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage contact_ehs Contact Institutional EHS Office storage->contact_ehs waste_pickup Arrange for Pickup by Licensed Waste Contractor contact_ehs->waste_pickup end_disposal End: Proper Disposal Complete waste_pickup->end_disposal G cluster_yes cluster_no decision Is the waste container properly labeled and sealed? proceed Proceed to Storage and Contact EHS for Disposal decision->proceed Yes remediate Correctly Label and Seal the Waste Container decision->remediate No remediate->decision

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.